PF-3758309 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N8OS.ClH/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16;/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31);1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSGSCZKFHGJNK-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279034-84-2 | |
| Record name | PF-03758309 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1279034842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-03758309 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS52H27235 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PF-3758309 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 hydrochloride is a potent, orally available, and ATP-competitive small-molecule inhibitor primarily targeting p21-activated kinase 4 (PAK4).[1][2][3] Developed through high-throughput screening and structure-based design, this pyrrolopyrazole compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models.[1][4] This technical guide provides an in-depth analysis of the mechanism of action of PF-3758309, detailing its molecular interactions, impact on cellular signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: PAK4 Inhibition
PF-3758309 acts as a reversible, ATP-competitive inhibitor of PAK4.[1][3] Its primary mechanism involves binding to the ATP-binding pocket of the PAK4 kinase domain, thereby preventing the phosphorylation of downstream substrates.[1] The high potency of PF-3758309 against PAK4 is a key characteristic of its action.[1][4]
Kinase Binding and Potency
PF-3758309 exhibits high affinity for PAK4, as demonstrated by various biochemical and biophysical assays.[1][3][4] Isothermal calorimetry has determined the equilibrium dissociation constant (Kd) to be 2.7 nM, with a binding stoichiometry of approximately 0.91.[5] Surface plasmon resonance studies have shown a similar dissociation constant of 4.5 nM.[1]
Kinase Selectivity Profile
While PF-3758309 is most potent against PAK4, it also shows activity against other members of the p21-activated kinase family. It demonstrates similar enzymatic potency against the kinase domains of the other group B PAKs (PAK5 and PAK6) and the group A member PAK1.[1] Its activity is less pronounced against the other two group A PAKs, PAK2 and PAK3.[1] Broader kinase profiling against a panel of 146 human kinases revealed that PF-3758309 can inhibit 20 other kinases with a Ki of less than 200 nM, suggesting potential for off-target effects.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Biochemical Potency of PF-3758309 Against PAK Isoforms
| Kinase | Assay Type | Value (nM) | Reference |
| PAK4 | Kd | 2.7 | [3][4] |
| PAK4 | Ki | 18.7 ± 6.6 | [1][5] |
| PAK1 | Ki | 13.7 ± 1.8 | [1][7] |
| PAK5 | Ki | 18.1 ± 5.1 | [1] |
| PAK6 | Ki | 17.1 ± 5.3 | [1] |
| PAK2 | IC50 | 190 | [1] |
| PAK3 | IC50 | 99 | [1] |
Table 2: Cellular Activity of PF-3758309
| Cell Line | Assay | Value (nM) | Reference |
| Engineered Cells | GEF-H1 Phosphorylation | IC50 = 1.3 ± 0.5 | [1][5] |
| HCT116 | Anchorage-Independent Growth | IC50 = 0.24 ± 0.09 | [5] |
| A549 | Cellular Proliferation | IC50 = 20 | [1][5] |
| A549 | Anchorage-Independent Growth | IC50 = 27 | [1][5] |
| Panel of 20 Tumor Cell Lines | Anchorage-Independent Growth (Average) | IC50 = 4.7 ± 3.0 | [1][5] |
| SH-SY5Y (Neuroblastoma) | Growth Inhibition | IC50 = 5,461 | [8] |
| IMR-32 (Neuroblastoma) | Growth Inhibition | IC50 = 2,214 | [8] |
| KELLY (Neuroblastoma) | Growth Inhibition | IC50 = 1,846 | [8] |
| NBL-S (Neuroblastoma) | Growth Inhibition | IC50 = 14,020 | [8] |
Table 3: In Vivo Efficacy of PF-3758309
| Tumor Model | Dosing | Outcome | Reference |
| HCT116 Xenograft | 7.5, 15, 20 mg/kg (oral, twice daily) | 64%, 79%, and 97% tumor growth inhibition, respectively | [7][9] |
| HCT116 Xenograft | - | Plasma EC50 = 0.4 nM | [1][5] |
| Adult T-cell Leukemia Xenograft | 12 mg/kg (daily) | 87% tumor growth inhibition | [7] |
| PANC-02 Orthotopic | - | Increased CD3+ and CD8+ T-cell infiltration | [7] |
Impact on Cellular Signaling Pathways
Inhibition of PAK4 by PF-3758309 disrupts several downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.
Cytoskeletal Dynamics and Cell Migration
PAK4 is a key regulator of the actin cytoskeleton. PF-3758309-mediated inhibition of PAK4 leads to cytoskeletal remodeling.[3] One of the key substrates of PAK4 is LIM domain kinase 1 (LIMK1). By inhibiting PAK4, PF-3758309 prevents the phosphorylation and activation of LIMK1, which in turn can no longer phosphorylate and inactivate cofilin.[7] Active cofilin promotes actin depolymerization, leading to changes in cell morphology and reduced cell migration and invasion.[7]
Cell Cycle Progression and Proliferation
PF-3758309 has been shown to induce cell cycle arrest at the G1 phase in neuroblastoma cell lines. This is associated with an increased expression of the cyclin-dependent kinase inhibitor CDKN1A.[8] In vivo studies using HCT116 tumor models have demonstrated a dose- and time-dependent inhibition of the proliferation marker Ki67 following treatment with PF-3758309.
Apoptosis and Cell Survival
The anti-tumor activity of PF-3758309 is also attributed to its ability to induce apoptosis.[1][4] In HCT116 tumors, treatment with PF-3758309 resulted in a significant increase in the apoptotic marker, activated caspase 3.[1] In neuroblastoma cells, PF-3758309 treatment led to increased expression of the pro-apoptotic proteins BAD and BAK1, and decreased expression of the anti-apoptotic proteins Bcl-2 and Bax.[8]
NF-κB Signaling
In the context of HIV-1 latency, PF-3758309 has been shown to down-regulate the NF-κB signaling pathway.[10][11] This suggests a potential mechanism by which the compound inhibits latency reversal.[10][11]
Experimental Protocols
The characterization of PF-3758309's mechanism of action has involved a range of biochemical, cellular, and in vivo experimental protocols.
Biochemical Kinase Assays
-
Objective: To determine the potency and selectivity of PF-3758309 against a panel of kinases.
-
Methodology: Recombinant kinase domains were used in enzymatic assays. The inhibitory activity of PF-3758309 was measured by quantifying the phosphorylation of a peptide substrate, typically in the presence of a range of inhibitor concentrations and a constant ATP concentration (often near the Km for ATP).[5] Direct binding was assessed using isothermal calorimetry and surface plasmon resonance.[1][5]
Cellular Assays
-
GEF-H1 Phosphorylation Assay:
-
Objective: To measure the in-cell potency of PF-3758309 against PAK4.
-
Methodology: A specific cellular assay was developed using cells with inducible expression of the PAK4 catalytic domain and a deletion mutant of GEF-H1.[1][5] The phosphorylation of GEF-H1 on Serine 810 by PAK4 was measured, and the inhibitory effect of PF-3758309 was quantified to determine the IC50 value.[1][5]
-
-
Anchorage-Independent Growth Assay:
-
Objective: To assess the effect of PF-3758309 on a hallmark of cell transformation.
-
Methodology: Tumor cell lines were grown in a soft agar (B569324) matrix in the presence of varying concentrations of PF-3758309.[5] The number and size of colonies formed after a period of incubation were quantified to determine the IC50 for inhibition of anchorage-independent growth.[5]
-
-
Cell Proliferation and Viability Assays:
-
Objective: To determine the effect of PF-3758309 on the growth of cancer cells.
-
Methodology: Various methods such as resazurin-based viability assays or CCK-8 assays were used.[12][13] Cells were treated with a range of PF-3758309 concentrations for a defined period (e.g., 48 hours), and cell viability was measured to calculate the IC50 value.[12][13]
-
-
Apoptosis and Cell Cycle Analysis:
-
Objective: To investigate the induction of apoptosis and cell cycle arrest by PF-3758309.
-
Methodology: Flow cytometry was used to analyze the cell cycle distribution of cells treated with PF-3758309 after staining with a DNA-intercalating dye. Apoptosis was assessed by measuring the activation of caspases or by using Annexin V staining.[8]
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of PF-3758309 in a living organism.
-
Methodology: Human tumor cells (e.g., HCT116, A549) were subcutaneously injected into immunocompromised mice.[5][14] Once tumors reached a certain size, mice were treated with PF-3758309 or a vehicle control, typically via oral gavage.[5][14] Tumor volume was measured regularly to assess tumor growth inhibition.[5][14] At the end of the study, tumors were often harvested for immunohistochemical analysis of biomarkers like Ki67 and cleaved caspase-3.[1][14]
Visualizations of Pathways and Workflows
Caption: Signaling pathway inhibited by PF-3758309.
Caption: Experimental workflow for PF-3758309 characterization.
Clinical Development and Future Perspectives
PF-3758309 was the first PAK4 inhibitor to enter clinical trials for the treatment of cancer.[7][9] However, the phase I clinical trials were terminated due to unfavorable pharmacokinetic properties in humans, including very low oral bioavailability (approximately 1%), and the observation of adverse events such as neutropenia and gastrointestinal side effects.[7][9]
Despite the clinical setback with PF-3758309, it remains a valuable tool compound for preclinical research to further elucidate the roles of PAK kinases in cancer and other diseases. The extensive characterization of its mechanism of action provides a strong foundation for the development of next-generation PAK inhibitors with improved pharmacological profiles. The correlation between the biochemical and cellular activities of PF-3758309 and its analogs validates PAK4 as a therapeutic target and underscores the potential of targeting this pathway in oncology.[1]
References
- 1. pnas.org [pnas.org]
- 2. PF-3758309 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 8. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
PF-3758309: A Technical Guide to a Pan-PAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PF-3758309, a potent, ATP-competitive, small-molecule inhibitor of p21-activated kinases (PAKs). It details the inhibitor's biochemical and cellular activity, the experimental protocols used for its characterization, and its effects on key signaling pathways.
Introduction to p21-Activated Kinases (PAKs)
The p21-activated kinases (PAKs) are a family of six serine/threonine kinases that serve as critical effectors for the Rho family of small GTPases, particularly Cdc42 and Rac.[1][2][3] These kinases are central to numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, survival, and apoptosis.[1][2][4] The PAK family is divided into two groups based on structural and functional similarities:
-
Group I: PAK1, PAK2, and PAK3
-
Group II: PAK4, PAK5, and PAK6
Dysregulation of PAK signaling, especially the overexpression and hyperactivation of PAK1 and PAK4, is frequently implicated in the initiation and progression of various human cancers.[2][4] This makes the PAK family an attractive target for therapeutic intervention. PF-3758309 was developed as a potent, orally available, pyrrolopyrazole inhibitor targeting PAKs.[5][6]
Biochemical Profile and Mechanism of Action
PF-3758309 functions as a reversible, ATP-competitive inhibitor of PAKs.[5][6][7] Its binding affinity and inhibitory potency have been characterized through various biochemical assays.
Data Presentation: In Vitro Inhibitory Activity
The inhibitory activity of PF-3758309 against the six PAK isoforms is summarized below. The compound shows high potency against Group II PAKs and PAK1, with reduced activity against PAK2 and PAK3.[5][8]
Table 1: Biochemical Inhibition of PAK Isoforms by PF-3758309
| Kinase Target | Inhibition Constant (Kᵢ) | IC₅₀ |
|---|---|---|
| PAK1 | 13.7 ± 1.8 nM[5][9] | - |
| PAK2 | - | 190 nM[5][10] |
| PAK3 | - | 99 nM[5][10] |
| PAK4 | 18.7 ± 6.6 nM[5][9] | - |
| PAK5 | 18.1 ± 5.1 nM[5] | - |
| PAK6 | 17.1 ± 5.3 nM[5] | - |
Table 2: Binding Affinity for PAK4
| Parameter | Value | Method |
|---|---|---|
| Dissociation Constant (Kd) | 2.7 ± 0.3 nM[5] | Isothermal Calorimetry |
| Dissociation Constant (Kd) | 4.5 ± 0.07 nM[5] | Surface Plasmon Resonance |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the inhibitory potency of a compound like PF-3758309 by measuring the amount of ATP consumed during the kinase reaction.
Objective: To determine the IC₅₀ value of PF-3758309 against a specific PAK isoform.
Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase's activity. A luciferase-based system, such as the Kinase-Glo® assay, can be used to quantify ATP levels by generating a luminescent signal.[11]
Materials:
-
Purified recombinant PAK enzyme
-
Specific peptide substrate for the PAK enzyme
-
PF-3758309 stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (containing MgCl₂)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque-walled 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of PF-3758309 in the kinase assay buffer. A vehicle control (DMSO in assay buffer) must be included. The final DMSO concentration should not exceed 1%.[12]
-
Reaction Setup: To the wells of the assay plate, add 5 µL of the diluted compound or vehicle control.[12]
-
Enzyme/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture (containing the purified PAK enzyme and its peptide substrate) to each well.[12]
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be close to the Kₘ for the specific kinase.[12]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[12]
-
Signal Generation: Equilibrate the plate to room temperature. Add 25 µL of the Kinase-Glo® Reagent to each well to stop the reaction and initiate the luminescent signal.
-
Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]
Cellular Activity and Functional Effects
PF-3758309 potently inhibits PAK-dependent signaling in cellular contexts, leading to anti-proliferative effects, induction of apoptosis, and cytoskeletal remodeling.[5][6] A key cellular marker of its activity is the inhibition of phosphorylation of the PAK4 substrate, GEF-H1.[5][13][14]
Data Presentation: Cellular Inhibitory Activity
Table 3: Cellular IC₅₀ Values for PF-3758309
| Assay Type | Cell Line | IC₅₀ Value |
|---|---|---|
| GEF-H1 Phosphorylation | Engineered Cells | 1.3 ± 0.5 nM[5] |
| Anchorage-Independent Growth | HCT116 (Colon) | 0.24 ± 0.09 nM[5][13] |
| Anchorage-Independent Growth | Panel of 20 Tumor Lines (Average) | 4.7 ± 3.0 nM[5][15] |
| Proliferation | A549 (Lung) | 20 nM[14] |
| Proliferation | Panel of 67 Tumor Lines | 66% of lines < 100 nM[13] |
Experimental Protocol: Anchorage-Independent Growth Assay (Soft Agar)
This assay measures a hallmark of cellular transformation: the ability of cells to grow without attachment to a solid substrate.[5]
Objective: To assess the effect of PF-3758309 on the anchorage-independent growth of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Agarose (B213101) (low melting point)
-
PF-3758309
-
6-well or 12-well culture plates
-
Cell viability reagent (e.g., AlamarBlue or a tetrazolium salt like MTS)
Procedure:
-
Bottom Agar Layer: Prepare a 1% (w/v) agarose solution in complete medium. Dispense this solution into each well of the culture plate to form the bottom layer and allow it to solidify at room temperature.
-
Cell Layer: Trypsinize and count the cells. Prepare a cell suspension in 0.7% (w/v) agarose in complete medium at a density of approximately 8,000 cells/mL. Plate this cell-agarose mixture on top of the solidified bottom layer.
-
Compound Treatment: After the cell layer solidifies, add complete medium containing various concentrations of PF-3758309 (or vehicle control) on top of the gel.
-
Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 6-14 days, replenishing the medium with the compound every 3-4 days.
-
Quantification: After the incubation period, add a cell viability reagent like AlamarBlue to each well and incubate for 4-6 hours.[5] Measure the fluorescence (or absorbance for other reagents) using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells to calculate the percent inhibition of growth. Determine the IC₅₀ value from the dose-response curve.
Experimental Protocol: Western Blotting for PAK Pathway Modulation
Objective: To detect changes in the phosphorylation status of PAK substrates (e.g., GEF-H1) or PAK autophosphorylation following treatment with PF-3758309.
Materials:
-
Cell line of interest
-
PF-3758309
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PAK, anti-total-PAK, anti-phospho-GEF-H1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat the cells with desired concentrations of PF-3758309 for a specified time. Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil for 5-10 minutes. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., GAPDH).
Visualization of Pathways and Workflows
PAK Signaling Pathway and Inhibition by PF-3758309
The following diagram illustrates the canonical PAK signaling cascade, initiated by growth factors and cell adhesion, and the point of intervention by PF-3758309.
Caption: PAK signaling pathway activated by RTKs and integrins via Rac/Cdc42, leading to downstream effects on proliferation and cytoskeletal dynamics. PF-3758309 inhibits PAKs, blocking these pathways.
General Workflow for Kinase Inhibitor Evaluation
This diagram shows a typical preclinical evaluation workflow for a novel kinase inhibitor like PF-3758309.
Caption: A streamlined workflow for kinase inhibitor development, from initial screening and biochemical characterization to cellular validation and in vivo efficacy studies.
In Vivo Efficacy and Clinical Development
PF-3758309 demonstrated significant anti-tumor activity in multiple human xenograft tumor models when administered orally.[5][16]
Data Presentation: In Vivo Tumor Growth Inhibition
Table 4: Efficacy of Oral PF-3758309 in Xenograft Models
| Tumor Model | Dose (mg/kg, BID) | Tumor Growth Inhibition (TGI) |
|---|---|---|
| HCT-116 (Colon) | 7.5 | 64%[9][17] |
| HCT-116 (Colon) | 15 | 79%[9][17] |
| HCT-116 (Colon) | 20 | 97%[9][17] |
| Multiple Models* | 15-20 | >70%[13] |
*Models include A549 (lung), MDAMB231 (breast), M24met (melanoma), and Colo205 (colon).[13][18]
In the HCT116 model, treatment with PF-3758309 led to a dose-dependent decrease in the proliferation marker Ki67 and an increase in the apoptosis marker cleaved caspase-3.[5] Despite promising preclinical data, the clinical development of PF-3758309 was terminated. Phase I trials revealed very poor oral bioavailability in humans (~1%), and patients experienced adverse events, including neutropenia and gastrointestinal side effects, with no objective tumor responses observed.[9][17]
Conclusion
PF-3758309 is a well-characterized, potent pan-PAK inhibitor with strong efficacy in biochemical, cellular, and preclinical in vivo models. It effectively inhibits PAK signaling, leading to reduced cell proliferation and survival in various cancer models. The detailed data and protocols presented here underscore its value as a critical research tool for elucidating the complex roles of PAKs in cancer biology and other diseases. While its clinical development was halted due to pharmacokinetic challenges, the study of PF-3758309 has provided significant validation for PAKs as therapeutic targets and offers a foundation for the development of next-generation PAK inhibitors.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF-3758309 - Creative Enzymes [creative-enzymes.com]
- 8. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 10. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
PF-3758309 Hydrochloride: A Comprehensive Technical Profile of its Target Engagement and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 hydrochloride is a potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting the p21-activated kinase (PAK) family.[1][2] This technical guide provides an in-depth analysis of its target profile and selectivity, consolidating key quantitative data from biochemical and cellular assays. Detailed experimental protocols for the pivotal assays used to characterize this inhibitor are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a comprehensive understanding of its mechanism of action and biological effects.
Core Target Profile: p21-Activated Kinases (PAKs)
PF-3758309 was developed as a potent inhibitor of PAK4 and demonstrates significant activity against other PAK isoforms.[1][3] The PAK family of serine/threonine kinases are critical effectors of Rho GTPases and are implicated in various cellular processes, including motility, survival, and proliferation.[4] They are categorized into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6). PF-3758309 exhibits pan-isoform inhibitory activity, with a notable potency against PAK4.[4]
Biochemical Potency Against PAK Isoforms
The inhibitory activity of PF-3758309 against the kinase domains of PAK isoforms has been quantified through various biochemical assays. The equilibrium dissociation constant (Kd), inhibitory constant (Ki), and half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | Parameter | Value (nM) | Assay Type | Reference |
| PAK4 | Kd | 2.7 | Isothermal Calorimetry | [1][2][5][6][7][8][9] |
| Ki | 18.7 | Kinase Assay | [1][2][7][8] | |
| IC50 | 1.3 | Cellular Phospho-GEF-H1 Assay | [1][2][5][6][8][9] | |
| PAK1 | Ki | 13.7 | Kinase Assay | [8] |
| PAK5 | Ki | 18.1 | Kinase Assay | [1][8] |
| PAK6 | Ki | 17.1 | Kinase Assay | [1][8] |
| PAK2 | IC50 | 190 | Kinase Assay | [1][10] |
| PAK3 | IC50 | 99 | Kinase Assay | [1][10] |
Kinase Selectivity Profile
To assess its specificity, PF-3758309 was profiled against a broad panel of human kinases. While demonstrating potent inhibition of the PAK family, it also exhibits activity against a number of other kinases at higher concentrations. This off-target activity is an important consideration for its use as a chemical probe and for its therapeutic development.
Off-Target Kinase Inhibition
The following table summarizes the off-target kinases inhibited by PF-3758309 with IC50 values determined from a screen of 146 human kinases.
| Kinase Family | Kinase Target | Estimated Cellular IC50 (nM) |
| Src Family | SRC | 45-60 |
| FYN | 45-60 | |
| YES | 45-60 | |
| Other | AMPK | <35 |
| RSK1/2/3 | <35 | |
| CHEK2 | <35 | |
| FLT3 | <35 | |
| PKC (multiple isoforms) | <35 | |
| PDK2 | <35 | |
| TRKA | <35 | |
| AKT3 | <35 | |
| PRK1 | <35 | |
| FGR | <35 |
Note: The estimated cellular IC50 values were calculated based on biochemical data and assuming an intracellular ATP concentration of 2 mM.[1]
Cellular Activity
PF-3758309 demonstrates potent activity in cellular assays, effectively inhibiting downstream signaling pathways regulated by PAKs and suppressing cancer cell proliferation and survival.
Inhibition of GEF-H1 Phosphorylation
A key substrate of PAK4 is Guanine Nucleotide Exchange Factor H1 (GEF-H1). PF-3758309 potently inhibits the phosphorylation of GEF-H1 at Serine 810 in a cellular context.[1][6]
| Cell Line | Parameter | Value (nM) | Assay | Reference |
| Engineered HEK293 | IC50 | 1.3 ± 0.5 | Phospho-GEF-H1 ELISA | [1][6] |
| HCT116 | - | Inhibition Observed | Western Blot | [8] |
Inhibition of Anchorage-Independent Growth
A hallmark of cellular transformation is the ability of cancer cells to grow in an anchorage-independent manner. PF-3758309 effectively inhibits this phenotype in a variety of tumor cell lines.[1][6]
| Cell Line | IC50 (nM) | Tumor Type | Reference |
| HCT116 | 0.24 ± 0.09 | Colon Carcinoma | [1][6] |
| A549 | 27 | Non-Small Cell Lung Cancer | [8] |
| Average (15 cell lines) | 4.7 ± 3.0 | Various | [1][6] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (General)
Objective: To determine the in vitro inhibitory potency of PF-3758309 against purified kinase domains.
Methodology:
-
Recombinant kinase domains are incubated with a specific peptide substrate and ATP in a suitable reaction buffer.
-
PF-3758309 is added at varying concentrations to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of 32P or 33P from radiolabeled ATP), or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or enzyme-linked immunosorbent assay (ELISA) using phospho-specific antibodies.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. Ki values are determined using the Cheng-Prusoff equation, taking into account the ATP concentration relative to its Km for the specific kinase.
Phospho-GEF-H1 Cellular Assay
Objective: To measure the inhibition of PAK4-mediated GEF-H1 phosphorylation in a cellular context.[3]
Methodology:
-
TR-293-KDG cells, which are HEK293 cells stably transfected with a tetracycline-inducible PAK4 kinase domain and constitutively expressing HA-tagged GEF-H1ΔDH, are used.[3]
-
Cells are treated with varying concentrations of PF-3758309 for 3 hours.[3]
-
Following treatment, cell lysates are prepared.
-
The HA-tagged GEF-H1 is captured on an anti-HA antibody-coated plate.[3]
-
The level of phosphorylated GEF-H1 is detected using a specific antibody against phospho-S810-GEF-H1.[3]
-
Quantification is performed using a horseradish peroxidase-conjugated secondary antibody and a suitable substrate.[3]
-
IC50 values are determined from the resulting dose-response curves.
Anchorage-Independent Growth (Soft Agar) Assay
Objective: To assess the effect of PF-3758309 on the anchorage-independent growth of cancer cells.[4][11]
Methodology:
-
A base layer of 0.5-0.6% agar (B569324) in complete cell culture medium is prepared in 6-well plates and allowed to solidify.[11][12]
-
A top layer of 0.3-0.4% agar containing a single-cell suspension of the desired cancer cell line (e.g., HCT116) and varying concentrations of PF-3758309 is overlaid on the base layer.[11][12]
-
The plates are incubated at 37°C in a humidified 5% CO₂ incubator for 10-21 days to allow for colony formation.[11]
-
The medium is replenished periodically to prevent drying.
-
After the incubation period, colonies are visualized and quantified. Staining with a solution like crystal violet can facilitate colony counting.[11]
-
The number of colonies in treated wells is compared to vehicle-treated controls to determine the IC50 for inhibition of anchorage-independent growth.
Western Blot Analysis for PAK Signaling
Objective: To qualitatively and semi-quantitatively assess the phosphorylation status of PAK and its downstream effectors.
Methodology:
-
Cells are treated with PF-3758309 at desired concentrations and time points.
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total and phosphorylated forms of the proteins of interest (e.g., phospho-PAK4, total PAK4, phospho-GEF-H1, β-catenin).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis can be performed to quantify changes in protein phosphorylation, with loading controls (e.g., β-actin or GAPDH) used for normalization.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified PAK4 signaling pathway and the inhibitory action of PF-3758309.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 9. e-century.us [e-century.us]
- 10. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
The Biological Activity of PF-3758309 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 hydrochloride is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs), with particularly high affinity for PAK4.[1] This pyrrolopyrazole compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines and in preclinical xenograft models.[2][3] Its mechanism of action involves the modulation of key oncogenic signaling pathways, leading to cell cycle arrest, inhibition of anchorage-independent growth, and ultimately, tumor growth inhibition.[2] This technical guide provides a comprehensive overview of the biological activity of PF-3758309, detailing its biochemical and cellular effects, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.
Mechanism of Action
PF-3758309 is a reversible, ATP-competitive inhibitor of PAKs.[4] Crystallographic studies of PF-3758309 in complex with the PAK4 catalytic domain have elucidated the molecular determinants of its high potency and kinase selectivity.[5] While designed as a PAK4 inhibitor, PF-3758309 also exhibits potent activity against other PAK isoforms, making it a pan-PAK inhibitor.[3][6][7]
The primary molecular effect of PF-3758309 is the inhibition of the kinase activity of PAKs, which in turn blocks the phosphorylation of their downstream substrates. One key substrate is GEF-H1, the phosphorylation of which is potently inhibited by PF-3758309 in cellular assays.[2] By inhibiting PAKs, PF-3758309 disrupts several critical cellular processes that are often dysregulated in cancer, including cell proliferation, survival, migration, and cytoskeletal dynamics.[8][9]
In Vitro Biological Activity
The in vitro activity of PF-3758309 has been extensively characterized through a variety of biochemical and cell-based assays.
Biochemical Activity
PF-3758309 demonstrates high affinity and potent inhibitory activity against several PAK isoforms in biochemical assays. The following table summarizes key binding and inhibitory constants.
| Target | Assay Type | Value | Reference |
| PAK4 | Dissociation Constant (Kd) | 2.7 nM | [2] |
| PAK4 | Dissociation Constant (Kd) | 4.5 nM | [10] |
| PAK4 | Inhibition Constant (Ki) | 18.7 ± 6.6 nM | [4] |
| PAK1 | Inhibition Constant (Ki) | 13.7 ± 1.8 nM | [3] |
| PAK5 | Inhibition Constant (Ki) | 18.1 ± 5.1 nM | [4] |
| PAK6 | Inhibition Constant (Ki) | 17.1 ± 5.3 nM | [4] |
| PAK2 | 50% Inhibitory Concentration (IC50) | 190 nM | [4] |
| PAK3 | 50% Inhibitory Concentration (IC50) | 99 nM | [4] |
Cellular Activity
PF-3758309 exhibits potent anti-proliferative and pro-apoptotic effects in a wide range of human cancer cell lines.
A key cellular biomarker of PF-3758309 activity is the inhibition of phosphorylation of the PAK4 substrate GEF-H1.
| Cell Line | Assay | IC50 | Reference |
| Engineered Cells | Phospho-GEF-H1 | 1.3 nM | [2] |
| HCT116 | Endogenous Phospho-GEF-H1 | Not specified |
PF-3758309 potently inhibits the anchorage-independent growth of various tumor cell lines, a hallmark of cellular transformation.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | 0.24 ± 0.09 | [10] |
| A549 | Lung Carcinoma | 27 | [2] |
| Panel of 20 Tumor Cell Lines | Various | 4.7 ± 3.0 (average) |
The compound demonstrates broad anti-proliferative activity across numerous cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Carcinoma | 20 | [2] |
| Panel of 92 Tumor Cell Lines | Colorectal, NSCLC, Pancreatic, Breast | < 10 (in 46% of cell lines) | [2] |
| SH-SY5Y | Neuroblastoma | 5,461 | |
| IMR-32 | Neuroblastoma | 2,214 | |
| NBL-S | Neuroblastoma | 14,020 | |
| KELLY | Neuroblastoma | 1,846 |
In Vivo Biological Activity
Preclinical studies in xenograft models have demonstrated the in vivo efficacy of PF-3758309 in inhibiting tumor growth.
Tumor Growth Inhibition in Xenograft Models
Oral administration of PF-3758309 has been shown to significantly inhibit tumor growth in various human tumor xenograft models.
| Tumor Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 | Colon | 7.5, 15, 20 mg/kg BID | 64%, 79%, 97% | [3][7] |
| A549 | Lung | 7.5-30 mg/kg BID | >70% | [2] |
| M24met | Melanoma | 15-20 mg/kg PO | >70% | [10] |
| Colo205 | Colorectal | 15-20 mg/kg PO | >70% | [10] |
| MDAMB231 | Breast | 15-20 mg/kg PO | >70% | [10] |
| ATL Xenograft | Adult T-cell Leukemia | 12 mg/kg daily | 87% | [3] |
Pharmacodynamic Effects in Tumors
In vivo studies have confirmed that PF-3758309 modulates key biomarkers of cell proliferation and apoptosis within the tumor microenvironment. Treatment with PF-3758309 leads to a dose- and time-dependent inhibition of the proliferation marker Ki67 and a significant increase in the apoptotic marker, activated caspase 3, in HCT116 tumors.[2]
Signaling Pathways Modulated by PF-3758309
PF-3758309 exerts its biological effects by modulating several key signaling pathways downstream of PAKs.
Core PAK4-Dependent Signaling
PF-3758309 directly inhibits PAK4, leading to the modulation of known downstream signaling nodes. This includes the Raf/MEK/Elk1/cMyc and Akt/BAD/PKA pathways. The inhibition of GEF-H1 phosphorylation is a direct consequence of PAK4 inhibition.
Caption: Core PAK4 signaling pathways inhibited by PF-3758309.
Regulation of Cell Cycle and Apoptosis
In neuroblastoma cells, PF-3758309 induces G1 phase cell cycle arrest and apoptosis. This is associated with an increased expression of CDKN1A, BAD, and BAK1, and decreased expression of Bcl-2 and Bax.[11] Furthermore, PF-3758309 has been shown to regulate the cell cycle and apoptosis via the ERK signaling pathway.[11]
Caption: PF-3758309-mediated regulation of cell cycle and apoptosis.
Modulation of Other Signaling Pathways
Global cellular analysis has revealed that PF-3758309 also modulates other signaling pathways, including NF-κB and p53.[6][12] In some contexts, PF-3758309 has been shown to down-regulate the NF-κB signaling pathway.[6][12]
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the biological activity of PF-3758309.
In Vitro Kinase Assay (Generic)
Caption: General workflow for an in vitro kinase assay.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., PAK4), a specific peptide substrate, and varying concentrations of PF-3758309 in a kinase buffer.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of ADP produced (indicating kinase activity) using a luminescence-based assay kit (e.g., ADP-Glo™).
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of PF-3758309. Calculate IC50 values from the dose-response curves.
Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)
Protocol:
-
Prepare Base Agar Layer: Mix a solution of agar with cell culture medium and pour it into the bottom of a 6-well plate. Allow it to solidify.
-
Prepare Cell-Agar Layer: Harvest and count the desired cancer cells. Resuspend the cells in a solution of lower concentration agar mixed with cell culture medium.
-
Plating: Carefully layer the cell-agar suspension on top of the solidified base agar.
-
Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 2-3 weeks. Add fresh medium to the top of the agar periodically to prevent drying.
-
Staining and Counting: After colonies have formed, stain them with a solution like crystal violet. Count the number of colonies in each well to determine the effect of PF-3758309 on anchorage-independent growth.
Cell Proliferation Assay (SRB Assay)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of PF-3758309 for a specified duration (e.g., 72 hours).
-
Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C.
-
Staining: Wash the plates and stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
Protocol:
-
Cell Treatment: Treat cancer cells with PF-3758309 to induce apoptosis.
-
Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Protocol:
-
Cell Treatment and Harvesting: Treat cells with PF-3758309, then harvest and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695).
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells to allow for DNA staining.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Immunohistochemistry (IHC) for Ki67 and Cleaved Caspase-3 in Xenograft Tumors
Protocol:
-
Tissue Preparation: Excise tumors from treated and control animals, fix them in formalin, and embed them in paraffin.
-
Sectioning: Cut thin sections of the paraffin-embedded tumors and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through a series of graded ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigens.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against Ki67 or cleaved caspase-3.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogen substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount them for microscopic analysis.
-
Quantification: Quantify the percentage of Ki67-positive cells or the intensity of cleaved caspase-3 staining to assess proliferation and apoptosis, respectively.
Conclusion
This compound is a potent pan-PAK inhibitor with significant anti-cancer activity demonstrated in a wide array of preclinical models. Its ability to modulate key oncogenic signaling pathways, inhibit cell proliferation and anchorage-independent growth, and induce apoptosis underscores its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of PAK inhibitor research. Further investigation into its clinical efficacy and safety profile is warranted.[3][7]
References
- 1. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Anchorage-independent growth assay or Soft Agar assay [protocols.io]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-depth Technical Guide to the Signaling Pathway Involvement of PF-3758309 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 hydrochloride is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs).[1] It primarily targets PAK4, a serine/threonine kinase frequently upregulated in various cancers and implicated in oncogenic signaling pathways that govern cell proliferation, survival, motility, and cytoskeletal organization.[2] This technical guide provides a comprehensive overview of the signaling pathways modulated by PF-3758309, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Core Mechanism of Action: PAK4 Inhibition
PF-3758309 was identified through high-throughput screening and structure-based design as a pyrrolopyrazole inhibitor of PAK4.[1] It binds to the ATP-binding site of the PAK4 kinase domain, preventing the phosphorylation of its downstream substrates.[3] One of the key substrates of PAK4 is GEF-H1 (Guanine Nucleotide Exchange Factor H1), and the inhibition of GEF-H1 phosphorylation is a reliable marker of PF-3758309 activity in cellular assays.[1][4]
Quantitative Data: Potency and Selectivity
The inhibitory activity of PF-3758309 has been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of PF-3758309 Against PAK Isoforms
| PAK Isoform | Parameter | Value (nM) |
| PAK4 | Kd | 2.7[4][5] |
| PAK4 | Ki | 18.7 ± 6.6[1] |
| PAK1 | Ki | 13.7 ± 1.8[1] |
| PAK2 | IC50 | 190[1][6] |
| PAK3 | IC50 | 99[1][6] |
| PAK5 | Ki | 18.1 ± 5.1[1] |
| PAK6 | Ki | 17.1 ± 5.3[1] |
Table 2: Cellular Activity of PF-3758309
| Assay | Cell Line | Parameter | Value (nM) |
| GEF-H1 Phosphorylation | Engineered Cells | IC50 | 1.3 ± 0.5[1][7] |
| Anchorage-Independent Growth | Panel of Tumor Cell Lines | IC50 | 4.7 ± 3[1][7] |
| Cellular Proliferation | A549 | IC50 | 20[4] |
| Anchorage-Independent Growth | A549 | IC50 | 27[4] |
| Antiproliferative Activity | 46% of 92 Tumor Cell Lines | IC50 | < 10[1] |
| Antiproliferative Activity | Primary Hepatocytes | IC50 | > 1000[1][6] |
Table 3: In Vivo Efficacy of PF-3758309
| Tumor Model | Parameter | Value (nM) |
| Most Sensitive Human Tumor Xenograft | Plasma EC50 | 0.4[1][7] |
Key Signaling Pathway Involvement
PF-3758309's inhibition of PAK4 leads to the modulation of several critical signaling pathways implicated in cancer progression.
PAK4-GEF-H1-Rho Pathway
As the primary mechanism, PF-3758309 directly inhibits PAK4, preventing the phosphorylation of GEF-H1. This leads to cytoskeletal remodeling and inhibition of cell motility.
NF-κB Signaling Pathway
Studies have shown that PF-3758309 can down-regulate the NF-κB signaling pathway, which is crucial for cell survival and inflammation.[8][9] This suggests a role for PAKs in the regulation of NF-κB activation.
ERK Signaling Pathway
In neuroblastoma cells, PF-3758309 has been observed to decrease the phosphorylation of ERK, suggesting that PAK4 may regulate cell cycle and apoptosis through the ERK signaling pathway.[2]
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. promega.com [promega.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. promega.co.uk [promega.co.uk]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
The Discovery and Development of PF-3758309: A Pan-PAK Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting the p21-activated kinase (PAK) family, with a primary affinity for PAK4.[1][2] Developed by Pfizer, its discovery stemmed from a high-throughput screening of over 1.3 million compounds, followed by a meticulous structure-based design approach.[1] Preclinical studies demonstrated its ability to inhibit oncogenic signaling, block tumor cell growth in a variety of cancer types including colon, lung, and pancreatic cancers, and induce apoptosis.[1][2] Despite promising preclinical activity, the clinical development of PF-3758309 was terminated during Phase I trials due to poor pharmacokinetics and observed adverse events in patients.[3][4] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental data related to PF-3758309.
Discovery and Design
The development of PF-3758309 was initiated through a high-throughput screening of Pfizer's kinase-focused compound library.[5][6] This initial effort identified multiple chemical series with inhibitory activity against PAK4. The pyrrolopyrazole core was selected as a lead series for further optimization.[5] Through a process of hybridizing the pyrrolopyrazole core with an aminopyrimidine series, potent PAK4 inhibitors with sub-nanomolar cellular activity were discovered.[5]
A significant challenge in the early development was achieving good oral bioavailability, which was hindered by the high efflux nature of the chemical template.[5] Medicinal chemistry strategies, including the reduction of molecular charge, lowering of polar surface area, and improvement of ligand efficiency, were employed to overcome this hurdle, ultimately leading to the selection of PF-3758309 as a clinical candidate.[5] Crystallographic characterization of the PF-3758309/PAK4 complex was instrumental in defining the determinants of its potency and kinase selectivity, guiding the structure-based design process.[1][7][8]
Mechanism of Action
PF-3758309 functions as an ATP-competitive inhibitor of PAKs.[8][9][10] It binds to the ATP-binding site of the kinase domain of PAK4, preventing the phosphorylation of its downstream substrates.[1][11] While designed as a PAK4 inhibitor, PF-3758309 exhibits broad activity against multiple PAK isoforms, classifying it as a pan-PAK inhibitor.[5][10]
The inhibition of PAK signaling by PF-3758309 disrupts several oncogenic pathways. In cellular models, it has been shown to down-regulate the NF-κB signaling pathway and decrease the phosphorylation of ERK.[10][12][13] This disruption of signaling cascades leads to the inhibition of cell proliferation, cell cycle arrest at the G1 phase, and the induction of apoptosis.[1][13]
Quantitative Data Summary
The following tables summarize the key quantitative data for PF-3758309 from various preclinical assays.
Table 1: Biochemical and Cellular Activity
| Parameter | Target/Assay | Value | Reference(s) |
| Binding Affinity (Kd) | PAK4 | 2.7 nM | [1][7][5][8][9] |
| PAK4 | 4.5 nM | [1][5][6] | |
| Inhibition Constant (Ki) | PAK4 | 18.7 ± 6.6 nM | [1][7][9] |
| PAK1 | 13.7 ± 1.8 nM | [1][7][3][10] | |
| PAK5 | 18.1 ± 5.1 nM | [1][7][10] | |
| PAK6 | 17.1 ± 5.3 nM | [1][7][10] | |
| Cellular Potency (IC50) | pGEF-H1 (engineered cells) | 1.3 ± 0.5 nM | [1][7][5][8][9] |
| pGEF-H1 (engineered cells) | 1.0 nM | [5][6][9] | |
| Anchorage-Independent Growth (HCT116) | 0.24 ± 0.09 nM | [1][3][5][6][14] | |
| Anchorage-Independent Growth (Panel average) | 4.7 ± 3.0 nM | [1][7][8][9] | |
| Cellular Proliferation (A549) | 20 nM | [1][9] | |
| Anchorage-Independent Growth (A549) | 27 nM | [1][9] | |
| PAK2 | 190 nM | [1][7][10][15] | |
| PAK3 | 99 nM | [1][7][10][15] |
Table 2: In Vivo Efficacy in Human Tumor Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| HCT116 (colorectal) | 7.5 mg/kg BID, p.o. | 64% | [3] |
| HCT116 (colorectal) | 15 mg/kg BID, p.o. | 79% | [3] |
| HCT116 (colorectal) | 20 mg/kg BID, p.o. | 97% | [3] |
| A549 (lung) | 7.5-30 mg/kg BID, p.o. | >70% | [1] |
| MDAMB231 (breast) | 15-20 mg/kg, p.o. | >70% | [5][6] |
| M24met (melanoma) | 15-20 mg/kg, p.o. | >70% | [5][6] |
| Colo205 (colorectal) | 15-20 mg/kg, p.o. | >70% | [5][6] |
| Adult T-cell Leukemia | 12 mg/kg daily | 87% | [3] |
| Plasma EC50 (most sensitive model) | - | 0.4 nM | [1][8] |
Experimental Protocols
PAK4 Kinase Domain Biochemical Assay
This assay determined the ATP-competitive inhibitory activity of PF-3758309 on the PAK4 kinase domain.
-
Principle: Measurement of the inhibition of phosphorylation of a peptide substrate by the recombinant PAK4 kinase domain in the presence of ATP.
-
Materials: Recombinant PAK4 kinase domain, peptide substrate, ATP, PF-3758309, assay buffer.
-
Procedure:
-
Prepare serial dilutions of PF-3758309.
-
In a reaction well, combine the PAK4 kinase domain, peptide substrate, and PF-3758309 dilution.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture for a defined period at a controlled temperature.
-
Terminate the reaction.
-
Quantify the amount of phosphorylated peptide product using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
-
Calculate the Ki value based on the dose-response curve.
-
Phospho-GEF-H1 Cellular Assay
This cell-based assay was designed to measure the specific inhibition of PAK4 activity in a cellular context.
-
Cell Line: TR-293-KDG cells (HEK293 cells stably transfected with tetracycline-inducible PAK4-kinase domain and constitutively expressed HA-tagged GEFH1ΔDH).[1]
-
Procedure:
-
Culture TR-293-KDG cells to the desired confluency.
-
Induce the expression of the PAK4-kinase domain.
-
Treat the cells with various concentrations of PF-3758309 for 3 hours.[1]
-
Lyse the cells and capture the HA-tagged GEF-H1 on an anti-HA antibody-coated plate.[1]
-
Detect the phosphorylated GEF-H1 using an anti-phospho-S810-GEF-H1 antibody.[1]
-
Quantify the signal using a horseradish peroxidase-conjugated secondary antibody and a suitable substrate.[1]
-
Determine the IC50 value from the resulting dose-response curve.[1]
-
Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)
This assay assesses the ability of cancer cells to grow in a semi-solid medium, a hallmark of cellular transformation, and the inhibitory effect of PF-3758309 on this process.
-
Principle: Cells are suspended in a soft agar matrix, which prevents attachment to a solid surface. Only transformed cells can proliferate and form colonies.
-
Procedure:
-
Prepare a base layer of agar in a culture plate and allow it to solidify.
-
Resuspend cancer cells (e.g., HCT116) in a top layer of molten, low-concentration agar containing various concentrations of PF-3758309.
-
Pour the cell-agar suspension over the base layer and allow it to solidify.
-
Incubate the plates for several weeks, allowing colonies to form.
-
Stain the colonies with a vital stain (e.g., crystal violet).
-
Count the number and size of the colonies to determine the IC50 for inhibition of anchorage-independent growth.
-
Human Tumor Xenograft Studies
These in vivo studies evaluated the anti-tumor efficacy of PF-3758309 in animal models.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Cell Line: Human cancer cell lines (e.g., HCT116, A549).
-
Procedure:
-
Subcutaneously implant human tumor cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer PF-3758309 orally at various doses and schedules (e.g., twice daily). The vehicle control is administered to the control group.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) to assess efficacy.
-
Clinical Development and Outcome
PF-3758309 entered a Phase I clinical trial for the treatment of advanced solid tumors (NCT00932126).[3][16] However, the trial was terminated due to unfavorable pharmacokinetic properties in humans, with an oral bioavailability of approximately 1%.[3] Additionally, adverse events, including neutropenia and gastrointestinal side effects, were observed in patients.[3] These factors prevented further clinical investigation of PF-3758309.
Conclusion
PF-3758309 represents a well-characterized, potent pan-PAK inhibitor that emerged from a rigorous drug discovery and preclinical development program. Its journey from high-throughput screening to a clinical candidate provides valuable insights into the targeting of the PAK kinase family for cancer therapy. While its clinical development was halted, the extensive preclinical data and the detailed understanding of its mechanism of action make PF-3758309 an important tool compound for further research into the roles of PAK kinases in health and disease. The challenges encountered in its clinical translation also highlight the critical importance of optimizing pharmacokinetic properties for the successful development of kinase inhibitors.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 16. protocols.io [protocols.io]
PF-3758309 Hydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide on the Chemical Structure, Properties, and Cellular Effects of the Potent PAK4 Inhibitor, PF-3758309 Hydrochloride.
This technical guide provides a comprehensive overview of this compound, a potent and orally available p21-activated kinase 4 (PAK4) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PAK signaling pathways in oncology and other diseases. This document details the chemical structure, physicochemical properties, mechanism of action, and cellular effects of PF-3758309, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.
Chemical Structure and Properties
PF-3758309 is a pyrrolopyrazole compound that acts as an ATP-competitive inhibitor of PAK4.[1][2][3] The hydrochloride salt form enhances its solubility for research and potential therapeutic applications.
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference(s) |
| IUPAC Name | N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide dihydrochloride | |
| CAS Number | 1279034-84-2 (dihydrochloride); 898044-15-0 (free base) | [4][5][6] |
| Molecular Formula | C₂₅H₃₀N₈OS · 2HCl | [5][7] |
| Molecular Weight | 563.55 g/mol (dihydrochloride) | [5][7] |
| Appearance | Off-white to pale yellow powder | [5] |
| Solubility | Soluble in DMSO and water (up to 100 mM) | [7] |
| Storage | Store at -20°C | [5][7] |
Mechanism of Action and Target Profile
PF-3758309 is a potent, reversible, and ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[2][8] Crystallographic studies of the PF-3758309/PAK4 complex have elucidated the structural basis for its high potency and selectivity.[1] While it is most potent against PAK4, it also exhibits activity against other members of the PAK family.
The following table summarizes the in vitro inhibitory and binding affinities of PF-3758309 against various kinases:
| Target | Parameter | Value (nM) | Reference(s) |
| PAK4 | Kd | 2.7 | [1][2][3][8] |
| Ki | 18.7 | [1][2][3][8] | |
| IC₅₀ (cellular, pGEF-H1) | 1.3 | [1][3][8] | |
| PAK1 | Ki | 13.7 | [1][6][8] |
| PAK2 | IC₅₀ | 190 | [1][6][8] |
| PAK3 | IC₅₀ | 99 | [1][6][8] |
| PAK5 | Ki | 18.1 | [1][6][8] |
| PAK6 | Ki | 17.1 | [1][6][8] |
Cellular Effects and Anti-Tumor Activity
PF-3758309 demonstrates a range of anti-tumor activities in vitro and in vivo. It effectively inhibits the proliferation of various tumor cell lines, suppresses anchorage-independent growth, and induces apoptosis.[1][8] These cellular effects are attributed to its inhibition of PAK4 and the subsequent modulation of downstream signaling pathways.
The table below presents the cellular potency of PF-3758309 in different cancer cell lines:
| Cell Line | Cancer Type | Assay | IC₅₀ (nM) | Reference(s) |
| HCT116 | Colon Carcinoma | Anchorage-Independent Growth | 0.24 | [1] |
| A549 | Lung Cancer | Cellular Proliferation | 20 | [2][3][8] |
| Anchorage-Independent Growth | 27 | [2][3][8] | ||
| Panel of 20 Tumor Cell Lines | Various | Anchorage-Independent Growth (average) | 4.7 ± 3.0 | [1] |
In vivo studies using human tumor xenograft models in mice have shown that oral administration of PF-3758309 leads to significant tumor growth inhibition.[8][9]
Signaling Pathways
PF-3758309 modulates several key signaling pathways implicated in cancer progression. By inhibiting PAK4, it affects cytoskeletal dynamics, cell cycle progression, and survival signaling. One of the well-characterized downstream effects is the inhibition of the phosphorylation of GEF-H1, a substrate of PAK4.[1][3] Additionally, studies have revealed unexpected links to other pathways, including those involving p53, NF-κB, and ERK.[1][5][10][11]
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. PF-03758309 Dihydrochloride - LKT Labs [lktlabs.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PF-3758309 Hydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 hydrochloride is a potent, orally bioavailable, ATP-competitive small molecule inhibitor primarily targeting p21-activated kinase 4 (PAK4).[1] As a member of the p21-activated kinase (PAK) family of serine/threonine kinases, PAK4 is a critical downstream effector of the Rho family of small GTPases, particularly Cdc42.[2] Overexpression and hyperactivity of PAK4 have been implicated in the pathogenesis of numerous human cancers, including but not limited to colon, lung, pancreatic, and breast cancers.[3][4] PF-3758309 has demonstrated significant preclinical anti-tumor activity by modulating key cellular processes such as proliferation, survival, and cytoskeletal dynamics.[1] This technical guide provides a comprehensive overview of PF-3758309, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its investigation in a cancer research setting.
Introduction
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that serve as crucial signaling nodes downstream of Rho GTPases.[5] They are broadly classified into two groups: Group I (PAK1-3) and Group II (PAK4-6).[5] PAK4, a key member of Group II, is distinguished by its constitutive activity upon binding to Cdc42 and its significant role in oncogenic signaling.[6] Elevated PAK4 expression is a common feature in many solid tumors and is often associated with poor prognosis.[3] Its involvement in regulating cell motility, survival, angiogenesis, and proliferation makes it an attractive target for cancer therapy.[5]
This compound was developed by Pfizer as a potent inhibitor of PAK4.[3] It also exhibits inhibitory activity against other PAK isoforms, making it a pan-PAK inhibitor.[4][7] Despite promising preclinical results, its clinical development was halted due to unfavorable pharmacokinetic properties in humans.[8] Nevertheless, PF-3758309 remains a valuable tool for preclinical cancer research, aiding in the elucidation of PAK4-mediated signaling pathways and the validation of PAK4 as a therapeutic target.
Mechanism of Action
PF-3758309 is an ATP-competitive inhibitor of PAK4, binding to the kinase domain and preventing the transfer of phosphate (B84403) from ATP to its substrates.[1] This inhibition disrupts the downstream signaling cascades regulated by PAK4, leading to various anti-tumor effects.
One of the primary downstream pathways affected by PF-3758309 is the LIM kinase 1 (LIMK1)/cofilin pathway. PAK4 directly phosphorylates and activates LIMK1, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[4] By inhibiting PAK4, PF-3758309 prevents the inactivation of cofilin, leading to increased actin dynamics and disruption of the cancer cell cytoskeleton.
Furthermore, PF-3758309 has been shown to modulate other critical signaling pathways. Global high-content cellular analysis has revealed unexpected links between PAK4 inhibition by PF-3758309 and the p53 tumor suppressor pathway.[1]
Data Presentation
In Vitro Efficacy: Kinase and Cellular Inhibition
PF-3758309 demonstrates potent inhibition of PAK4 and other PAK family members, as well as significant anti-proliferative activity across a range of cancer cell lines.
| Target/Cell Line | Assay Type | IC50/Ki/Kd (nM) | Reference |
| PAK4 | Kinase Inhibition (Ki) | 18.7 ± 6.6 | [4] |
| PAK4 | Dissociation Constant (Kd) | 2.7 ± 0.3 | [1] |
| PAK1 | Kinase Inhibition (Ki) | 13.7 ± 1.8 | [4] |
| PAK2 | Kinase Inhibition (IC50) | 190 | [6] |
| PAK3 | Kinase Inhibition (IC50) | 99 | [6] |
| PAK5 | Kinase Inhibition (Ki) | 18.1 ± 5.1 | [6] |
| PAK6 | Kinase Inhibition (Ki) | 17.1 ± 5.3 | [6] |
| GEF-H1 Phosphorylation | Cellular Assay | 1.3 ± 0.5 | [1] |
| HCT116 (Colon) | Anchorage-Independent Growth | 0.24 ± 0.09 | [4] |
| A549 (Lung) | Anchorage-Independent Growth | 27 | [9] |
| Panel of 20 Tumor Cell Lines | Anchorage-Independent Growth (Average) | 4.7 ± 3.0 | [1] |
In Vivo Efficacy: Xenograft Models
Oral administration of PF-3758309 has been shown to significantly inhibit tumor growth in various human tumor xenograft models.
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 (Colon) | 7.5 mg/kg, orally, twice daily | 64% | [4] |
| HCT116 (Colon) | 15 mg/kg, orally, twice daily | 79% | [4] |
| HCT116 (Colon) | 20 mg/kg, orally, twice daily | 97% | [4] |
| A549 (Lung) | 7.5-30 mg/kg, orally, twice daily for 9-18 days | >70% | [1] |
| Adult T-cell Leukemia (ATL) | 12 mg/kg, orally, daily | 87% | [8] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a method for determining the in vitro inhibitory activity of PF-3758309 against PAK4 kinase.
Materials:
-
Recombinant human PAK4 kinase (e.g., BPS Bioscience, #40075)[5]
-
PAKtide (1 mg/ml) substrate[5]
-
5x Kinase Assay Buffer 1 (BPS Bioscience)[5]
-
500 µM ATP solution[5]
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)[10]
-
This compound
-
384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare a Master Mix containing 5x Kinase Assay Buffer, 500 µM ATP, and 1 mg/ml PAKtide substrate in 1x Kinase Assay Buffer.[5]
-
Prepare serial dilutions of PF-3758309 in 1x Kinase Assay Buffer containing 10% DMSO.[5]
-
Dilute the PAK4 kinase to 1 ng/µL in 1x Kinase Assay Buffer.[5]
-
-
Kinase Reaction:
-
Add 2.5 µL of the PF-3758309 dilutions or vehicle control (10% DMSO in 1x Kinase Assay Buffer) to the wells of a 384-well plate.[5]
-
Add 12.5 µL of the Master Mix to each well.[5]
-
Initiate the reaction by adding 10 µL of the diluted PAK4 kinase to each well.[5]
-
Incubate the plate at 30°C for 45 minutes.[5]
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[5]
-
Incubate at room temperature for 45 minutes.[5]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]
-
Incubate at room temperature for another 45 minutes.[5]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of PF-3758309 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of PAK4 Pathway Phosphorylation
This protocol describes the detection of phosphorylated LIMK1 and cofilin in cell lysates following treatment with PF-3758309.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-LIMK1 (Thr508)/LIMK2 (Thr505), anti-LIMK1, anti-phospho-cofilin (Ser3), anti-cofilin, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of PF-3758309 or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® 2.0 Assay Kit (Promega, #G9241)[11]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of PF-3758309 in culture medium.
-
Add the compound dilutions or vehicle control to the wells.
-
Incubate for 72 hours.[12]
-
-
Assay and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[2]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[11]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability for each concentration relative to the vehicle control.
-
Determine the IC50 value using a dose-response curve.
-
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
Cancer cell line of interest
-
This compound
-
2x cell culture medium
-
6-well plates
-
Crystal Violet solution (0.005%)[3]
Procedure:
-
Bottom Agar (B569324) Layer:
-
Prepare a 0.6% agarose solution in complete culture medium.
-
Add 2 ml of this solution to each well of a 6-well plate and allow it to solidify.
-
-
Top Agar Layer with Cells:
-
Prepare a 0.3% agarose solution in complete culture medium.
-
Trypsinize and count the cells.
-
Resuspend the cells in the 0.3% agarose solution at a density of 5,000 cells/well, containing the desired concentrations of PF-3758309 or vehicle control.
-
Overlay 1.5 ml of the cell/agar suspension onto the bottom agar layer.
-
-
Colony Formation:
-
Incubate the plates at 37°C in a humidified incubator for 14-21 days.
-
Feed the cells twice a week by adding 200 µl of medium containing the respective concentrations of PF-3758309.
-
-
Staining and Counting:
-
Stain the colonies with 0.005% Crystal Violet for 1 hour.[3]
-
Count the number of colonies using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of colony formation inhibition for each treatment group relative to the vehicle control.
-
In Vivo HCT116 Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PF-3758309 in a human colon cancer xenograft model.
Materials:
-
HCT116 human colorectal carcinoma cells
-
Female athymic nude or NOD/SCID mice (6-8 weeks old)[9]
-
Matrigel
-
This compound
-
Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Cell Implantation:
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a formulation of PF-3758309 in the vehicle for oral gavage.
-
Administer PF-3758309 or vehicle control to the respective groups at the desired dose and schedule (e.g., 15 mg/kg, twice daily).[4]
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Euthanize the mice when tumors reach a predetermined endpoint size or at the end of the study period.
-
Excise and weigh the tumors.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the statistical significance of the results.
-
Conclusion
This compound is a well-characterized, potent pan-PAK inhibitor that serves as an invaluable research tool for investigating the role of PAK4 in cancer. Its ability to modulate key oncogenic signaling pathways and inhibit tumor growth in preclinical models provides a strong rationale for the continued exploration of PAK4 as a therapeutic target. While its clinical development was halted, the data generated from studies with PF-3758309 continue to inform the development of next-generation PAK inhibitors with improved pharmacokinetic profiles. This guide provides a comprehensive resource for researchers utilizing PF-3758309 to further our understanding of cancer biology and to develop novel therapeutic strategies.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 8. Soft–Agar colony Formation Assay [bio-protocol.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
The Role of PF-3758309 in Inhibiting Oncogenic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor primarily targeting p21-activated kinase 4 (PAK4).[1][2] As a member of the p21-activated kinase (PAK) family of serine/threonine kinases, PAK4 is a critical downstream effector of the Rho GTPases Cdc42 and Rac.[3] Aberrant activation of PAK4 is implicated in the initiation and progression of numerous cancers, playing a pivotal role in oncogenic signaling pathways that govern cell proliferation, survival, motility, and cytoskeletal dynamics.[1][4] This technical guide provides an in-depth overview of PF-3758309, its mechanism of action, and its role in the inhibition of oncogenic signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Mechanism of Action and Kinase Profile
PF-3758309 functions as a reversible, ATP-competitive inhibitor of PAK4.[4][5][6] Its pyrrolopyrazole core structure enables it to bind to the ATP-binding pocket of the PAK4 kinase domain, thereby preventing the phosphorylation of downstream substrates.[4] While PF-3758309 was designed to target PAK4, it exhibits a broader kinase inhibition profile, acting as a pan-PAK inhibitor with activity against other PAK isoforms.[7]
Quantitative Kinase Inhibition Data
The inhibitory activity of PF-3758309 against various kinases has been quantified through a range of biochemical and cellular assays. The following tables summarize the key quantitative data.
| Kinase | Assay Type | Value | Reference(s) |
| PAK4 | Kd | 2.7 nM | [5][6] |
| PAK4 | Ki | 18.7 ± 6.6 nM | [2] |
| PAK4 | Cellular IC50 (pGEF-H1) | 1.3 nM | [5][6] |
| PAK1 | Ki | 13.7 ± 1.8 nM | [8] |
| PAK2 | IC50 | 190 nM | [9] |
| PAK3 | IC50 | 99 nM | [9] |
| PAK5 | Ki | 18.1 ± 5.1 nM | [7] |
| PAK6 | Ki | 17.1 ± 5.3 nM | [7] |
Table 1: In vitro inhibitory activity of PF-3758309 against PAK isoforms.
| Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| HCT116 | Anchorage-Independent Growth | 0.24 | [10][11] |
| A549 | Anchorage-Independent Growth | 27 | [5] |
| A549 | Cellular Proliferation | 20 | [5] |
| Panel of 20 Tumor Cell Lines | Anchorage-Independent Growth (average) | 4.7 ± 3.0 | [12] |
| Panel of 67 Cell Lines (CRC/pancreatic/NSCLC) | Anti-proliferative Activity | 36% < 10 nM, 66% < 100 nM | [10] |
Table 2: Cellular activity of PF-3758309 in various cancer cell lines.
Inhibition of Key Oncogenic Signaling Pathways
PF-3758309 exerts its anti-cancer effects by modulating several critical oncogenic signaling pathways downstream of PAK4.
PAK4-GEF-H1-RhoA Axis
A primary and well-characterized downstream target of PAK4 is the guanine (B1146940) nucleotide exchange factor GEF-H1.[4] Phosphorylation of GEF-H1 by PAK4 activates its GEF activity, leading to the activation of the small GTPase RhoA.[4] Activated RhoA, in turn, promotes cytoskeletal remodeling, cell migration, and invasion. PF-3758309 potently inhibits the phosphorylation of GEF-H1, thereby disrupting this signaling cascade.[4][13]
CREB, NF-κB, and β-catenin Pathways
In addition to the GEF-H1 axis, PF-3758309 has been shown to suppress other significant oncogenic pathways. In A549 human lung cancer cells, PF-3758309 inhibits the CREB, NF-κB, and β-catenin signaling pathways. The downregulation of these pathways leads to a decrease in the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and subsequent cell migration and invasion.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of PF-3758309.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from a commercial kinase assay kit and is suitable for measuring the inhibitory effect of PF-3758309 on PAK4 activity.
Materials:
-
Recombinant human PAK4 enzyme
-
PAKtide substrate
-
5x Kinase Assay Buffer
-
ATP
-
PF-3758309 (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer with distilled water.
-
Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Assay Buffer, ATP, and PAKtide substrate.
-
Inhibitor Preparation: Prepare serial dilutions of PF-3758309 in 1x Kinase Assay Buffer. Add 2.5 µL of the diluted inhibitor to the appropriate wells of the 96-well plate. For control wells, add 2.5 µL of vehicle (e.g., DMSO diluted in 1x Kinase Assay Buffer).
-
Enzyme Preparation: Dilute the recombinant PAK4 enzyme in 1x Kinase Assay Buffer to the desired concentration.
-
Initiate Reaction: Add 10 µL of the diluted PAK4 enzyme to each well (except for the "blank" control wells).
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for another 45 minutes.
-
Read Luminescence: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of PF-3758309.
Cell Viability Assay (Resazurin-based)
This protocol is used to determine the effect of PF-3758309 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
PF-3758309
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
96-well clear-bottom black plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PF-3758309 in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PF-3758309. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add Resazurin Reagent: Add 10 µL of the resazurin-based reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure Fluorescence: Read the fluorescence on a microplate reader with excitation at ~560 nm and emission at ~590 nm. The fluorescence intensity is proportional to the number of viable cells.
Western Blotting for Phosphorylated Proteins
This protocol is designed to detect changes in the phosphorylation status of PAK4 substrates, such as GEF-H1, following treatment with PF-3758309.
Materials:
-
Cancer cell line of interest
-
PF-3758309
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GEF-H1, anti-total-GEF-H1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with PF-3758309 at the desired concentrations for the specified time. Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Antitumor Activity
PF-3758309 has demonstrated significant antitumor efficacy in various human tumor xenograft models.[3] Oral administration of PF-3758309 resulted in dose-dependent tumor growth inhibition in models of colon, lung, and pancreatic cancer.[3][7][9]
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| HCT116 (colon) | 7.5-30 mg/kg BID, p.o. | >70% | [3] |
| A549 (lung) | 7.5-30 mg/kg BID, p.o. | >70% | [3] |
| HCT116 (colon) | 7.5, 15, 20 mg/kg | 64%, 79%, 97% | [7] |
| Adult T-cell Leukemia | 12 mg/kg daily | 87% | [7] |
Table 3: In vivo efficacy of PF-3758309 in xenograft models.
Conclusion
PF-3758309 is a potent inhibitor of PAK4 and other PAK family members, effectively disrupting key oncogenic signaling pathways involved in cell proliferation, survival, and metastasis. Its ability to inhibit the PAK4-GEF-H1 axis and other critical pathways such as CREB, NF-κB, and β-catenin underscores its potential as a therapeutic agent in oncology. The comprehensive data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the role of PAK inhibitors in cancer therapy. Despite promising preclinical data, the clinical development of PF-3758309 was halted due to pharmacokinetic challenges, highlighting the complexities of translating potent in vitro activity to clinical efficacy.[7] Nevertheless, the study of PF-3758309 has significantly advanced our understanding of PAK4 biology and its role in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Applications for HTScan® PAK4 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. pnas.org [pnas.org]
- 7. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 10. CDK4/6 inhibition synergizes with inhibition of P21-Activated Kinases (PAKs) in lung cancer cell lines | PLOS One [journals.plos.org]
- 11. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. bpsbioscience.com [bpsbioscience.com]
The Impact of PF-3758309 Hydrochloride on Cytoskeletal Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 hydrochloride is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor primarily targeting p21-activated kinase 4 (PAK4).[1][2] PAKs are critical effectors of Rho family GTPases, playing a central role in orchestrating cytoskeletal dynamics, cell motility, proliferation, and survival.[3][4] This technical guide provides an in-depth analysis of the effects of PF-3758309 on cytoskeletal remodeling, with a focus on its impact on actin and microtubule networks. We present a summary of its inhibitory activities, detailed experimental protocols for assessing its effects, and a visualization of the key signaling pathways involved.
Introduction to this compound
PF-3758309 is a pyrrolopyrazole compound that has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines.[2][5] Its primary mechanism of action is the inhibition of PAK4, a serine/threonine kinase frequently overexpressed in cancer, which is involved in regulating cell adhesion, migration, and invasion through its influence on the cytoskeleton.[3][6] The hydrochloride salt form enhances its solubility and suitability for experimental use.
Quantitative Data on PF-3758309 Activity
The following tables summarize the key quantitative data regarding the inhibitory potency of PF-3758309 against PAK family kinases and its effects on cellular processes related to cytoskeletal function.
| Target | Assay Type | Value | Reference |
| PAK4 | Dissociation Constant (Kd) | 2.7 nM | [2] |
| PAK4 | Inhibition Constant (Ki) | 18.7 nM | [2] |
| PAK1 | Inhibition Constant (Ki) | 13.7 nM | [7] |
| PAK2 | 50% Inhibitory Concentration (IC50) | 190 nM | [8] |
| PAK3 | 50% Inhibitory Concentration (IC50) | 99 nM | [8] |
| PAK5 | Inhibition Constant (Ki) | 18.1 nM | [7] |
| PAK6 | Inhibition Constant (Ki) | 17.1 nM | [7] |
| Table 1: In Vitro Inhibitory Activity of PF-3758309 Against PAK Kinases. |
| Cellular Process/Endpoint | Cell Line | Value (IC50) | Reference |
| GEF-H1 Phosphorylation | Engineered Cell System | 1.3 nM | [1] |
| Anchorage-Independent Growth | HCT116 | 0.24 nM | [5] |
| Anchorage-Independent Growth | Panel of 20 Tumor Lines (average) | 4.7 nM | [9] |
| Cellular Proliferation | A549 | 20 nM | [2] |
| Anchorage-Independent Growth | A549 | 27 nM | [7] |
| Table 2: Cellular Activity of PF-3758309. |
| Endpoint | Condition | Value | Reference |
| Actin Fluorescence Intensity (Membrane) | Control Oocytes | 22.58 ± 1.02 | [10] |
| Actin Fluorescence Intensity (Membrane) | PF-3758309-treated Oocytes | 14.4 ± 2.41 | [10] |
| Abnormal Spindle Morphology Rate | Control Oocytes | 26.58 ± 2.25% | [10] |
| Abnormal Spindle Morphology Rate | PF-3758309-treated Oocytes | 86.77 ± 3.11% | [10] |
| Table 3: Quantitative Effects of PF-3758309 on the Cytoskeleton in Oocytes. |
Signaling Pathways and Mechanism of Action
PF-3758309 exerts its effects on the cytoskeleton primarily through the inhibition of the PAK4 signaling pathway. PAK4 is a downstream effector of the Rho family GTPases, Cdc42 and Rac.[11] Upon activation by these GTPases, PAK4 can phosphorylate a variety of substrates, including GEF-H1 (Guanine Nucleotide Exchange Factor-H1).[1][12] GEF-H1, in turn, can activate RhoA, a key regulator of actin stress fiber formation and focal adhesions.[6][13] By inhibiting PAK4, PF-3758309 disrupts this signaling cascade, leading to alterations in the actin cytoskeleton.[12]
Experimental Protocols
The following protocols provide a framework for investigating the effects of PF-3758309 on the actin and microtubule cytoskeleton using immunofluorescence microscopy.
General Experimental Workflow
Protocol for Actin Stress Fiber Staining
Objective: To visualize the effect of PF-3758309 on actin stress fiber organization in a cancer cell line such as HCT116.
Materials:
-
HCT116 cells
-
This compound
-
DMSO (vehicle control)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed HCT116 cells on sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency after 24 hours.
-
Treatment: Treat the cells with varying concentrations of PF-3758309 (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 30 minutes.
-
Staining: Incubate the cells with fluorescently conjugated phalloidin (diluted in 1% BSA/PBS according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of actin stress fibers and nuclei.
Protocol for Microtubule Network Staining
Objective: To visualize the effect of PF-3758309 on the microtubule network organization.
Materials:
-
A549 cells
-
This compound
-
DMSO (vehicle control)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-α-tubulin
-
Fluorescently conjugated secondary antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor 594)
-
DAPI
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the actin staining protocol, using A549 cells.
-
Fixation, Permeabilization, and Blocking: Follow steps 3, 4, and 5 from the actin staining protocol.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in 1% BSA/PBS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently conjugated secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Follow steps 7 and 8 from the actin staining protocol.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.
Expected Outcomes and Interpretation
Treatment of cells with PF-3758309 is expected to lead to a dose-dependent disruption of the actin cytoskeleton. This may manifest as a reduction in the number and thickness of actin stress fibers and a more rounded cell morphology.[11] Effects on the microtubule network may also be observed, potentially impacting spindle formation during mitosis, as suggested by studies in oocytes.[10] Quantitative analysis of fluorescence intensity and morphological parameters can be performed using image analysis software to provide objective measures of the compound's effects.
Conclusion
This compound is a potent inhibitor of PAK4 that significantly impacts cytoskeletal organization. Its ability to disrupt the actin and microtubule networks through the inhibition of the Cdc42/Rac-PAK4-GEF-H1 signaling axis underscores its potential as a therapeutic agent and a valuable tool for studying cytoskeletal dynamics. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating the cellular effects of this compound.
References
- 1. PAK4 - Wikipedia [en.wikipedia.org]
- 2. GEF-H1: Orchestrating the interplay between cytoskeleton and vesicle trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Contraction of the Stress Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GEF-H1 controls focal adhesion signaling that regulates mesenchymal stem cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. PAK4, a novel effector for Cdc42Hs, is implicated in the reorganization of the actin cytoskeleton and in the formation of filopodia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. journals.biologists.com [journals.biologists.com]
An In-depth Technical Guide to the ATP-Competitive Inhibition of PF-3758309
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 is a potent, orally bioavailable, and ATP-competitive inhibitor of p21-activated kinase 4 (PAK4). As a critical node in oncogenic signaling, PAK4 represents a compelling target for therapeutic intervention in various cancers. This technical guide provides a comprehensive overview of the ATP-competitive inhibition of PAK4 by PF-3758309, detailing its binding kinetics, cellular effects, and the key experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of kinase inhibitors and the development of novel anti-cancer therapeutics.
Introduction to PF-3758309 and its Target: PAK4
PF-3758309 is a pyrrolopyrazole compound that has demonstrated significant inhibitory activity against PAK4, a member of the p21-activated kinase family.[1] PAKs are serine/threonine kinases that act as key effectors for the Rho family of small GTPases, including Cdc42 and Rac.[2] The PAK family is divided into two groups, with PAK4, PAK5, and PAK6 comprising Group II.[2] Unlike Group I PAKs, Group II PAKs are constitutively active and play crucial roles in cytoskeletal organization, cell motility, survival, and proliferation.[2] Dysregulation of PAK4 signaling has been implicated in the progression of numerous cancers, making it an attractive target for drug development.[1]
PF-3758309 exerts its effect by competing with ATP for binding to the kinase domain of PAK4, thereby preventing the phosphorylation of downstream substrates and inhibiting the propagation of oncogenic signals.[3][4]
Quantitative Analysis of PF-3758309 Inhibition
The potency and binding characteristics of PF-3758309 have been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Inhibitory Constants of PF-3758309
| Parameter | Value | Target/System | Reference(s) |
| Kd | 2.7 nM | PAK4 | [3][5][6] |
| 4.5 nM | PAK4 | [7][8][9] | |
| Ki | 18.7 ± 6.6 nM | PAK4 kinase domain | [3][4] |
| 13.7 ± 1.8 nM | PAK1 | [2][7][10] | |
| 18.1 ± 5.1 nM | PAK5 | [7] | |
| 17.1 ± 5.3 nM | PAK6 | [7] | |
| IC50 | 190 nM | PAK2 | [2][11] |
| 99 nM | PAK3 | [2][11] |
Table 2: Cellular Activity of PF-3758309
| Parameter | Value | Cell Line/Assay | Reference(s) |
| IC50 (pGEF-H1) | 1.3 nM | Phospho-GEF-H1 Cellular Assay | [3][6][12] |
| IC50 (Anchorage-Independent Growth) | 0.24 ± 0.09 nM | HCT116 cells | [3] |
| 4.7 ± 3.0 nM | Average across 20 tumor cell lines | [3] | |
| 27 nM | A549 cells | [6] | |
| IC50 (Cell Proliferation) | 20 nM | A549 cells | [5][6] |
| 0.463 µM | A549 cells (72 hrs) | [5] | |
| 0.67 µM | A549 cells (24 hrs) | [5] | |
| Plasma EC50 | 0.4 nM | Most sensitive xenograft model | [3] |
Signaling Pathways Modulated by PF-3758309
PF-3758309, by inhibiting PAK4, modulates several downstream signaling pathways critical for cancer cell proliferation, survival, and metastasis.
The PAK4 Signaling Pathway
PAK4 is a central hub in several signaling cascades. Upon activation by upstream signals such as Cdc42, it phosphorylates a variety of substrates, leading to cytoskeletal rearrangements, enhanced cell motility, and pro-survival signals.[13][14] A key substrate of PAK4 is GEF-H1, a guanine (B1146940) nucleotide exchange factor for RhoA.[3] Phosphorylation of GEF-H1 by PAK4 can modulate its activity, thereby influencing the RhoA-ROCK signaling axis.[3][13]
The ROCK Signaling Pathway
The Rho-associated coiled-coil containing protein kinase (ROCK) pathway is a critical regulator of the actin cytoskeleton and is involved in cell contraction, motility, and adhesion.[15][16] Activated by RhoA-GTP, ROCK phosphorylates several substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin (B1167339) contractility.[16][17]
Experimental Protocols for Characterizing PF-3758309
A variety of in vitro and cell-based assays are employed to characterize the inhibitory activity of PF-3758309.
Experimental Workflow
The characterization of a kinase inhibitor like PF-3758309 typically follows a hierarchical workflow, starting from biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess its effects in a more physiological context, and culminating in in vivo studies.
Detailed Methodologies
This assay measures the ability of PF-3758309 to inhibit the phosphorylation of a model substrate by the purified PAK4 kinase domain in a cell-free system.
-
Materials:
-
Recombinant human PAK4 kinase domain
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
ATP (at or near the Km for PAK4)
-
PF-3758309 (in DMSO)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of PF-3758309 in kinase assay buffer.
-
In a 384-well plate, add the PAK4 enzyme to each well.
-
Add the diluted PF-3758309 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based method such as the ADP-Glo™ assay, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each PF-3758309 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve. The Ki can be determined using the Cheng-Prusoff equation if the Km of ATP is known.
-
ITC directly measures the heat released or absorbed during the binding of PF-3758309 to PAK4, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Materials:
-
Purified, dialysis-buffer-matched PAK4 protein
-
PF-3758309 dissolved in the same dialysis buffer
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
-
Procedure:
-
Thoroughly dialyze the purified PAK4 protein against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dissolve PF-3758309 in the final dialysis buffer.
-
Degas both the protein and inhibitor solutions.
-
Load the PAK4 solution into the sample cell and the PF-3758309 solution into the injection syringe of the ITC instrument.
-
Perform a series of injections of PF-3758309 into the PAK4 solution while monitoring the heat change.
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein and fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
This assay quantifies the ability of PF-3758309 to inhibit the phosphorylation of the endogenous PAK4 substrate, GEF-H1, in a cellular context.
-
Materials:
-
Cancer cell line with detectable levels of phospho-GEF-H1 (e.g., HCT116)
-
PF-3758309 (in DMSO)
-
Cell lysis buffer
-
Antibodies: anti-phospho-GEF-H1 (Ser810) and anti-total-GEF-H1 or a loading control (e.g., anti-GAPDH)
-
Western blotting or ELISA reagents
-
-
Procedure (Western Blotting):
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of PF-3758309 or DMSO for a specified time (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-GEF-H1 and a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phospho-GEF-H1 signal to the loading control.
-
Calculate the percent inhibition and determine the cellular IC50.
-
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
Cancer cell line of interest
-
PF-3758309 (in DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96- or 384-well plates
-
-
Procedure:
-
Seed cells in an opaque-walled multiwell plate and incubate to allow for attachment.
-
Add serial dilutions of PF-3758309 or DMSO to the wells.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percent inhibition of cell proliferation and determine the IC50.
-
This assay assesses the ability of PF-3758309 to inhibit the transformed phenotype of cancer cells, specifically their ability to grow without attachment to a solid surface.
-
Materials:
-
Cancer cell line (e.g., HCT116)
-
PF-3758309 (in DMSO)
-
Agarose (B213101) (low-melting point)
-
Cell culture medium
-
6-well plates
-
-
Procedure:
-
Prepare a base layer of 0.6% agarose in culture medium in each well of a 6-well plate and allow it to solidify.
-
Resuspend cells in culture medium containing 0.3% agarose and the desired concentration of PF-3758309 or DMSO.
-
Overlay the cell-agarose suspension onto the solidified base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with culture medium containing the inhibitor every few days.
-
After the incubation period, stain the colonies with a solution such as crystal violet.
-
Count the number of colonies in each well and calculate the percent inhibition of colony formation relative to the vehicle control to determine the IC50.
-
Conclusion
PF-3758309 is a well-characterized, potent ATP-competitive inhibitor of PAK4 with significant anti-proliferative and anti-tumor activity. The comprehensive data from a suite of biochemical and cellular assays confirm its mechanism of action and provide a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols detailed in this guide offer a robust framework for the evaluation of PF-3758309 and other novel kinase inhibitors, facilitating the advancement of targeted cancer therapies.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. GEF-H1 Transduces FcεRI Signaling in Mast Cells to Activate RhoA and Focal Adhesion Formation during Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. rupress.org [rupress.org]
- 16. journals.biologists.com [journals.biologists.com]
- 17. reactionbiology.com [reactionbiology.com]
PF-3758309 Hydrochloride: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 hydrochloride is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2][3] Extensive preclinical studies have demonstrated its ability to disrupt key oncogenic signaling pathways, leading to the inhibition of tumor cell proliferation, migration, and invasion, as well as the induction of apoptosis.[2][3] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and potential therapeutic applications of PF-3758309, with a focus on quantitative data and experimental methodologies. While showing significant promise in preclinical models, its clinical development was halted due to unfavorable pharmacokinetics and adverse events in humans.[4][5]
Introduction
p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in cytoskeletal dynamics, cell motility, survival, and proliferation.[2] The PAK family is divided into two groups, with PAK4, PAK5, and PAK6 belonging to Group II.[6] PAK4, in particular, is frequently overexpressed in various human cancers, including pancreatic, colon, lung, and breast cancers, making it an attractive target for cancer therapy.[2][4] PF-3758309 was developed by Pfizer as a potent inhibitor of PAK4 to investigate the therapeutic potential of targeting this kinase.[4]
Mechanism of Action
PF-3758309 is a reversible and ATP-competitive inhibitor of PAK4.[1][3] It binds to the kinase domain of PAK4, preventing the transfer of phosphate (B84403) from ATP to its downstream substrates.[3] This inhibition disrupts several oncogenic signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cancer cell growth and survival.[2] A key downstream substrate of PAK4 is GEF-H1, and PF-3758309 has been shown to potently inhibit its phosphorylation.[3][7]
In Vitro Efficacy
Kinase Inhibition
PF-3758309 exhibits high potency against PAK4 and also shows activity against other PAK isoforms. The binding affinity and inhibitory concentrations are summarized in the table below.
| Target | Parameter | Value (nM) |
| PAK4 | Kd | 2.7[1][7] |
| Ki | 18.7[1][4] | |
| IC50 | 2.7 - 4.5[8][9] | |
| PAK1 | Ki | 13.7[1][4] |
| IC50 | 14[8][9] | |
| PAK2 | IC50 | 190[1] |
| PAK3 | IC50 | 99[6] |
| PAK5 | Ki | 18.1[1] |
| PAK6 | Ki | 17.1[1] |
Cellular Activity
PF-3758309 demonstrates potent anti-proliferative and pro-apoptotic effects across a broad range of cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value (nM) |
| HCT116 | Colon Carcinoma | Anchorage-Independent Growth IC50 | 0.24[3][4] |
| A549 | Non-Small Cell Lung Cancer | Cellular Proliferation IC50 | 20[7] |
| Anchorage-Independent Growth IC50 | 27[7] | ||
| Panel of 20 Tumor Cell Lines | Various | Anchorage-Independent Growth IC50 (average) | 4.7[3][7] |
| Phosphorylation of GEF-H1 | Cellular Assay | IC50 | 1.3[3][7] |
In Vivo Efficacy
Oral administration of PF-3758309 resulted in significant tumor growth inhibition (TGI) in various human tumor xenograft models.
| Xenograft Model | Cancer Type | Dosing | TGI (%) |
| HCT116 | Colon Carcinoma | 7.5 mg/kg p.o. BID | 64[4][5] |
| 15 mg/kg p.o. BID | 79[4][5] | ||
| 20 mg/kg p.o. BID | 97[4][5] | ||
| A549 | Non-Small Cell Lung Cancer | 7.5-30 mg/kg p.o. BID | >70[3] |
| Adult T-cell Leukemia | Leukemia | 12 mg/kg daily | 87[4][5] |
In the HCT116 xenograft model, the unbound plasma EC50 value for tumor growth inhibition was estimated to be 0.40 nM.[3]
Signaling Pathways Modulated by PF-3758309
PF-3758309 impacts multiple signaling pathways downstream of PAK4. Its primary mechanism involves the inhibition of PAK4, which in turn affects cell proliferation, survival, and migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 5. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. e-century.us [e-century.us]
- 9. PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Off-Target Landscape of PF-3758309 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 hydrochloride, initially developed as a potent, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), has been a subject of extensive preclinical investigation due to its significant anti-tumor activity.[1][2] However, its journey to the clinic has been hampered by observations of a broad off-target profile and questions regarding its primary mechanism of action in cancer cells.[3][4] This technical guide provides an in-depth analysis of the known off-target effects of PF-3758309, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways and experimental workflows. Understanding this off-target landscape is critical for interpreting experimental results, guiding future drug development efforts, and potentially repurposing this and similar chemical scaffolds.
Quantitative Analysis of Off-Target Interactions
The off-target activity of PF-3758309 has been characterized against a wide range of kinases and other proteins. The following tables summarize the quantitative data from various screening and profiling studies.
Table 1: Activity of PF-3758309 against PAK Isoforms
| Kinase | Assay Type | IC50 / Ki (nM) | Reference |
| PAK1 | Ki | 13.7 ± 1.8 | |
| PAK2 | IC50 | 190 | [5] |
| PAK3 | IC50 | 99 | [5] |
| PAK4 | Ki | 18.7 ± 6.6 | |
| PAK4 | Kd | 2.7 | [6] |
| PAK5 | Ki | 18.1 ± 5.1 | [7] |
| PAK6 | Ki | 17.1 ± 5.3 | [7] |
Table 2: Known Off-Target Kinase Activities of PF-3758309
| Off-Target Kinase | IC50 (nM) | Reference |
| SRC | 45-60 | [8] |
| FYN | 45-60 | [8] |
| YES | 45-60 | [8] |
| AMPK | <35 | [2][8] |
| RSK | <35 | [8] |
| CHEK2 | <35 | [8] |
| FLT3 | <35 | [5] |
| PKC (multiple isoforms) | <35 | [5] |
| PDK1 (PDPK1) | <35 | [5] |
| TRKA (NTRK1) | <35 | [5] |
| AKT3 | <35 | [5] |
| PRK1 (PKN1) | <35 | [5] |
| FGR | <35 | [5] |
Note: Data is based on a screen of 146 kinases. It is estimated that approximately 40 kinases could be inhibited with an IC50 < 40 nM.[8]
Table 3: Identified Non-Kinase Off-Target Proteins of PF-3758309
| Off-Target Protein | Method of Identification | Cellular Effect | Reference |
| Mitogen-activated protein kinase 1 (MAPK1/ERK2) | Cellular Thermal Shift Assay (CETSA) | Binding confirmed, but knockdown did not impact HIV-1 latency reversal. | [9] |
| Protein Kinase A (PKA) | Cellular Thermal Shift Assay (CETSA) | Binding confirmed, but knockdown did not impact HIV-1 latency reversal. | [9] |
| RNA polymerase II subunits (POLR2A, POLR2B, POLR2E) | Multi-omics (Proteomics, Ubiquitinomics) | Promotes ubiquitination-dependent degradation. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of off-target profiling studies. The following sections outline the key experimental protocols used to characterize the off-target effects of PF-3758309.
Kinase Selectivity Profiling (Kinome Scan)
This method is employed to assess the specificity of a kinase inhibitor against a broad panel of kinases.
Objective: To determine the IC50 values of PF-3758309 against a large, representative panel of human kinases.
General Protocol:
-
Kinase Panel Selection: A panel of recombinant human kinases (e.g., 146 kinases as cited for PF-3758309) is selected to represent the human kinome.[11]
-
Assay Format: Biochemical assays are typically performed in 96- or 384-well plates. The assay measures the phosphorylation of a generic or specific substrate by each kinase.
-
Reagents:
-
Recombinant kinases
-
Kinase-specific or generic substrates (e.g., myelin basic protein, poly(Glu, Tyr) 4:1)
-
ATP (at a concentration close to the Km for each kinase to ensure sensitivity to ATP-competitive inhibitors)[11]
-
This compound (serially diluted)
-
Assay buffer (containing MgCl2, DTT, and other necessary components)
-
Detection reagents (e.g., radiolabeled ATP [γ-³²P] or ADP-Glo™ Kinase Assay system)
-
-
Procedure: a. Kinase, substrate, and PF-3758309 (at various concentrations) are pre-incubated in the assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is stopped (e.g., by adding EDTA or a kinase inhibitor). e. The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this involves capturing the substrate on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.
-
Data Analysis: a. The percentage of kinase activity is calculated for each concentration of PF-3758309 relative to a DMSO control. b. IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement of a compound in a cellular environment by measuring changes in the thermal stability of proteins upon ligand binding.
Objective: To identify cellular proteins that directly bind to PF-3758309 in intact cells or cell lysates.
General Protocol:
-
Cell Culture and Treatment: a. Select a relevant cell line (e.g., 24ST1NLESG cells or peripheral blood mononuclear cells as used in one study).[9] b. Culture cells to a sufficient density. c. Treat cells with PF-3758309 or vehicle (DMSO) for a specified duration.
-
Heat Shock: a. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. b. Heat the samples to a range of temperatures (e.g., 40-65°C) for a short period (e.g., 3 minutes) using a thermal cycler. This creates a "melt curve". c. Alternatively, for an isothermal dose-response, heat all samples at a single, optimized temperature.
-
Cell Lysis and Fractionation: a. Lyse the cells using a suitable method (e.g., freeze-thaw cycles, sonication) in a lysis buffer containing protease inhibitors. b. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification and Analysis: a. Collect the supernatant (soluble fraction). b. Denature the proteins and prepare them for analysis. c. For targeted CETSA, analyze the abundance of a specific protein at different temperatures using Western blotting or ELISA. d. For proteome-wide CETSA (as performed for PF-3758309), the protein samples are subjected to tryptic digestion followed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins that remain soluble at higher temperatures in the presence of the drug.[9]
-
Data Analysis: a. For targeted CETSA, plot the amount of soluble protein as a function of temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the drug indicates target engagement. b. For proteome-wide CETSA, identify proteins that show a statistically significant increase in thermal stability in the drug-treated samples compared to the vehicle control.
Multi-Omics Analysis for Off-Target Identification
A comprehensive multi-omics approach, including proteomics and ubiquitinomics, can reveal off-target effects that go beyond direct binding, such as alterations in protein expression and degradation.
Objective: To identify proteins and pathways modulated by PF-3758309 treatment in a cancer cell line, with a focus on changes in protein abundance and ubiquitination.
General Protocol (based on the study in HCT116 cells): [10]
-
Cell Culture and SILAC Labeling: a. Culture HCT116 cells in "light" (standard isotopes) and "heavy" (¹³C₆¹⁵N₂-lysine and ¹³C₆¹⁵N₄-arginine) SILAC media for several passages to ensure complete labeling.
-
Compound Treatment: a. Treat the "heavy" labeled cells with PF-3758309 and the "light" labeled cells with vehicle (DMSO).
-
Protein Extraction and Digestion: a. Harvest cells and combine the "light" and "heavy" cell pellets in a 1:1 ratio. b. Lyse the cells and extract proteins. c. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
For Ubiquitinomics (di-Gly Remnant Profiling): a. Enrich ubiquitinated peptides from the total peptide mixture using an antibody that recognizes the di-Gly remnant left on lysine (B10760008) residues after tryptic digestion of ubiquitinated proteins.
-
LC-MS/MS Analysis: a. Analyze the total proteome and the enriched ubiquitinated peptides separately by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: a. Identify and quantify peptides and proteins using a proteomics software suite (e.g., MaxQuant). b. Calculate the heavy/light (H/L) ratios for each protein and ubiquitination site. c. Proteins with significantly altered H/L ratios are considered to be affected by the drug treatment (e.g., downregulated proteins like POLR2A/B/E).[10] d. Perform bioinformatics analysis (e.g., KEGG pathway enrichment) on the differentially regulated proteins and ubiquitination sites to identify affected signaling pathways.
Impact on Signaling Pathways
The off-target activities of PF-3758309 have been shown to modulate several key cellular signaling pathways beyond the canonical PAK4 pathway.
NF-κB Signaling Pathway
Studies investigating the mechanism of PF-3758309 in the context of HIV-1 latency revealed a significant downregulation of the NF-κB signaling pathway.[9] This effect is thought to be a primary contributor to its ability to block the reactivation of latent HIV-1. The exact off-target responsible for this modulation is not yet fully elucidated but highlights a significant immunomodulatory potential of the compound.
p53 Signaling Pathway
Global high-content cellular analysis has indicated unexpected links between PF-3758309 and the p53 pathway.[6] While the precise mechanism and the specific off-target mediating this effect are still under investigation, this finding suggests that PF-3758309 may influence apoptosis and cell cycle progression through modulation of this critical tumor suppressor pathway.
RNA Polymerase II Degradation Pathway
A recent multi-omics study uncovered a novel mechanism of action for PF-3758309: the induction of ubiquitination-dependent degradation of RNA polymerase II subunits POLR2A, POLR2B, and POLR2E.[10] This effect was found to be independent of PAK4 and mediated by the E3 ubiquitin ligase DDB2 and the cullin-RING ligase pathway. This discovery is particularly significant as it suggests that the anti-proliferative effects of PF-3758309 may be, at least in part, attributable to a general inhibition of transcription.
Conclusion and Future Directions
This compound is a potent kinase inhibitor with a complex pharmacological profile. While initially developed as a PAK4 inhibitor, substantial evidence indicates that its cellular effects are mediated by a range of on- and off-target activities. The inhibition of multiple other kinases, the downregulation of the NF-κB pathway, and the newly discovered induction of RNA polymerase II degradation all contribute to its biological activity.
For researchers using PF-3758309 as a chemical probe, it is imperative to consider these off-target effects when interpreting data. The assertion that its anti-cancer efficacy may be largely due to off-target mechanisms, as suggested by studies where PAK4 knockout does not confer resistance, challenges its utility as a specific PAK4 inhibitor in cellular contexts.[4]
Future work should focus on deconvoluting the specific contributions of each off-target to the overall phenotype observed with PF-3758309 treatment. This could involve generating cell lines with knockouts of the identified off-targets or using medicinal chemistry to design more selective analogs. A thorough understanding of the polypharmacology of PF-3758309 will not only clarify its mechanism of action but also provide valuable insights for the development of next-generation inhibitors with improved selectivity and therapeutic potential.
References
- 1. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 6. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Our Research — CETSA [cetsa.org]
- 9. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-omics analysis reveals RNA polymerase II degradation as a novel mechanism of PF-3758309’s anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
PF-3758309 Hydrochloride: A Potent PAK4 Inhibitor for Apoptosis Induction
A Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-3758309 hydrochloride is a potent, orally available, and ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2] Extensive preclinical research has demonstrated its efficacy in inhibiting oncogenic signaling and tumor growth by inducing cell cycle arrest and, most notably, apoptosis.[1][3] This technical guide provides an in-depth overview of PF-3758309's mechanism of action, its role in apoptotic signaling pathways, and detailed experimental protocols for its investigation. Quantitative data on its activity and effects are summarized for clarity, and key signaling pathways and experimental workflows are visualized to facilitate understanding.
Mechanism of Action
PF-3758309 exerts its biological effects primarily through the potent and selective inhibition of PAK4, a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in cell proliferation, survival, and motility.[4] By binding to the ATP-binding pocket of PAK4, PF-3758309 blocks its kinase activity, thereby inhibiting the phosphorylation of its downstream substrates.[1][2] This disruption of PAK4-mediated signaling cascades ultimately leads to the induction of apoptosis and inhibition of tumor cell proliferation.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.
Table 1: In Vitro Potency of PF-3758309
| Parameter | Value | Reference |
| PAK4 Binding Affinity (Kd) | 2.7 nM | [1][2] |
| PAK4 Inhibitory Constant (Ki) | 18.7 nM | [2][6] |
| PAK1 Inhibitory Constant (Ki) | 13.7 ± 1.8 nM | [6] |
| GEF-H1 Phosphorylation IC50 | 1.3 nM | [1][2] |
| Plasma EC50 (in vivo) | 0.4 nM | [1][7] |
Table 2: Cellular Activity of PF-3758309 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| HCT116 | Colon Carcinoma | Anchorage-Independent Growth | 0.24 ± 0.09 nM | [1][6] |
| A549 | Lung Carcinoma | Cellular Proliferation | 20 nM | [1][2] |
| A549 | Lung Carcinoma | Anchorage-Independent Growth | 27 nM | [1][2] |
| Panel of 20 Tumor Cell Lines | Various | Anchorage-Independent Growth | Average: 4.7 ± 3.0 nM | [1] |
| SH-SY5Y | Neuroblastoma | Proliferation | 5.641 µM | [8] |
| IMR-32 | Neuroblastoma | Proliferation | 2.214 µM | [8] |
| KELLY | Neuroblastoma | Proliferation | 1.846 µM | [8] |
| NBL-S | Neuroblastoma | Proliferation | 14.02 µM | [8] |
| Japanese ATLL Cell Lines (7 lines) | Adult T-Cell Leukemia/Lymphoma | Viability (48h) | 1.8 to 13.4 µmol/L | [9] |
Table 3: Effect of PF-3758309 on Apoptosis and Cell Cycle in Neuroblastoma Cells (24h treatment)
| Cell Line | Treatment | Apoptotic Population (%) | Sub-G1 Population (%) | Reference |
| SH-SY5Y | 1 µM PF-3758309 | 21.2% | Increase from 65.6% to 77.3% | [8] |
| SH-SY5Y | 5 µM PF-3758309 | 26.9% | Significant Increase | [8] |
| IMR-32 | 0.5 µM PF-3758309 | 19.7% | - | [8] |
| IMR-32 | 1 µM PF-3758309 | 44.9% | - | [8] |
Role in Apoptosis Induction
PF-3758309 induces apoptosis through multiple mechanisms, primarily by inhibiting the anti-apoptotic functions of PAK4. PAK4 is known to promote cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad, and by preventing the activation of caspases.[10][11] Inhibition of PAK4 by PF-3758309 reverses these effects, leading to the activation of the apoptotic cascade.
Key events in PF-3758309-induced apoptosis include:
-
Activation of Caspases: Treatment with PF-3758309 leads to a significant increase in the activation of effector caspases, such as caspase-3.[1] This is a hallmark of apoptosis and is responsible for the execution phase of programmed cell death.
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP is another key indicator of apoptosis.[3][12]
-
Modulation of Bcl-2 Family Proteins: PF-3758309 has been shown to increase the expression of pro-apoptotic proteins like BAD and BAK1, while decreasing the expression of the anti-apoptotic protein Bcl-2.[3][8] This shift in the balance of Bcl-2 family members promotes mitochondrial outer membrane permeabilization and the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.
-
Involvement of the p53 Pathway: Global high-content cellular analysis has revealed unexpected links between PF-3758309 and the p53 tumor suppressor pathway, suggesting that p53 may play a role in the apoptotic response to PAK4 inhibition.[1][7]
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in PF-3758309-induced apoptosis.
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol is used to determine the IC50 value of PF-3758309 in a given cell line.
Methodology:
-
Cell Seeding: Seed cells (e.g., 2 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with increasing concentrations of PF-3758309 (e.g., 0.625, 1.25, 2.5, 5, 10, or 20 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[8]
-
Viability Assessment: Use a resazurin-based viability assay or a similar method to measure cell proliferation.[9]
-
Data Analysis: Calculate cell proliferation as a percentage of the DMSO-treated control wells. Plot the proliferation values on a logarithmic curve to derive the IC50 value.[8]
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This is a standard method to quantify the percentage of apoptotic and necrotic cells.[13][14][15][16]
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of PF-3758309 and a vehicle control for the specified time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsinization.[16]
-
Washing: Wash the collected cells twice with cold 1X Phosphate-Buffered Saline (PBS) by centrifugation (e.g., 670 x g for 5 minutes).[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.[13][15]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) staining solution.[13][16]
-
Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.[13][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry as soon as possible (ideally within 4 hours).[13][17]
-
Gating Strategy:
-
Annexin V negative / PI negative: Live cells
-
Annexin V positive / PI negative: Early apoptotic cells
-
Annexin V positive / PI positive: Late apoptotic/necrotic cells
-
Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the expression and cleavage of key apoptosis-related proteins.[18][19][20]
Methodology:
-
Cell Lysis: After treatment with PF-3758309, harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay) to ensure equal loading.[18]
-
SDS-PAGE: Separate equal amounts of protein (typically 15-30 µg) on an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-Bad, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
Analysis: Perform densitometric analysis to quantify the changes in protein expression levels relative to the loading control.[19]
Conclusion
This compound is a valuable research tool for investigating the role of PAK4 in cancer biology and for the preclinical evaluation of PAK4 inhibitors as potential therapeutic agents. Its well-characterized pro-apoptotic activity, coupled with the availability of robust experimental protocols, makes it a cornerstone for studies on programmed cell death and the development of novel anti-cancer strategies. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Discontinued Journey of PF-3758309: A Technical Review of a Once-Promising PAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: PF-3758309, a potent, orally available, and ATP-competitive pyrrolopyrazole inhibitor of p21-activated kinases (PAKs), particularly PAK4, demonstrated significant promise in preclinical studies.[1][2] It effectively modulated oncogenic signaling pathways, inhibited tumor growth in various xenograft models, and showed a favorable preclinical pharmacokinetic profile in rats and dogs.[3][4] However, the journey of PF-3758309 was cut short during its Phase I clinical trial (NCT00932126) due to undesirable pharmacokinetic characteristics in humans, specifically very low oral bioavailability, and a lack of an observed dose-response relationship.[3][5] This whitepaper provides an in-depth technical guide to the preclinical data and the ultimate discontinuation of the clinical trials of PF-3758309.
Mechanism of Action and Preclinical Efficacy
PF-3758309 functions as a reversible, ATP-competitive inhibitor with high affinity for PAK4, exhibiting a dissociation constant (Kd) of 2.7 nM.[1] Its mechanism of action is centered on the inhibition of PAK4-dependent signaling pathways crucial for cell proliferation, survival, and motility.[6][7] Preclinical investigations revealed that PF-3758309 modulates key signaling nodes, including the Raf/MEK/Elk1/cMyc and Akt/BAD/PKA pathways.[6] Furthermore, it has been shown to down-regulate the NF-κB signaling pathway.[8][9]
Quantitative Preclinical Data
The preclinical efficacy of PF-3758309 was demonstrated across a range of in vitro and in vivo models. The following tables summarize the key quantitative findings.
| Parameter | Value | Cell Line/Model | Reference |
| Biochemical Potency | |||
| PAK4 Kd | 2.7 nM | Cell-free | [1] |
| PAK4 Ki | 18.7 nM | Cell-free | [1] |
| PAK1 Ki | 13.7 ± 1.8 nM | Cell-free | [3] |
| Cellular Potency | |||
| pGEF-H1 Inhibition IC50 | 1.3 nM | Engineered cells | [10] |
| Anchorage-Independent Growth IC50 | 0.24 nM | HCT116 | [3] |
| Anchorage-Independent Growth IC50 (Average) | 4.7 ± 3.0 nM | Panel of 20 tumor cell lines | [6] |
| Proliferation IC50 | 20 nM | A549 | [10] |
| Anti-proliferative Activity IC50 | < 10 nM | Lung, pancreatic, breast, and colon cancer cell lines | [3] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (TGI) | 64% | HCT-116 xenograft (7.5 mg/kg) | [3] |
| TGI | 79% | HCT-116 xenograft (15 mg/kg) | [3] |
| TGI | 97% | HCT-116 xenograft (20 mg/kg) | [3] |
| TGI | >70% | HCT116, A549, MDAMB231, M24met, and Colo205 (15-20 mg/kg PO) | [4] |
| Parameter | Rat | Dog | Human | Reference |
| Pharmacokinetics | ||||
| Oral Bioavailability | 20% | 39-76% | ~1% | [3][4] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments conducted during the preclinical evaluation of PF-3758309.
In Vitro Kinase Assay (Illustrative)
-
Objective: To determine the inhibitory activity of PF-3758309 against PAK isoforms.
-
Materials: Recombinant human PAK1 and PAK4 enzymes, ATP, substrate peptide, kinase buffer, 384-well plates, and PF-3758309.
-
Procedure:
-
A solution of PF-3758309 at various concentrations is pre-incubated with the PAK enzyme in the kinase buffer for 15 minutes at room temperature.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is terminated by the addition of a stop solution.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay (Illustrative)
-
Objective: To assess the anti-proliferative effect of PF-3758309 on cancer cell lines.
-
Materials: Cancer cell lines (e.g., A549, HCT116), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, 96-well plates, PF-3758309, and a cell viability reagent (e.g., resazurin (B115843) or CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of PF-3758309 or vehicle control (DMSO).
-
Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
The cell viability reagent is added to each well according to the manufacturer's instructions.
-
After a further incubation period, the signal (fluorescence or luminescence) is measured using a plate reader.
-
IC50 values are determined from the resulting dose-response curves.
-
Human Xenograft Tumor Model (Illustrative)
-
Objective: To evaluate the in vivo anti-tumor efficacy of PF-3758309.
-
Materials: Immunocompromised mice (e.g., nude or SCID), human tumor cells (e.g., HCT116), Matrigel, PF-3758309 formulation for oral administration, and calipers.
-
Procedure:
-
Human tumor cells are suspended in a mixture of culture medium and Matrigel and injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
PF-3758309 is administered orally at specified doses and schedules (e.g., once or twice daily). The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as a percentage of the control group's tumor growth.
-
Signaling Pathways and Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication.
Caption: PF-3758309 inhibits PAK4, blocking downstream signaling pathways involved in cell proliferation and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-3758309 - Wikipedia [en.wikipedia.org]
- 3. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Methodological & Application
PF-3758309 Hydrochloride: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 is a potent, orally available, and ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs).[1][2] It demonstrates high affinity for PAK4 and inhibits a panel of PAK isoforms, making it a valuable tool for studying the roles of these kinases in various cellular processes, particularly in oncology.[2][3] This document provides detailed in vitro assay protocols to characterize the activity of PF-3758309 hydrochloride, including its biochemical potency, effects on cellular signaling, and anti-proliferative activity.
Mechanism of Action
PF-3758309 acts as a reversible, ATP-competitive inhibitor of PAKs.[3][4] The p21-activated kinases are key effectors of the Rho family of small GTPases and are implicated in regulating cell motility, survival, proliferation, and transcription.[3][5] PF-3758309 has been shown to inhibit the phosphorylation of downstream PAK4 substrates, such as GEF-H1, leading to the disruption of oncogenic signaling pathways.[2][6] While it is a pan-PAK inhibitor, it exhibits the highest potency against PAK4.[2]
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by PF-3758309.
Caption: PF-3758309 inhibits PAK4, blocking downstream signaling.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound.
Table 1: Biochemical Inhibitory Activity of PF-3758309
| Target Kinase | Parameter | Value (nM) |
| PAK1 | Ki | 13.7 |
| PAK2 | IC50 | 190 |
| PAK3 | IC50 | 99 |
| PAK4 | Kd | 2.7 |
| PAK4 | Ki | 18.7 |
| PAK5 | Ki | 18.1 |
| PAK6 | Ki | 17.1 |
Data sourced from multiple studies.[2][3][4]
Table 2: Cellular Activity of PF-3758309
| Assay | Cell Line | Parameter | Value (nM) |
| GEF-H1 Phosphorylation Inhibition | Engineered Cells | IC50 | 1.3 |
| Anchorage-Independent Growth | HCT116 | IC50 | 0.24 |
| Anchorage-Independent Growth | A549 | IC50 | 27 |
| Cellular Proliferation | A549 | IC50 | 20 |
| Anchorage-Independent Growth (Panel) | Tumor Cell Lines | IC50 | 4.7 |
Data compiled from various cancer cell line studies.[2][4][6][7]
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for in vitro testing of PF-3758309.
Caption: General workflow for in vitro cell-based assays.
Protocol 1: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of PF-3758309.[7]
Objective: To determine the IC50 value of PF-3758309 for inhibition of cell proliferation in a cancer cell line (e.g., A549, HCT116).
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
96-well or 384-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well or 384-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the cell plate and add the medium containing the different concentrations of PF-3758309. Include a vehicle control (DMSO) and a positive control for inhibition if available.
-
-
Incubation:
-
Incubate the treated plates for a period of 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: GEF-H1 Phosphorylation Inhibition Assay (Cell-Based ELISA)
This protocol is based on the described assay to measure the inhibition of a direct PAK4 substrate in cells.[2][6][7]
Objective: To determine the IC50 value of PF-3758309 for the inhibition of PAK4-mediated GEF-H1 phosphorylation in a cellular context.
Materials:
-
This compound
-
Engineered cell line expressing HA-tagged GEF-H1 (or a cell line with detectable endogenous phospho-GEF-H1, like HCT116)
-
Complete cell culture medium
-
96-well plates
-
Lysis buffer
-
Anti-HA antibody-coated plates
-
Anti-phospho-GEF-H1 (Ser810) antibody
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed the engineered cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of PF-3758309 for a specified time (e.g., 3 hours).[7]
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells with an appropriate lysis buffer.
-
-
ELISA:
-
Transfer the cell lysates to an anti-HA antibody-coated plate to capture the GEF-H1 protein.
-
Incubate to allow for protein capture.
-
Wash the plate to remove unbound proteins.
-
Add the anti-phospho-S810-GEF-H1 antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate and wash the plate again.
-
Add the HRP substrate and allow the color to develop.
-
-
Data Acquisition and Analysis:
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the data to the vehicle control and calculate the IC50 value as described in the cell proliferation assay.
-
Off-Target Considerations
While PF-3758309 is a potent PAK inhibitor, it also shows activity against other kinases, including SRC family kinases, AMPK, and PKC isoforms.[8] It is crucial to consider these potential off-target effects when interpreting experimental results. Cellular assays using diverse PAK4 inhibitors and comparison with inhibitors of other kinases can help to confirm that the observed phenotype is due to PAK4 inhibition.[2][6]
Conclusion
This compound is a powerful research tool for investigating the biological functions of p21-activated kinases. The provided protocols offer a starting point for the in vitro characterization of this inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of its selectivity profile is essential for the accurate interpretation of data.
References
- 1. PF-3758309 - Wikipedia [en.wikipedia.org]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for PF-3758309 Hydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 hydrochloride is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2][3][4][5] As a member of the p21-activated kinase (PAK) family of serine/threonine kinases, PAK4 is a key effector of Rho GTPases, such as Cdc42, and plays a crucial role in various cellular processes including cytoskeletal dynamics, cell proliferation, survival, and migration.[1][6][7] Upregulation of PAK4 expression and activity is frequently observed in a wide range of human cancers, making it an attractive therapeutic target.[1][6][7]
PF-3758309 has demonstrated broad anti-proliferative activity across numerous cancer cell lines and has been shown to inhibit tumor growth in xenograft models.[1][6] Its mechanism of action involves the inhibition of PAK4 kinase activity, leading to the suppression of downstream signaling pathways that are critical for oncogenic signaling.[1][8] Notably, PF-3758309 inhibits the phosphorylation of the PAK4 substrate GEF-H1 and disrupts anchorage-independent growth, a hallmark of cancer cells.[1][8] Furthermore, studies have revealed unexpected links between PF-3758309 and the modulation of p53 and NF-κB signaling pathways.[1][9]
These application notes provide a comprehensive guide for researchers utilizing this compound in cell-based assays to investigate its biological effects and therapeutic potential. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Inhibitory Activity of PF-3758309
| Assay Type | Target/Cell Line | IC50/Kd/Ki | Reference(s) |
| Biochemical Assays | |||
| Equilibrium Dissociation Constant (Kd) | PAK4 | 2.7 nM | [1][3][4][8][10] |
| Inhibition Constant (Ki) | PAK4 | 18.7 nM | [1][3][4][10] |
| PAK1 | 13.7 nM | [4] | |
| PAK5 | 18.1 nM | [4] | |
| PAK6 | 17.1 nM | [4] | |
| Cell-Based Assays | |||
| Phospho-GEF-H1 Inhibition | Engineered Cells | 1.3 nM | [1][4][8][10] |
| Anchorage-Independent Growth | HCT116 | 0.24 nM | [1] |
| A549 | 27 nM | [1][4][10] | |
| Panel of Tumor Cell Lines (average) | 4.7 nM | [1][4][8][10] | |
| Cellular Proliferation | A549 | 20 nM | [1][4][10] |
| Panel of 67 Cell Lines (66% < 100 nM) | < 100 nM | [6] | |
| Neuroblastoma Cell Lines (SH-SY5Y) | 5.461 µM | [11] | |
| Neuroblastoma Cell Lines (IMR-32) | 2.214 µM | [11] | |
| Neuroblastoma Cell Lines (NBL-S) | 14.02 µM | [11] | |
| Neuroblastoma Cell Lines (KELLY) | 1.846 µM | [11] | |
| NF-κB Signaling Inhibition | HEK293T | 24.2 ± 14.8 nM | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PF-3758309 Action
Caption: PF-3758309 inhibits PAK4, affecting downstream signaling to regulate the cytoskeleton, proliferation, and survival.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability and IC50 of PF-3758309 using a luminescent assay.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture after treatment with this compound based on the quantification of ATP, an indicator of metabolically active cells.[4][5][11][12][13]
Materials:
-
This compound
-
Cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of PF-3758309 in culture medium to achieve the desired final concentrations.
-
Add the diluted compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
Assay Protocol:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Anchorage-Independent Growth Assay (Soft Agar)
This assay measures the ability of cells to grow in a semisolid medium, a characteristic of transformed cells.[1][14][15][16][17][18]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Agarose (B213101), low melting point
-
6-well plates
Procedure:
-
Preparation of Agar (B569324) Layers:
-
Bottom Agar Layer (0.6% Agar):
-
Prepare a 1.2% agarose solution in sterile water and autoclave.
-
Prepare a 2x concentrated complete culture medium.
-
Mix equal volumes of the 1.2% agarose (melted and cooled to 42°C) and the 2x medium (warmed to 37°C).
-
Dispense 1.5 mL of the 0.6% agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Top Agar Layer (0.3% Agar with Cells):
-
Prepare a 0.6% agarose solution and a 2x medium as described above.
-
Trypsinize and count cells. Resuspend the cells in complete medium to a concentration of 2 x 10^4 cells/mL.
-
Mix equal volumes of the 0.6% agarose (at 42°C) and the cell suspension in 2x medium.
-
-
-
Cell Seeding and Treatment:
-
Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified bottom agar layer. This will result in approximately 1.5 x 10^4 cells per well.
-
Allow the top layer to solidify at room temperature.
-
Add 1 mL of complete medium containing various concentrations of PF-3758309 or vehicle control to each well.
-
-
Incubation and Colony Staining:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Feed the cells twice a week by adding 0.5 mL of fresh medium containing the respective treatments.
-
After the incubation period, stain the colonies by adding 200 µL of 0.005% Crystal Violet solution to each well and incubating for 1 hour.
-
-
Data Analysis:
-
Wash the wells gently with PBS.
-
Count the number of colonies in each well using a microscope.
-
Calculate the percentage of colony formation inhibition relative to the vehicle-treated control.
-
Western Blotting for Phospho-Proteins
This protocol is for detecting the phosphorylation status of key proteins in the PAK4 signaling pathway, such as GEF-H1, after treatment with PF-3758309.[1][3][6][10][19]
Materials:
-
This compound
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GEF-H1, anti-total-GEF-H1, anti-phospho-PAK4, anti-total-PAK4)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed cells and treat with PF-3758309 for the desired time.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3][10]
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the analysis of cell cycle distribution in a population of cells treated with PF-3758309 using flow cytometry.[11][20][21][22][23]
Materials:
-
This compound
-
Cell line of interest
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with PF-3758309 or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use the PI fluorescence signal (typically in the FL2 or FL3 channel) to generate a histogram of DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Immunofluorescence for Cytoskeletal Analysis
This protocol is for visualizing changes in the actin cytoskeleton in response to PF-3758309 treatment.[2][24][25][26][27]
Materials:
-
This compound
-
Cell line of interest
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently-conjugated Phalloidin (B8060827) (for F-actin staining)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a culture dish and allow them to adhere overnight.
-
Treat the cells with PF-3758309 or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Block non-specific binding by incubating the cells in blocking buffer for 30 minutes at room temperature.
-
Incubate the cells with fluorescently-conjugated phalloidin (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores. Analyze changes in actin stress fibers and overall cell morphology.
-
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. artsandsciences.syracuse.edu [artsandsciences.syracuse.edu]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. promega.com [promega.com]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 8. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. Video: The Soft Agar Colony Formation Assay [jove.com]
- 16. Anchorage-independent growth assay or Soft Agar assay [protocols.io]
- 17. protocols.io [protocols.io]
- 18. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 24. andrewslab.ca [andrewslab.ca]
- 25. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 26. cellproduce.co.jp [cellproduce.co.jp]
- 27. ICC/IF Protocol | Antibodies.com [antibodies.com]
Application Notes and Protocols for PF-3758309 Hydrochloride in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs).[1][2][3][4][5] While it exhibits activity against multiple PAK isoforms, it is particularly noted for its inhibition of PAK4.[6] PAKs are key effectors of Rho family GTPases and play crucial roles in various cellular processes, including proliferation, survival, motility, and cytoskeletal dynamics.[7] Upregulation of PAK4 is common in many cancers, making it a compelling therapeutic target.[6][7][8]
These application notes provide a comprehensive overview and detailed protocols for utilizing PF-3758309 hydrochloride in preclinical xenograft models to study its antitumor efficacy and mechanism of action. Despite its discontinuation in clinical trials due to poor pharmacokinetics in humans, PF-3758309 remains a valuable tool for preclinical research into PAK signaling pathways.[8][9]
Mechanism of Action and Signaling Pathway
PF-3758309 exerts its effects by binding to the ATP-binding pocket of PAKs, preventing the phosphorylation of downstream substrates.[1][4] Inhibition of PAK4, a primary target, disrupts several oncogenic signaling cascades. PAK4 activation is linked to pathways that control cell proliferation, apoptosis, and cytoskeletal arrangement.[1][5] Key substrates and downstream effects include the phosphorylation of GEF-H1, which regulates RhoA activity, and the LIMK1-Cofilin pathway, which is involved in cytoskeletal formation.[4][8] By inhibiting PAK4, PF-3758309 can suppress oncogenic signaling, leading to decreased cell proliferation and induction of apoptosis.[1]
In Vivo Efficacy in Xenograft Models
PF-3758309 has demonstrated significant tumor growth inhibition (TGI) across a range of human cancer xenograft models when administered orally.[1][10] Efficacy is particularly pronounced in models dependent on PAK4 signaling.[1]
Table 1: Summary of PF-3758309 Efficacy in Xenograft Models
| Xenograft Model (Cell Line) | Cancer Type | Dose (mg/kg) | Dosing Schedule | Route | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 | Colon Carcinoma | 7.5 | Twice Daily (BID) | Oral (p.o.) | 64% | [8][9] |
| HCT116 | Colon Carcinoma | 15 | Twice Daily (BID) | Oral (p.o.) | 79% (>70%) | [1][8][9] |
| HCT116 | Colon Carcinoma | 20 | Twice Daily (BID) | Oral (p.o.) | 97% | [8] |
| A549 | Lung Carcinoma | 15-30 | Twice Daily (BID) | Oral (p.o.) | >70% | [1] |
| MDAMB231 | Breast Cancer | 15-20 | Not Specified | Oral (p.o.) | >70% | [10] |
| M24met | Melanoma | 15-20 | Not Specified | Oral (p.o.) | >70% | [10] |
| Colo205 | Colon Carcinoma | 15-20 | Not Specified | Oral (p.o.) | >70% | [10] |
| ATL (PDX) | Adult T-cell Leukemia | 12 | Daily | Not Specified | 87% | [8] |
| PANC-02 | Pancreatic Cancer | Not Specified | Not Specified | Not Specified | Increased CD3+ & CD8+ T cells | [8][9] |
Experimental Protocols
This section provides a generalized protocol for conducting a xenograft study with PF-3758309. Specific parameters should be optimized for each cell line and research question.
Materials
-
This compound (commercially available)
-
Vehicle solution (e.g., saline, or as recommended by the supplier)
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Appropriate cell culture media and supplements
-
Immunocompromised mice (e.g., 6-8 week old female nu/nu or SCID mice)[11][12]
-
Matrigel (optional, for co-injection with cells)
-
Gavage needles
-
Calipers for tumor measurement
-
Standard surgical and necropsy tools
Experimental Workflow
Detailed Methodology
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., HCT116) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS. A typical injection volume is 100-200 µL.
-
Inject the cell suspension (e.g., 3 x 10^6 to 5 x 10^6 cells) subcutaneously into the flank of each mouse.[12]
-
-
Tumor Growth and Group Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumors with calipers and calculate volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control groups (n=5-10 mice per group) to ensure an even distribution of initial tumor volumes.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle as recommended by the manufacturer. Sonication may be required for complete dissolution.
-
Administer the compound orally (p.o.) via gavage. A common and effective dosing schedule is twice daily (BID).[1][11] Doses typically range from 7.5 to 30 mg/kg.[1][11]
-
The control group should receive the vehicle solution on the same schedule.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by caliper measurement 2-3 times per week.
-
Observe the animals daily for signs of toxicity (e.g., weight loss, changes in behavior).
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 9-18 days).[1]
-
-
Data Analysis and Pharmacodynamics:
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
-
At the end of the study, harvest tumors for pharmacodynamic (PD) analysis to confirm target engagement.
-
Tumors can be flash-frozen for western blot analysis or fixed in formalin for immunohistochemistry (IHC).[1]
-
Pharmacodynamic and Mechanistic Studies
In vivo studies have confirmed that PF-3758309's antitumor activity is linked to both cytostatic and cytoreductive mechanisms.[1] This is demonstrated by changes in key biomarkers within the tumor tissue following treatment.
Table 2: Pharmacodynamic Effects of PF-3758309 in HCT116 Xenografts
| Biomarker | Analysis Method | Dose (mg/kg, BID) | Observed Effect | Implication | Reference |
| Ki67 | IHC | 15 and 25 | Dose- and time-dependent decrease | Inhibition of Proliferation | [1] |
| Activated Caspase 3 | IHC | 15 and 25 | Significant increase | Induction of Apoptosis | [1] |
| p-GEF-H1 | Western Blot/Proteomics | Dose-response | Dose-dependent inhibition | Target Engagement | [1][10] |
Considerations and Limitations
-
Selectivity: PF-3758309 is a pan-PAK inhibitor, with activity against PAK1, 5, and 6 in addition to PAK4.[4] This polypharmacology should be considered when interpreting results.[10][13]
-
Pharmacokinetics: While orally bioavailable in rodents, PF-3758309 showed very poor bioavailability (~1%) in humans, which led to the termination of its clinical development.[8][9] This limits its translational potential but does not detract from its utility as a preclinical tool.
-
Toxicity: Monitor animals for potential adverse effects, including neutropenia and gastrointestinal issues, which were observed in clinical trials.[8][9]
Conclusion
This compound is a well-characterized and effective inhibitor of PAK signaling for use in preclinical xenograft models. It potently inhibits tumor growth in various cancer types through the suppression of proliferation and induction of apoptosis.[1] The protocols and data presented here provide a robust framework for researchers to design and execute in vivo studies aimed at investigating the therapeutic potential of targeting the PAK pathway in cancer.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PF-3758309 - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. e-century.us [e-century.us]
- 13. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for PF-3758309 Hydrochloride in Western Blot Analysis of PAK4
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 hydrochloride is a potent, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[1][2][3][4][5] As a member of the group II PAKs, PAK4 is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. Its overexpression and overactivation are implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[6][7] Western blotting is a fundamental technique to assess the efficacy and mechanism of action of PAK4 inhibitors like PF-3758309. This document provides detailed application notes and protocols for the use of this compound in the Western blot analysis of PAK4 and its downstream signaling pathways.
Mechanism of Action
PF-3758309 is a pyrrolopyrazole compound that functions as a reversible, ATP-competitive inhibitor of PAK4.[1][4][5] It binds to the kinase domain of PAK4, preventing the transfer of phosphate (B84403) from ATP to its substrates. This inhibition leads to a downstream cascade of effects, including the modulation of cytoskeletal proteins and signaling pathways involved in cell growth and survival.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Binding Affinity and Inhibitory Constants of PF-3758309
| Parameter | Kinase | Value | Reference |
| Kd (Dissociation Constant) | PAK4 | 2.7 nM | [1][2][3][4][5] |
| PAK4 | 4.5 nM | ||
| Ki (Inhibitory Constant) | PAK4 | 18.7 ± 6.6 nM | [3] |
| PAK1 | 13.7 ± 1.8 nM | ||
| PAK5 | 18.1 ± 5.1 nM | ||
| PAK6 | 17.1 ± 5.3 nM |
Table 2: In Vitro and Cellular IC50 Values of PF-3758309
| Parameter | Target/Assay | Cell Line | Value | Reference |
| IC50 (Enzymatic Assay) | PAK2 | - | 190 nM | |
| PAK3 | - | 99 nM | ||
| IC50 (Cellular Assay) | p-GEF-H1 (Ser810) | - | 1.3 ± 0.5 nM | [2][3] |
| Anchorage-Independent Growth | Panel of 20 tumor cell lines | 4.7 ± 3.0 nM | [2][3] | |
| Anchorage-Independent Growth | HCT116 | 0.24 ± 0.09 nM | ||
| Cellular Proliferation | A549 | 20 nM | ||
| Anchorage-Independent Growth | A549 | 27 nM |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided in Graphviz DOT language.
References
- 1. Anti-PAK4 Human Protein Atlas Antibody [atlasantibodies.com]
- 2. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Anti-PAK4 antibody (ab62509) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phospho-PAK4/6/7 (Ser474) Polyclonal Antibody (PA5-36865) [thermofisher.com]
- 6. e-century.us [e-century.us]
- 7. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-3758309 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of PF-3758309, a potent, ATP-competitive inhibitor of p21-activated kinases (PAKs), in various cell culture-based assays. PF-3758309 exhibits inhibitory activity against all PAK isoforms, with the highest affinity for PAK4.[1] It is a valuable tool for investigating the roles of PAKs in oncogenic signaling, cell proliferation, apoptosis, and cytoskeletal organization.[2]
Recommended Concentrations
The optimal concentration of PF-3758309 will vary depending on the cell line, assay type, and experimental goals. The following tables summarize reported IC₅₀ values and effective concentrations from the literature to serve as a starting point for experimental design.
Table 1: IC₅₀ Values of PF-3758309 in Biochemical and Cellular Assays
| Assay Type | Target/Cell Line | IC₅₀ / Kᵢ / Kₑ | Reference(s) |
| Biochemical Assays | |||
| Kinase Assay (ATP-competitive) | PAK4 | Kᵢ = 18.7 nM | [3] |
| Direct Binding (Isothermal Calorimetry) | PAK4 | Kₑ = 2.7 nM | [3] |
| Kinase Assay | PAK1 | Kᵢ = 13.7 nM | |
| Kinase Assay | PAK5 | Kᵢ = 18.1 nM | |
| Kinase Assay | PAK6 | Kᵢ = 17.1 nM | |
| Kinase Assay | PAK2 | IC₅₀ = 190 nM | |
| Kinase Assay | PAK3 | IC₅₀ = 99 nM | |
| Cellular Assays | |||
| GEF-H1 Phosphorylation | Engineered Cells | IC₅₀ = 1.3 nM | [3] |
| Anchorage-Independent Growth | HCT116 | IC₅₀ = 0.24 nM | [3] |
| Anchorage-Independent Growth | A549 | IC₅₀ = 27 nM | [3] |
| Anchorage-Independent Growth (Average) | Panel of 20 Tumor Cell Lines | IC₅₀ = 4.7 ± 3.0 nM | [3] |
| Cellular Proliferation | A549 | IC₅₀ = 20 nM | [3] |
| Cellular Proliferation | HCT116 | IC₅₀ = 39 nM | |
| Cellular Proliferation | MDA-MB-436 | IC₅₀ = 0.79 nM | |
| Cellular Proliferation | SH-SY5Y | IC₅₀ = 5.461 µM | [4] |
| Cellular Proliferation | IMR-32 | IC₅₀ = 2.214 µM | [4] |
| Cellular Proliferation | KELLY | IC₅₀ = 1.846 µM | [4] |
| Cellular Proliferation | NBL-S | IC₅₀ = 14.02 µM | [4] |
Note: It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Signaling Pathways and Experimental Workflow
PF-3758309 primarily targets the p21-activated kinases, which are key effectors of Rho family GTPases. Inhibition of PAKs, particularly PAK4, can impact several downstream signaling pathways involved in cell proliferation, survival, and cytoskeletal dynamics.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (CCK-8/MTT)
This protocol is a general guideline for assessing the effect of PF-3758309 on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
PF-3758309 (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.[4]
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of PF-3758309 in complete medium from a stock solution. A common concentration range to test is 0.05 µM to 20 µM.[4]
-
Include a DMSO-only control (vehicle control).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.[4]
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
-
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well white-walled plates
-
PF-3758309 (stock solution in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 1,500–5,000 cells per well in 100 µL of complete medium in a 96-well white-walled plate.[1]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare dilutions of PF-3758309 in complete medium.
-
Remove the existing medium and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for a desired time (e.g., 24, 48, or 72 hours).[1]
-
-
Caspase Activity Measurement:
-
Data Analysis:
-
Subtract the background luminescence (cells treated with vehicle).
-
Normalize the data to the untreated control to determine the fold-increase in caspase activity.
-
Protocol 3: Anchorage-Independent Growth Assay (Soft Agar (B569324) Colony Formation)
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Agarose (DNA grade)
-
PF-3758309 (stock solution in DMSO)
-
Nitro blue tetrazolium for staining
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer (0.6% Agar): Prepare a 0.6% agar solution in complete medium. Pipette 2 mL into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer (0.4% Agar with Cells): Prepare a 0.4% agar solution in complete medium. Cool to 40°C. Resuspend cells in this solution at a density of 1 x 10⁴ cells/mL.[1]
-
Carefully layer 1 mL of the cell-containing top agar onto the solidified bottom layer.
-
-
Compound Treatment:
-
Colony Staining and Counting:
-
After 2-3 weeks of incubation, stain the colonies by adding 1 mL of nitro blue tetrazolium to each well and incubating overnight.
-
Photograph the wells and count the number of colonies using an imaging system or manually.
-
-
Data Analysis:
-
Compare the number and size of colonies in the PF-3758309-treated wells to the vehicle-treated control wells.
-
Protocol 4: Western Blotting for Downstream Signaling
Western blotting can be used to analyze the phosphorylation status and expression levels of proteins downstream of PAK4.
Materials:
-
Cell line of interest
-
6-well or 10 cm plates
-
PF-3758309 (stock solution in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (e.g., anti-p-GEF-H1, anti-GEF-H1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat cells with PF-3758309 at the desired concentrations for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to the total protein levels and compare to the loading control (e.g., β-actin).
-
References
- 1. Frontiers | Association of the epithelial-to-mesenchymal transition phenotype with responsiveness to the p21-activated kinase inhibitor, PF-3758309, in colon cancer models [frontiersin.org]
- 2. physiology.elte.hu [physiology.elte.hu]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-3758309 Hydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs), with particularly high affinity for PAK4.[1][2][3][4][5] As a member of the serine/threonine kinase family, PAK4 is a critical downstream effector of Rho GTPases, such as Cdc42, and plays a significant role in various cellular processes including cytoskeletal organization, cell motility, proliferation, and survival.[3][6] Upregulation of PAK4 is observed in numerous cancer types, making it an attractive therapeutic target.[3][6][7] PF-3758309 has demonstrated efficacy in inhibiting tumor growth in various preclinical xenograft models, underscoring its potential as an anti-cancer agent.[1][5][8][9]
These application notes provide detailed protocols for the preparation and administration of PF-3758309 hydrochloride for in vivo studies, along with a summary of its biochemical activity and an overview of the key signaling pathways it modulates.
Biochemical and Cellular Activity
PF-3758309 is a multi-PAK inhibitor, demonstrating varying levels of potency against different PAK isoforms. Its inhibitory activity has been characterized in both biochemical and cellular assays.
| Target/Assay | IC50 / Kd Value | Notes | Reference |
| Biochemical Assays | |||
| PAK4 (Kd) | 2.7 nM | ATP-competitive inhibitor | [1][4][10][11] |
| PAK4 (Ki) | 18.7 nM | [4][10][12] | |
| PAK1 (Ki) | 13.7 nM | [10][12] | |
| PAK2 (IC50) | 190 nM | [13][14] | |
| PAK3 (IC50) | 99 nM | [13][14] | |
| PAK5 (Ki) | 18.1 nM | [10] | |
| PAK6 (Ki) | 17.1 nM | [10] | |
| Cellular Assays | |||
| Phospho-GEF-H1 Inhibition | 1.3 nM | Inhibition of a key PAK4 substrate | [1][5][8][10][11][15] |
| Anchorage-Independent Growth (HCT116) | 0.24 nM | [1] | |
| Anchorage-Independent Growth (Panel Average) | 4.7 ± 3.0 nM | Across a panel of 20 tumor cell lines | [1][8] |
| Cellular Proliferation (A549) | 20 nM | [1][10][15] | |
| Anchorage-Independent Growth (A549) | 27 nM | [1][15] |
Signaling Pathways Modulated by PF-3758309
PF-3758309 exerts its anti-tumor effects by modulating several key signaling pathways downstream of PAK4. The primary mechanism involves the inhibition of PAK4's kinase activity, which in turn affects downstream substrates and signaling cascades involved in cell cycle progression, apoptosis, and cell migration.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-3758309 - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medkoo.com [medkoo.com]
- 7. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PF 3758309 dihydrochloride | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 12. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 13. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 15. selleckchem.com [selleckchem.com]
Dissolving PF-3758309 Hydrochloride for Cellular and In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 is a potent, orally bioavailable, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[1][2][3][4][5] As a critical node in various oncogenic signaling pathways, PAK4 is a compelling target for cancer therapy.[6][7] Proper dissolution and handling of PF-3758309 hydrochloride are paramount for ensuring accurate and reproducible experimental outcomes. This document provides detailed protocols for the dissolution of this compound for in vitro and in vivo studies, alongside a summary of its solubility in common laboratory solvents and an overview of the key signaling pathways it modulates.
Compound Information
| Parameter | Value | Reference |
| Synonyms | PF-03758309, PF 3758309 | [4][8] |
| Molecular Formula | C₂₅H₃₀N₈OS·2HCl | |
| Molecular Weight | 563.55 g/mol | |
| CAS Number | 1279034-84-2 (dihydrochloride) | [9] |
| Mechanism of Action | Potent inhibitor of PAK4 (IC₅₀ = 1.3 nM; Kd = 2.7 nM) |
Solubility Data
This compound exhibits good solubility in common laboratory solvents. The following table summarizes its solubility profile.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 56.35 | 100 | |
| DMSO | 56.35 - 98 | 100 - 199.74 | [10] |
| Ethanol | 98 - 101.4 | >170 | [10][11] |
Note: The solubility in DMSO may be affected by moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[10] For obtaining higher concentrations, warming the solution at 37°C for 10 minutes or using an ultrasonic bath may be beneficial.[11]
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol:
-
Calculate the required mass: Based on the desired stock concentration and volume, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate for a few minutes to aid dissolution.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4]
Example: Preparation of a 10 mM Stock Solution in DMSO
To prepare 1 mL of a 10 mM stock solution:
-
Mass = 10 mM x 1 mL x 563.55 g/mol / 1000 = 5.6355 mg
-
Weigh 5.64 mg of this compound and dissolve it in 1 mL of anhydrous DMSO.
Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the high-concentration stock solution to the final desired concentration for treating cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
Sterile tubes and pipettes
Protocol:
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Vehicle Control: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of the drug treatment. This is crucial to account for any effects of the solvent on the cells.
-
Treatment: Add the final working solutions (and vehicle control) to your cell cultures and incubate for the desired period.
Figure 1. Workflow for the preparation of this compound solutions for in vitro experiments.
Formulation for In Vivo Experiments (Oral Gavage)
Objective: To prepare a formulation of this compound suitable for oral administration in animal models.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
ddH₂O (double-distilled water) or saline
Protocol:
This protocol is adapted from a general method for preparing oral formulations of hydrophobic compounds.
-
Prepare a concentrated stock in DMSO: Dissolve the required amount of this compound in DMSO to create a clear, concentrated stock solution (e.g., 100 mg/mL).
-
Add co-solvents:
-
To the DMSO stock solution, add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture and mix until clear.
-
-
Add aqueous vehicle: Slowly add ddH₂O or saline to the mixture while vortexing to reach the final desired concentration.
-
Administration: The final formulation should be prepared fresh on the day of use and administered immediately.[4]
Example Formulation (for a 1 mL final volume): [10]
-
Start with 50 µL of a 100 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
Mechanism of Action and Signaling Pathways
PF-3758309 is a potent inhibitor of PAK4, a serine/threonine kinase that is a key effector of the Rho GTPase, Cdc42.[7][12] PAK4 is implicated in a multitude of cellular processes that are critical for cancer progression, including cell proliferation, survival, migration, and invasion.[6][13] Inhibition of PAK4 by PF-3758309 has been shown to modulate several downstream signaling pathways.[2]
Key signaling pathways affected by PF-3758309 include:
-
Cytoskeletal Dynamics: PAK4 regulates the actin cytoskeleton through the LIMK1/cofilin pathway, which is crucial for cell motility and invasion.[6]
-
Cell Proliferation and Survival: PAK4 can promote cell cycle progression and inhibit apoptosis through pathways involving c-Src/EGFR, PI3K/Akt, and NF-κB.[6][14][15]
-
Gene Transcription: PAK4 can influence the activity of transcription factors such as CREB and β-catenin.[7][13]
Figure 2. Simplified signaling pathway showing the inhibitory action of PF-3758309 on PAK4 and its downstream effects.
Safety and Handling
This compound is a potent bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For research use only. Not for human or veterinary use.
Conclusion
The successful use of this compound in experimental settings is contingent upon its proper dissolution and handling. The protocols outlined in this document provide a comprehensive guide for researchers to prepare this compound for both in vitro and in vivo applications, ensuring data integrity and reproducibility. Understanding the solubility characteristics and the key signaling pathways modulated by this inhibitor is essential for designing and interpreting experiments aimed at elucidating its therapeutic potential.
References
- 1. PF-3758309 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAK4 | Cancer Genetics Web [cancerindex.org]
- 8. medkoo.com [medkoo.com]
- 9. PF-03758309 Dihydrochloride - LKT Labs [lktlabs.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. DSpace [scholarbank.nus.edu.sg]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-3758309 hydrochloride stability in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 is a potent and orally available, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[1][2][3][4] It demonstrates high selectivity for PAK4, with a dissociation constant (Kd) of 2.7 nM.[1][2][3] This compound has been shown to inhibit the phosphorylation of the PAK4 substrate GEF-H1 and suppress anchorage-independent growth in various tumor cell lines.[1][2][3][5][6] Furthermore, PF-3758309 has demonstrated significant tumor growth inhibition in human xenograft models, highlighting its potential in cancer research and drug development.[2][3][5] These application notes provide detailed information on the solubility and storage of PF-3758309 hydrochloride to ensure its effective use in research settings.
Solubility Data
The solubility of PF-3758309 and its dihydrochloride (B599025) salt varies across different solvents. The following table summarizes the available quantitative solubility data for easy reference. It is important to note that using fresh, anhydrous DMSO is recommended, as moisture can reduce the solubility of the compound.[1] For higher concentrations, warming the solution at 37°C for 10 minutes or using an ultrasonic bath may be beneficial.[5]
| Compound Form | Solvent | Maximum Concentration | Molar Concentration (mM) | Reference |
| PF-3758309 | DMSO | ≥24.53 mg/mL | - | [5] |
| PF-3758309 | DMSO | 10 mg/mL | - | [6] |
| PF-3758309 | DMSO | 98 mg/mL | 199.74 mM | [1] |
| PF-3758309 | Ethanol | ≥101.4 mg/mL (with gentle warming and sonication) | - | [5] |
| PF-3758309 | DMF | 10 mg/mL | - | [6] |
| PF-3758309 | DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [6] |
| PF-3758309 | Water | Insoluble | - | [5] |
| PF-3758309 dihydrochloride | DMSO | 56.35 mg/mL | 100 mM | |
| PF-3758309 dihydrochloride | Water | 56.35 mg/mL | 100 mM |
Experimental Protocols
Preparation of Stock Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 563.55 g/mol for the dihydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Ultrasonic bath or water bath at 37°C
Procedure:
-
Aliquoting the Compound: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of the compound needed for your stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.6355 mg of PF-3758309 dihydrochloride.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For a 10 mM stock solution, add 1 mL of DMSO for every 5.6355 mg of PF-3758309 dihydrochloride.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[5] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the stock solution at -20°C.[5] Under these conditions, the stock solution is reported to be stable for several months.[5]
Phospho-GEF-H1 Cellular Assay
This is a brief outline of a cellular assay to measure the inhibitory effect of PF-3758309 on PAK4 activity by quantifying the phosphorylation of its substrate, GEF-H1.[5]
Cell Line:
-
HEK293 cells stably transfected with tetracycline-inducible PAK4 kinase domain and constitutively expressing HA-tagged GEF-H1ΔDH (TR-293-KDG cells).[5]
Procedure:
-
Cell Treatment: Incubate the TR-293-KDG cells with various concentrations of PF-3758309 for 3 hours.[5]
-
Immunoprecipitation: Capture the HA-tagged GEF-H1 from cell lysates using an anti-HA antibody-coated plate.[5]
-
Detection: Detect the phosphorylated GEF-H1 using an anti-phospho-S810-GEF-H1 antibody.[5]
-
Quantification: Quantify the amount of phosphorylated GEF-H1 using a horseradish peroxidase-conjugated secondary antibody and a suitable substrate.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by PF-3758309 and a general workflow for its application in cell-based assays.
Caption: PF-3758309 inhibits PAK4, preventing GEF-H1 phosphorylation and oncogenic signaling.
Caption: General experimental workflow for using PF-3758309 in cell-based assays.
References
Application Notes and Protocols for the Experimental Use of PF-3758309 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 is a potent, orally available, and ATP-competitive small-molecule inhibitor primarily targeting p21-activated kinase 4 (PAK4).[1] As a member of the Group II PAKs, PAK4 is a critical downstream effector of Rho GTPases, particularly Cdc42, and is implicated in various oncogenic processes, including cell proliferation, survival, cytoskeletal organization, and motility. Overexpression and aberrant activation of PAK4 have been observed in numerous malignancies, including non-small cell lung cancer (NSCLC), making it a compelling target for therapeutic intervention.[2]
These application notes provide a comprehensive overview of the experimental use of PF-3758309 in lung cancer cell lines, summarizing its biochemical and cellular activities. Detailed protocols for key in vitro assays are provided to facilitate the investigation of its mechanism of action and anti-cancer efficacy.
Mechanism of Action
PF-3758309 exerts its biological effects by binding to the ATP-binding pocket of PAK4, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, disrupting multiple signaling pathways crucial for cancer cell proliferation and survival. One of the well-characterized substrates of PAK4 is GEF-H1; PF-3758309 has been shown to potently inhibit the phosphorylation of GEF-H1.[1] The inhibition of PAK4 by PF-3758309 has been demonstrated to suppress several downstream signaling pathways, including CREB, NF-κB, and β-catenin, which are known to regulate the expression of genes involved in cell migration and invasion, such as matrix metalloproteinases MMP-2 and MMP-9.[3]
Data Presentation
Table 1: In Vitro Activity of PF-3758309 in Lung Cancer Cell Lines
| Cell Line | Assay Type | IC50 (nM) | Reference |
| A549 | Cellular Proliferation | 20 | [1] |
| A549 | Anchorage-Independent Growth | 27 | [1] |
| NSCLC Panel | Anti-proliferative Activity | 36% of cell lines < 10 | [4] |
Table 2: Biochemical Activity of PF-3758309
| Target | Assay Type | Value (nM) | Reference |
| PAK4 | Kd | 2.7 | [1] |
| PAK4 | Ki | 18.7 | |
| PAK1 | Ki | 13.7 | [5] |
| GEF-H1 Phosphorylation | IC50 | 1.3 | [1] |
Mandatory Visualization
Experimental Protocols
Cell Culture and Drug Preparation
a. Cell Lines:
-
A549 (human lung adenocarcinoma)
-
NCI-H1299 (human non-small cell lung carcinoma)
-
NCI-H322 (human bronchioalveolar carcinoma)
-
NCI-H358 (human bronchioalveolar carcinoma)
b. Culture Conditions:
-
Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
c. PF-3758309 Preparation:
-
Prepare a 10 mM stock solution of PF-3758309 in DMSO.
-
Store the stock solution in aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Proliferation (Viability) Assay
a. Principle: This assay measures the metabolic activity of viable cells, which is proportional to the number of cells. Tetrazolium salts (e.g., MTT) or resazurin (B115843) are reduced by metabolically active cells to colored formazan (B1609692) products, or ATP levels (CellTiter-Glo) are quantified as an indicator of cell viability.
b. Protocol:
-
Seed cells in a 96-well plate at an optimized density. Suggested starting densities are:
-
A549: 5,000 - 8,000 cells/well
-
NCI-H1299: 3,000 - 5,000 cells/well
-
NCI-H322: 8,000 - 12,000 cells/well
-
NCI-H358: 8,000 - 12,000 cells/well
-
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of PF-3758309 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add the viability reagent (e.g., 20 µL of CellTiter-Glo® reagent per 100 µL of medium).
-
Incubate according to the manufacturer's instructions (for CellTiter-Glo®, shake for 2 minutes and then incubate at room temperature for 10 minutes).
-
Measure the signal using a microplate reader (luminescence for CellTiter-Glo® or absorbance for MTT/XTT assays).
-
Normalize the data to the vehicle-treated control and calculate IC50 values using a non-linear regression analysis.
Anchorage-Independent Growth (Soft Agar) Assay
a. Principle: This assay assesses the ability of cancer cells to grow without attachment to a solid surface, a hallmark of transformation.
b. Protocol:
-
Prepare a base layer of 0.6% agar (B569324) in complete medium in 6-well plates and allow it to solidify.
-
Harvest and resuspend cells in complete medium.
-
Mix the cell suspension with 0.3% low-melting-point agarose (B213101) in complete medium to a final density of 5,000 - 10,000 cells per well.
-
Add PF-3758309 to the cell-agarose mixture at various concentrations.
-
Overlay the cell-agarose mixture onto the solidified base layer.
-
Incubate for 14-21 days, adding fresh medium containing the respective concentrations of PF-3758309 every 3-4 days.
-
Stain the colonies with 0.005% crystal violet.
-
Count the number of colonies (typically >50 cells) and capture images.
Western Blotting for Protein Expression and Phosphorylation
a. Principle: This technique is used to detect and quantify specific proteins in a cell lysate, including the phosphorylated (activated) forms of signaling proteins.
b. Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of PF-3758309 for the indicated times.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested antibody dilutions:
-
Anti-PAK4: 1:1000
-
Anti-phospho-PAK4 (Ser474): 1:1000
-
Anti-GEF-H1: 1:1000
-
Anti-cleaved Caspase-3: 1:1000
-
Anti-cleaved PARP: 1:1000
-
Anti-β-actin (loading control): 1:5000
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Migration and Invasion Assays (Transwell)
a. Principle: These assays measure the ability of cells to move across a porous membrane (migration) or a membrane coated with a basement membrane matrix (invasion) towards a chemoattractant.
b. Protocol:
-
Rehydrate 8.0 µm pore size Transwell inserts. For invasion assays, coat the inserts with Matrigel.
-
Seed 5 x 10^4 to 1 x 10^5 cells in serum-free medium into the upper chamber. Include PF-3758309 at various concentrations.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with 0.1% crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
a. Principle: This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
b. Protocol:
-
Seed cells in a white-walled 96-well plate at the densities recommended for the proliferation assay.
-
Allow cells to adhere overnight.
-
Treat with PF-3758309 at various concentrations for 24-48 hours.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix by gentle shaking for 30 seconds and incubate at room temperature for 1-2 hours.
-
Measure the luminescence with a microplate reader. The signal is proportional to the amount of caspase activity.
References
- 1. PAK4 Antibody (NBP1-45763): Novus Biologicals [novusbio.com]
- 2. PAK4 (E7H7R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. PAK4 antibody (14685-1-AP) | Proteintech [ptglab.com]
- 5. GEF-H1 Polyclonal Antibody (PA5-32213) [thermofisher.com]
Application of PF-3758309 in Pancreatic Cancer Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 is a potent, orally available, and ATP-competitive small molecule inhibitor of p21-activated kinases (PAKs), with a particularly high affinity for PAK4.[1] In the context of pancreatic cancer, a malignancy characterized by its aggressive nature and resistance to conventional therapies, targeting PAK signaling pathways has emerged as a promising therapeutic strategy. PF-3758309 has been investigated for its potential to inhibit tumor growth, induce apoptosis, and sensitize pancreatic cancer cells to standard chemotherapeutic agents. These application notes provide a comprehensive overview of the use of PF-3758309 in pancreatic cancer research, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Data Presentation
In Vitro Efficacy of PF-3758309 in Pancreatic Cancer Cell Lines
The inhibitory effect of PF-3758309 on the proliferation of various patient-derived pancreatic ductal adenocarcinoma (PDAC) cell lines (TKCC) has been quantified by determining the half-maximal inhibitory concentration (IC50).
| Cell Line | IC50 of PF-3758309 (μM) |
| TKCC 15 | 1.0 |
| TKCC 18 | 2.5 |
| TKCC 2.1 | 2.5 |
| TKCC 22 | 5.0 |
| TKCC 23 | 5.0 |
| TKCC 26 | 5.0 |
Data sourced from a study on patient-derived pancreatic cancer cell lines.[2]
In Vivo Efficacy of PF-3758309 in a Pancreatic Cancer Xenograft Model
The anti-tumor activity of PF-3758309, both as a monotherapy and in combination with gemcitabine (B846), has been evaluated in a xenograft model using SCID mice bearing tumors derived from TKCC 15 cells.
| Treatment Group | Dosage & Administration | Mean Tumor Volume Reduction |
| Control (Saline) | - | - |
| PF-3758309 | 25 mg/kg | Significant reduction vs. control |
| Gemcitabine | 40 mg/kg | Significant reduction vs. control |
| PF-3758309 + Gemcitabine | 25 mg/kg + 40 mg/kg | Maximally inhibited tumor growth |
This in vivo study demonstrated that the combination of PF-3758309 and gemcitabine resulted in the most significant tumor growth inhibition.[2]
Signaling Pathways and Experimental Workflows
PAK4 Signaling Pathway in Pancreatic Cancer and Inhibition by PF-3758309
Caption: PAK4 signaling in pancreatic cancer and its inhibition by PF-3758309.
Experimental Workflow: In Vitro Cell Proliferation Assay
Caption: Workflow for assessing the anti-proliferative effects of PF-3758309.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for the in vivo evaluation of PF-3758309 in a pancreatic cancer model.
Experimental Protocols
Cell Proliferation Assay
This protocol is adapted from studies evaluating the effect of PF-3758309 on patient-derived pancreatic cancer cell lines.[2]
Materials:
-
Patient-derived pancreatic cancer cell lines (e.g., TKCC lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
PF-3758309 (stock solution in DMSO)
-
Cell Proliferation Assay Kit (e.g., MTT or similar tetrazolium-based assay)
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of PF-3758309 in complete culture medium from a concentrated stock solution. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest PF-3758309 concentration.
-
Remove the medium from the wells and add 100 µL of the prepared PF-3758309 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
At the end of the incubation period, add the cell proliferation reagent (e.g., 10 µL of MTT solution) to each well, according to the manufacturer's instructions.
-
Incubate the plate for an additional 2-4 hours, or as recommended by the kit manufacturer, to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution provided with the kit to each well and mix gently to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
Western Blot Analysis
This protocol is for the detection of changes in protein expression and phosphorylation in pancreatic cancer cells treated with PF-3758309.[3]
Materials:
-
Pancreatic cancer cells
-
PF-3758309
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Primary Antibodies:
| Target Protein | Recommended Antibody Source | Catalog Number | Dilution |
| Phospho-PAK4 (pPAK4) | Cell Signaling Technology | 3241 | 1:1000 |
| Total PAK4 (tPAK4) | Cell Signaling Technology | 62690 | 1:1000 |
| Phospho-PAK1 (pPAK1) | Cell Signaling Technology | 2601 | 1:1000 |
| Total PAK1 (tPAK1) | Cell Signaling Technology | 2602 | 1:1000 |
| HIF-1α | Cell Signaling Technology | 36169 | 1:1000 |
| Palladin | Abcam | ab155013 | 1:1000 |
| α-SMA | Abcam | ab5694 | 1:1000 |
| GAPDH (Loading Control) | Cell Signaling Technology | 5174 | 1:1000 |
Procedure:
-
Plate pancreatic cancer cells and treat with PF-3758309 at the desired concentration and for the specified time.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).
In Vivo Pancreatic Cancer Xenograft Model
This protocol describes the establishment of a patient-derived xenograft model and subsequent treatment with PF-3758309 and gemcitabine.[2]
Materials:
-
6-8 week old female severe combined immunodeficient (SCID) mice
-
Patient-derived pancreatic cancer cells (e.g., TKCC 15)
-
Matrigel (optional, can improve tumor take rate)
-
PF-3758309
-
Gemcitabine
-
Saline solution
-
Calipers for tumor measurement
Procedure:
-
Harvest patient-derived pancreatic cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 3 x 10^6 TKCC 15 cells in a volume of 100 µL into the flank of each SCID mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment groups (n=5-10 mice per group).
-
Prepare the treatment solutions:
-
PF-3758309: Dissolve in an appropriate vehicle for oral gavage or intraperitoneal injection to a final concentration for a 25 mg/kg dose.
-
Gemcitabine: Dilute in saline for intraperitoneal injection to a final concentration for a 40 mg/kg dose.
-
-
Administer the treatments according to the following schedule:
-
Control Group: Administer the vehicle (e.g., saline) on the same schedule as the treatment groups.
-
PF-3758309 Group: Administer 25 mg/kg PF-3758309 (e.g., daily by oral gavage).
-
Gemcitabine Group: Administer 40 mg/kg gemcitabine (e.g., twice weekly by intraperitoneal injection).
-
Combination Group: Administer both PF-3758309 and gemcitabine according to their respective schedules.
-
-
Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
Clinical Trial Information
A Phase 1 clinical trial (NCT00932126) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-3758309 in patients with advanced solid tumors.[4][5] The study was prematurely terminated due to undesirable pharmacokinetic properties of the compound and a lack of an observed dose-response relationship.[4] No objective tumor responses were observed.[5] This highlights the challenges in translating preclinical efficacy to clinical success and underscores the importance of thorough pharmacokinetic and pharmacodynamic studies in drug development.
References
- 1. PF-3758309 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK4 inhibition significantly potentiates Gemcitabine activity in PDAC cells via inhibition of Wnt/β-catenin, p-ERK/MAPK and p-AKT/PI3K pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: PF-3758309 Hydrochloride in Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 hydrochloride is a potent, cell-permeable, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[1] PAK4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility. Dysregulation of PAK4 signaling is implicated in the progression and metastasis of various cancers. PF-3758309 has been shown to inhibit cell migration and invasion in several cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[1]
These application notes provide detailed protocols for assessing the effects of this compound on cell migration and invasion using wound healing (scratch) and transwell (Boyden chamber) assays, with a focus on the A549 human lung carcinoma cell line as a model system.
Mechanism of Action
This compound exerts its anti-migratory and anti-invasive effects primarily through the inhibition of PAK4. This inhibition leads to the suppression of downstream signaling pathways that are critical for cell motility and invasion. Specifically, PF-3758309 has been shown to suppress the CREB, NF-κB, and β-catenin signaling pathways.[1] The inhibition of these pathways leads to the downregulation of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[1] MMPs are essential for the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on A549 cell migration and invasion.
Table 1: Effect of this compound on A549 Cell Migration (Wound Healing Assay)
| Concentration (µM) | Inhibition of Wound Closure (%) | Time Point (hours) | Reference |
| 1 | Significant Inhibition (Qualitative) | 24 | [2] |
| 10 | Significant Inhibition (Qualitative) | 24 | [2] |
Note: Specific percentage of inhibition was not provided in the source material, but a dose-dependent inhibition was observed.
Table 2: Effect of this compound on A549 Cell Invasion (Transwell Assay)
| Concentration (µM) | Inhibition of Invasion (%) | Time Point (hours) | Reference |
| 0.1 | ~25% | 8 | [3] |
| 1 | ~50% | 8 | [3] |
| 10 | ~80% | 8 | [3] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a simple and widely used method to study collective cell migration in vitro.
Materials:
-
A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound stock solution (in DMSO)
-
24-well tissue culture plates
-
200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed A549 cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once the cells reach confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Creating the Wound: Gently scratch the cell monolayer with a sterile 200 µL pipette tip to create a uniform, cell-free gap.
-
Washing: Wash the wells with serum-free medium or PBS to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Image Acquisition: Immediately capture images of the wounds at 0 hours using a microscope. Place the plate back in the incubator.
-
Time-Lapse Imaging: Acquire images of the same wound fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] x 100
Transwell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound stock solution (in DMSO)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane matrix
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal violet stain (for staining)
-
Microscope
Protocol:
-
Coating Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the transwell inserts and allow it to solidify in an incubator for at least 30 minutes.
-
Cell Preparation: Culture A549 cells and serum-starve them for 12-24 hours. Harvest the cells by trypsinization and resuspend them in serum-free medium.
-
Assay Setup:
-
Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add the A549 cell suspension (in serum-free medium) containing different concentrations of this compound or vehicle control to the upper chamber (the coated transwell insert). A typical cell density is 1 x 10^5 cells per insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for measurable invasion (e.g., 8-24 hours).
-
Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and the Matrigel from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10-20 minutes.
-
Stain the fixed cells by immersing the insert in a 0.5% crystal violet solution for 20-30 minutes.
-
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image Acquisition and Quantification:
-
Take multiple images of the stained cells on the underside of the membrane using a microscope.
-
Count the number of invaded cells per field. Calculate the average number of invaded cells for each treatment condition. The results can be expressed as the percentage of invasion compared to the control.
-
Visualizations
References
Application Notes and Protocols for PF-3758309 Hydrochloride in HIV-1 Latency Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-3758309 hydrochloride is a potent, ATP-competitive, pan-isoform inhibitor of p21-activated kinases (PAKs).[1][2] It has emerged as a valuable tool in the study of HIV-1 latency, a state in which the virus remains dormant within host cells, posing a major obstacle to a cure.[3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate and inhibit the reactivation of latent HIV-1. PF-3758309 has been identified as a potent inhibitor of HIV-1 latency reversal, making it a key compound for "block and lock" therapeutic strategies.[1][4][5] The primary mechanism of action involves the suppression of the NF-κB signaling pathway, which is crucial for the transcription of the latent HIV-1 provirus.[1][5]
Mechanism of Action
PF-3758309 inhibits multiple isoforms of p21-activated kinases (PAKs).[1] Studies have shown that in cell line models of HIV-1 latency and in purified CD4+ naïve and central memory T cells, PAK2 is highly expressed, with lower levels of PAK1 and PAK4.[1][4][5] Knockdown of PAK1 or PAK2, but not PAK4, leads to a modest but significant decrease in the reversal of HIV-1 latency.[1][5] Conversely, overexpression of PAK1 enhances latency reversal.[1][5] The inhibitory effect of PF-3758309 on HIV-1 latency reversal is primarily attributed to its ability to down-regulate the NF-κB signaling pathway.[1][5]
Quantitative Data
The following tables summarize the inhibitory concentrations and selectivity of this compound in various assays.
Table 1: In Vitro Inhibitory Activity of PF-3758309 against PAK Isoforms
| PAK Isoform | IC50 (nM)[1] |
| PAK1 | 13.7 |
| PAK2 | 190 |
| PAK3 | 99 |
| PAK4 | 18.7 |
| PAK5 | 18.1 |
| PAK6 | 17.1 |
Table 2: Potency of PF-3758309 in Inhibiting HIV-1 Latency Reversal
| Cell Line/System | Latency Reversing Agent (LRA) | IC50 (nM) | Selectivity Index (CC50/IC50) |
| 24ST1NLESG cells | Prostratin | 0.1 - 1 | >3,300[6] |
| 24ST1NLESG cells | Panobinostat | 0.1 - 1 | >3,300[6] |
| 24ST1NLESG cells | JQ-1 | 0.1 - 1 | >3,300[6] |
| 24ST1NLESG cells | TNF-α | 0.1 - 1 | >3,300[6] |
| CD4+ T cells from HIV-1+ donors | - | Potent Inhibition | -[6] |
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
Protocol 1: In Vitro HIV-1 Latency Reversal Assay using 24ST1NLESG Cell Line
This protocol is designed to assess the ability of PF-3758309 to inhibit the reactivation of latent HIV-1 in the 24ST1NLESG cell line model.
Materials:
-
24ST1NLESG cells (a Jurkat-based cell line with an integrated latent HIV-1 provirus expressing SEAP)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound (stock solution in DMSO)
-
Latency-Reversing Agents (LRAs): Prostratin, Panobinostat, JQ-1, or TNF-α
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
SEAP activity assay kit
Procedure:
-
Seed 24ST1NLESG cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the desired concentrations of PF-3758309 to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Add the selected LRA (e.g., 1 µM prostratin) to the wells to induce latency reversal.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell supernatant.
-
Measure the Secreted Alkaline Phosphatase (SEAP) activity in the supernatant according to the manufacturer's instructions.
-
Calculate the IC50 value of PF-3758309 by plotting the percentage of inhibition of SEAP activity against the log concentration of the compound.
Protocol 2: Cytotoxicity Assay
This protocol determines the cytotoxic concentration (CC50) of PF-3758309.
Materials:
-
24ST1NLESG cells or other relevant cell lines
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the desired concentrations of PF-3758309 to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log concentration of the compound.
Protocol 3: Western Blot for PAK1 Overexpression
This protocol is used to verify the overexpression of PAK1 in a cellular model.
Materials:
-
Transfected 24ST1NLESG cells (with PAK1 expression vector or empty vector)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PAK1 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Harvest transfected cells and lyse them in lysis buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Visualizations
Signaling Pathway
Caption: PF-3758309 inhibits HIV-1 latency reversal by targeting the NF-κB pathway.
Experimental Workflow
Caption: Workflow for evaluating PF-3758309's effect on HIV-1 latency reversal.
References
- 1. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Anchorage-Independent Growth Assay Using PF-3758309
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the inhibitory effect of PF-3758309 on the anchorage-independent growth of cancer cells. The protocols detailed below are intended for research purposes and should be performed by trained personnel.
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells, allowing them to proliferate without attachment to a solid substrate.[1] The soft agar (B569324) colony formation assay is a stringent in vitro method to evaluate this phenotype by assessing the ability of cells to form colonies in a semi-solid medium.[1][2]
PF-3758309 is a potent, orally available, and ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4).[3][4] PAK4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[5][6] Aberrant activation of the PAK4 signaling pathway is implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[7] PF-3758309 has demonstrated broad anti-proliferative activity across a range of cancer cell lines and inhibits anchorage-independent growth with high potency.[8][9] This document outlines the protocol for utilizing PF-3758309 in an anchorage-independent growth assay and provides data on its efficacy.
Mechanism of Action
PF-3758309 primarily targets PAK4, inhibiting its kinase activity.[4] This inhibition disrupts downstream signaling pathways that are critical for oncogenic signaling and tumor growth.[3] Key downstream effects include the inhibition of the phosphorylation of substrates like GEF-H1 and modulation of pathways involving NF-κB, ERK, and p53.[5][10][11] By blocking these pathways, PF-3758309 impedes the cellular machinery required for anchorage-independent proliferation and survival.[7][12]
Signaling Pathway of PF-3758309 Action
Caption: Signaling pathway inhibited by PF-3758309.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HCT116, A549)
-
PF-3758309 (stock solution prepared in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Agarose (B213101), high purity
-
2X Complete cell culture medium
-
6-well cell culture plates
-
Sterile water
-
Crystal Violet staining solution (0.005% in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
Protocol: Soft Agar Colony Formation Assay
This protocol is adapted from standard soft agar assay procedures.[2][13][14]
1. Preparation of Agar Layers:
-
Bottom Agar Layer (0.6% - 0.8% Agarose):
-
Prepare a 1.2% - 1.6% agarose solution in sterile water and autoclave.
-
Melt the agarose in a microwave and cool to 40-50°C in a water bath.
-
Warm an equal volume of 2X complete cell culture medium to 37°C.
-
Mix the 2X medium and agarose solution in a 1:1 ratio to get a final concentration of 0.6% - 0.8% agarose in 1X complete medium.
-
Quickly dispense 1.5-2 mL of this bottom agar mixture into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature for at least 30 minutes.
-
-
Top Agar Layer (0.3% - 0.4% Agarose) with Cells:
-
Prepare a 0.6% - 0.8% agarose solution as described above and cool to 40°C.
-
Warm 2X complete cell culture medium to 37°C.
-
2. Cell Preparation and Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Resuspend the cells in 1X complete medium to the desired concentration (e.g., 1 x 104 to 5 x 104 cells/mL).
-
Prepare serial dilutions of PF-3758309 in complete medium at 2X the final desired concentrations. Also, prepare a vehicle control (DMSO).
-
In a sterile tube, mix the cell suspension with the 2X PF-3758309 solution (or vehicle) in a 1:1 ratio.
-
Combine this cell/drug mixture with an equal volume of the 0.6% - 0.8% agarose solution (at 40°C) to achieve a final agarose concentration of 0.3% - 0.4%.
-
Immediately plate 1.5 mL of this top agar/cell mixture onto the solidified bottom agar layer.
3. Incubation:
-
Allow the top agar layer to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-28 days.
-
Feed the cells every 3-4 days by adding 200-300 µL of complete medium containing the appropriate concentration of PF-3758309 or vehicle to the top of the agar.
4. Colony Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for 1-2 hours.
-
Capture images of the wells using a microscope or a high-resolution scanner.
-
Count the number of colonies in each well. Colonies above a certain size threshold (e.g., >50 µm in diameter) are typically counted. Image analysis software (e.g., ImageJ) can be used for quantification.
-
Calculate the percentage of colony formation inhibition relative to the vehicle control.
Experimental Workflow
Caption: Workflow for the anchorage-independent growth assay.
Data Presentation
The inhibitory effect of PF-3758309 on anchorage-independent growth is typically quantified by its half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | Anchorage-Independent Growth IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | 0.24 ± 0.09 | [11] |
| A549 | Lung Carcinoma | 27 | [3] |
| Panel of 20 Tumor Cell Lines | Various | 4.7 ± 3.0 (average for 15 sensitive lines) | [3][11] |
| Neuroblastoma Cell Lines | |||
| SH-SY5Y | Neuroblastoma | 5,461 | [6] |
| IMR-32 | Neuroblastoma | 2,214 | [6] |
| NBL-S | Neuroblastoma | 14,020 | [6] |
| KELLY | Neuroblastoma | 1,846 | [6] |
Note: IC50 values can vary depending on the cell line and specific experimental conditions.
Discussion and Troubleshooting
-
Agar Concentration: The optimal agar concentration for both the top and bottom layers may need to be empirically determined for different cell lines.[13]
-
Cell Seeding Density: The number of cells seeded is critical. Too few cells may not form visible colonies, while too many can lead to confluent growth. A titration experiment is recommended.
-
PF-3758309 Concentration: A dose-response curve with a wide range of PF-3758309 concentrations should be performed to accurately determine the IC50.
-
Incubation Time: The time required for colony formation varies between cell lines. Monitor the plates regularly to determine the optimal endpoint.
-
Data Analysis: Consistent criteria for colony counting (e.g., size threshold) are essential for reproducible results.
By following these protocols, researchers can effectively evaluate the therapeutic potential of PF-3758309 in inhibiting a key hallmark of cancer.
References
- 1. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Anchorage-Independent Growth Assay [whitelabs.org]
- 14. Targeting PAK4 inhibits Ras-mediated signaling and multiple oncogenic pathways in high-risk Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of PF-3758309 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of p21-activated kinases (PAKs), with particularly high affinity for PAK4.[1] The PAK family of serine/threonine kinases are critical effectors of Rho GTPases and play a key role in regulating cell motility, proliferation, and survival. PAK4 is frequently overexpressed in various cancers and its inhibition is a promising therapeutic strategy. This document provides detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with PF-3758309, focusing on key biomarkers in the PAK4 signaling pathway to assess target engagement and downstream pharmacological effects.
Mechanism of Action and Key Biomarkers
PF-3758309 inhibits PAK4 kinase activity, which in turn is expected to modulate the phosphorylation of its downstream substrates. For IHC analysis of PF-3758309-treated tissues, the following biomarkers are of significant interest:
-
Phospho-PAK4 (p-PAK4) at Serine 474: This autophosphorylation site is a key indicator of PAK4 activation. Inhibition of PAK4 by PF-3758309 is expected to decrease p-PAK4 (Ser474) levels.
-
Phospho-Cofilin (p-Cofilin) at Serine 3: Cofilin, an actin-depolymerizing factor, is a downstream effector in the PAK4 pathway, primarily through the LIM kinase (LIMK). PAK4 phosphorylates and activates LIMK1, which then phosphorylates and inactivates cofilin at Serine 3. Therefore, inhibition of PAK4 is expected to decrease p-Cofilin (Ser3) levels, leading to increased cofilin activity and changes in actin dynamics.[2]
-
Ki67: A marker of cellular proliferation. A reduction in Ki67 staining indicates an anti-proliferative effect of the treatment.
-
Cleaved Caspase-3: A key marker of apoptosis. An increase in cleaved caspase-3 staining suggests the induction of programmed cell death by the treatment.
Signaling Pathway
The following diagram illustrates the PAK4 signaling pathway and the points of intervention by PF-3758309.
Caption: PAK4 signaling and PF-3758309 inhibition.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the effects of PF-3758309 in xenograft models.
Table 1: In Vivo Tumor Growth Inhibition by PF-3758309 in HCT116 Xenograft Model [2]
| Treatment Group | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | - | 0 |
| PF-3758309 | 7.5 | Twice daily | 64 |
| PF-3758309 | 15 | Twice daily | 79 |
| PF-3758309 | 20 | Twice daily | 97 |
Table 2: Immunohistochemical Analysis of HCT116 Xenograft Tumors Treated with PF-3758309 [3][4]
| Biomarker | Treatment Group | Staining Change |
| Ki67 | PF-3758309 (15-25 mg/kg) | Dose-dependent decrease |
| Cleaved Caspase-3 | PF-3758309 (25 mg/kg) | Significant increase |
| p-PAK4 (Ser474) | PF-3758309 | Reduced levels |
Experimental Protocols
Experimental Workflow Overview
Caption: Immunohistochemistry experimental workflow.
Detailed Immunohistochemistry Protocol for Paraffin-Embedded Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide in methanol (B129727)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (see Table 3)
-
Biotinylated secondary antibody (anti-rabbit or anti-mouse)
-
Streptavidin-HRP
-
DAB substrate kit
-
Mounting medium
Table 3: Recommended Primary Antibodies for IHC
| Target | Host | Recommended Dilution | Supplier (Cat. No.) |
| p-PAK4 (Ser474) | Rabbit | 1:50 - 1:100 | e.g., Cell Signaling Technology (#3241) |
| p-Cofilin (Ser3) | Rabbit | 1:100 - 1:200 | e.g., Cell Signaling Technology (#3311) |
| Ki67 | Rabbit | Varies | Varies |
| Cleaved Caspase-3 | Rabbit | Varies | Varies |
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat to 95-100°C in a water bath or steamer for 20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the desired concentration.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Chromogenic Development:
-
Prepare DAB substrate according to the manufacturer's instructions.
-
Incubate slides with DAB substrate until the desired brown color intensity is reached (typically 1-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with mounting medium.
-
Expected Results and Interpretation
-
p-PAK4 (Ser474): In untreated tumors with active PAK4 signaling, staining is expected to be primarily cytoplasmic and/or nuclear. Treatment with PF-3758309 should result in a discernible decrease in the intensity and/or percentage of p-PAK4 positive cells.
-
p-Cofilin (Ser3): In control tissues, p-Cofilin staining is often observed in the cytoplasm. Following effective PAK4 inhibition with PF-3758309, a reduction in p-Cofilin staining is anticipated, reflecting the downstream pathway inhibition.
-
Ki67: A reduction in the percentage of Ki67-positive nuclei in the PF-3758309-treated group compared to the vehicle control group indicates an anti-proliferative effect.
-
Cleaved Caspase-3: An increase in the number of cells with cytoplasmic and/or nuclear staining for cleaved caspase-3 in the treated group signifies the induction of apoptosis.
Troubleshooting
-
High Background: Inadequate blocking, primary antibody concentration too high, or insufficient washing.
-
Weak or No Staining: Inactive primary antibody, suboptimal antigen retrieval, or primary antibody concentration too low.
-
Non-specific Staining: Cross-reactivity of primary or secondary antibodies, or endogenous biotin/peroxidase activity not fully blocked.
For optimal results, it is crucial to include appropriate positive and negative controls in each experiment, including tissues with known target expression and slides incubated without the primary antibody.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PF-3758309 hydrochloride solubility issues and solutions
Welcome to the technical support center for PF-3758309 hydrochloride. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers and scientists effectively use this p21-activated kinase (PAK) inhibitor in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated when I added it to my aqueous buffer/cell culture medium. What went wrong?
A1: This is a common issue. While PF-3758309 as the dihydrochloride (B599025) salt is soluble in water, the free base form is not.[1][2] Precipitation in aqueous solutions often occurs due to a few key factors:
-
Buffer pH: The solubility of the hydrochloride salt is pH-dependent. In neutral or alkaline buffers (pH ≥ 7), the compound can convert to its less soluble free base form, causing it to precipitate out of solution.
-
Final Concentration: The concentration of the compound in your final working solution may have exceeded its solubility limit under your specific experimental conditions (e.g., temperature, buffer composition).
-
Initial Stock Solution: If you are not starting with a high-concentration stock in a suitable organic solvent like DMSO, the compound may not dissolve properly when diluted into an aqueous environment.
Q2: How can I prevent my compound from precipitating in my cell-based assay?
A2: To maintain solubility in cell culture experiments:
-
Prepare a High-Concentration Stock in DMSO: First, dissolve this compound in 100% fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM to 100 mM).[1][3] Store this stock at -20°C or -80°C.[1]
-
Perform Serial Dilutions: When preparing your working concentrations, perform serial dilutions from your DMSO stock.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Add to Medium Last: Add the diluted compound to the culture medium just before adding it to the cells, and mix well by gentle swirling or inversion.
Solubility Data
The solubility of PF-3758309 can vary significantly depending on whether it is the free base or the dihydrochloride salt form.
| Compound Form | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| PF-3758309 (Free Base) | DMSO | 98 mg/mL[1] | 199.74 mM[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Ethanol | 98 mg/mL[1] | ~200 mM | Gentle warming and sonication may be required.[4] | |
| Water | Insoluble[1][4] | Insoluble[1][4] | ||
| DMF | 10 mg/mL[5] | ~20.4 mM | ||
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[5] | ~1.0 mM | ||
| PF-3758309 dihydrochloride | Water | 56.35 mg/mL | 100 mM[3] | |
| DMSO | 56.35 mg/mL | 100 mM[3] | ||
| Alcohols | Soluble[6] | Not specified |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Stock Solution for In Vitro Use
-
Weigh the Compound: Accurately weigh the required amount of this compound powder.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).[3]
-
Aid Dissolution (If Necessary): If the compound does not dissolve immediately, gently warm the vial to 37°C for 10 minutes and/or briefly sonicate in an ultrasonic bath.[4] Visually inspect to ensure the solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1]
Protocol 2: Preparation of Working Solution for Cell Culture
-
Thaw Stock: Thaw a single aliquot of your DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional): Perform an intermediate dilution of the stock solution in cell culture medium or PBS if preparing a wide range of concentrations.
-
Final Dilution: Directly add the required volume of the stock (or intermediate dilution) to the final volume of pre-warmed cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of stock to every 1 mL of medium.
-
Mix and Use: Mix immediately by gentle inversion or pipetting. Add the final solution to your cells promptly.
Protocol 3: Formulation for In Vivo Oral Administration
For animal studies, PF-3758309 can be formulated as a solution or a suspension. The following is a validated protocol for preparing a solution for oral gavage (p.o.).[1]
-
Prepare Stock: Start with a concentrated, clear stock solution of PF-3758309 in DMSO (e.g., 100 mg/mL).
-
Add Co-solvents: To prepare a 1 mL working solution, follow these steps in order:
-
Take 50 µL of the 100 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween® 80 and mix until the solution is clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
-
Administration: Use the mixed solution immediately for optimal results.[1]
Visual Guides: Workflows and Signaling Pathways
The following diagrams illustrate the troubleshooting workflow for solubility issues and the primary signaling pathway inhibited by PF-3758309.
Caption: Troubleshooting workflow for PF-3758309 solubility issues.
Caption: Simplified signaling pathway inhibited by PF-3758309.
References
Technical Support Center: Optimizing PF-3758309 Hydrochloride Bioavailability in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of PF-3758309 hydrochloride in mice.
Troubleshooting Guide: Low Systemic Exposure of PF-3758309
Low and variable plasma concentrations of PF-3758309 after oral administration are common challenges. This guide offers a systematic approach to troubleshooting and improving its bioavailability.
Problem: Sub-therapeutic plasma concentrations or high variability in pharmacokinetic (PK) studies.
Possible Cause 1: Poor Aqueous Solubility and Dissolution
PF-3758309, like many kinase inhibitors, is a lipophilic molecule with low aqueous solubility, which can limit its dissolution in the gastrointestinal (GI) tract—the rate-limiting step for absorption.
Troubleshooting Tip 1: Optimize the Formulation Vehicle
The choice of vehicle is critical for enhancing the solubility and dissolution of PF-3758309. Consider the following options:
-
Aqueous Suspensions with Surfactants: A common starting point is to use a suspension agent to keep the compound uniformly dispersed and a surfactant to improve wettability.
-
Example Formulation: 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water.[1] Another reported formulation for intraperitoneal administration is 2% carboxymethyl cellulose.[2]
-
-
Co-solvent Systems: For compounds that are difficult to suspend, a co-solvent system can be employed.
-
Example Formulation: A vehicle containing 10% DMSO, 40% PEG400, and 50% saline has been used for oral gavage of PF-3758309.[3]
-
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubilization and absorption.[4][5] This approach can also facilitate lymphatic uptake, potentially bypassing some first-pass metabolism.[1]
Troubleshooting Tip 2: Consider Advanced Formulation Strategies
If standard vehicles do not provide adequate exposure, more advanced techniques can be explored:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can lead to faster dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing PF-3758309 in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[1]
-
Lipophilic Salt Formation: Preparing a lipophilic salt of PF-3758309 could enhance its solubility in lipid-based excipients, facilitating higher loading in lipid-based formulations and potentially increasing oral absorption.[4][5]
Possible Cause 2: Significant First-Pass Metabolism or Efflux
After absorption from the gut, PF-3758309 may be rapidly metabolized by enzymes in the intestinal wall or the liver (first-pass effect). It may also be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[6]
Troubleshooting Tip: Investigate the Role of Efflux Transporters
To understand if efflux is a limiting factor, a pilot study using a known P-gp or BCRP inhibitor can be conducted. A significant increase in PF-3758309 exposure in the presence of the inhibitor would suggest that efflux plays a key role in its poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is PF-3758309 and why is its bioavailability a concern?
A1: PF-3758309 is a potent, ATP-competitive pan-inhibitor of p21-activated kinases (PAKs), with activity against all PAK isoforms.[7] It was initially developed as a PAK4 inhibitor.[8] While it has shown efficacy in preclinical cancer models, its development for human use was halted due to very low oral bioavailability (approximately 1% in humans).[9] In animal models, its oral bioavailability was moderate but variable, with reports of 20% in rats and 39-76% in dogs.[9] This inherent variability and poor absorption present significant challenges for achieving consistent and therapeutic drug exposure in preclinical mouse studies.
Q2: What are the primary factors contributing to the poor oral bioavailability of PF-3758309?
A2: The primary factors are characteristic of many small molecule kinase inhibitors and fall under the Biopharmaceutics Classification System (BCS) as Class II or IV compounds:[10]
-
Low Aqueous Solubility: As a lipophilic molecule, PF-3758309 has poor solubility in the aqueous environment of the GI tract, which is a prerequisite for absorption.[1]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and/or liver before reaching systemic circulation.
-
Efflux Transporter Activity: PF-3758309 is a known substrate of efflux transporters such as P-gp and BCRP, which actively pump the drug out of intestinal cells, limiting its absorption.[6]
Q3: Are there any established in vivo administration routes for PF-3758309 in mice besides oral gavage?
A3: Yes, in several preclinical studies, PF-3758309 has been administered via intraperitoneal (i.p.) injection to bypass the complexities of oral absorption and ensure more direct systemic exposure.[2] In some studies, intravenous administration has also been used.[11] The choice of administration route should be guided by the specific experimental goals.
Q4: How can I design a pilot pharmacokinetic (PK) study in mice for a new PF-3758309 formulation?
A4: A well-designed pilot PK study is essential to evaluate your formulation strategy. Here is a general protocol:
-
Animal Model: Use a consistent mouse strain (e.g., C57BL/6 or NSG mice), sex, and age for your study.[3][10]
-
Dosing:
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) to capture the full absorption, distribution, metabolism, and excretion (ADME) profile.
-
Sample Analysis: Quantify the concentration of PF-3758309 in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Quantitative Data Summary
Table 1: Reported Oral Bioavailability of PF-3758309 in Different Species
| Species | Oral Bioavailability (%) | Reference |
| Human | ~1 | [9] |
| Rat | 20 | [9] |
| Dog | 39-76 | [9] |
Table 2: Example Formulations for In Vivo Studies with PF-3758309
| Formulation Vehicle | Administration Route | Study Context | Reference |
| 2% Carboxymethyl cellulose | Intraperitoneal | Xenograft study in NSG mice | [2] |
| 0.5% Methylcellulose, 0.2% Tween 80, 10% DMSO | Oral Gavage | Pharmacokinetic study in NSG mice | [3] |
Visualizations
Caption: Workflow for improving and evaluating the oral bioavailability of PF-3758309 in mice.
Caption: Simplified signaling pathway of PAK4 and the inhibitory action of PF-3758309.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Simultaneous Inhibition of PI3K and PAK in Preclinical Models of Neurofibromatosis Type 2-related Schwannomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 7. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of PF-3758309: A Guide to Managing Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the p21-activated kinase (PAK) inhibitor, PF-3758309, this guide provides essential information for managing its known off-target effects to ensure data integrity and experimental reproducibility. As a potent, ATP-competitive inhibitor with high affinity for PAK4, PF-3758309 also demonstrates activity against other PAK isoforms and a range of other kinases, necessitating careful experimental design and data interpretation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-3758309?
PF-3758309 is a potent, orally available, and reversible ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[4][5] It binds to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates.[5][6] While it has the highest affinity for PAK4, it also inhibits other PAK isoforms.[2][3]
Q2: What are the known off-target effects of PF-3758309?
PF-3758309 has been shown to inhibit a number of other kinases besides the PAK family.[2] A key concern is that the cytotoxic effects of PF-3758309 in some cancer cell lines may be independent of its action on PAK4. Studies have demonstrated that the compound can kill cancer cells even when PAK4 has been genetically knocked out, suggesting that its anti-cancer activity could be mediated by off-target effects.[2][7] Additionally, cellular thermal shift assays have identified mitogen-activated protein kinase 1 (MAPK1/ERK2) and protein kinase A (PKA) as potential off-target binders, although their role in the observed cellular effects of PF-3758309 requires further investigation.[3][8]
Q3: Why were the clinical trials for PF-3758309 terminated?
Phase I clinical trials for PF-3758309 in solid tumors were terminated.[9][10] This decision was based on several factors, including poor pharmacokinetic properties in humans, the occurrence of adverse events such as neutropenia and gastrointestinal side effects, and concerns about its off-target activity.[9][10]
Troubleshooting Guide
Issue 1: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Differences in ATP concentration between in vitro kinase assays (low ATP) and the cellular environment (high ATP) can affect the potency of ATP-competitive inhibitors like PF-3758309.[11] The compound's efficacy may be lower in cells due to competition with high intracellular ATP levels.
-
Troubleshooting Steps:
-
Titrate the compound: Determine the optimal concentration of PF-3758309 in your specific cell line by performing a dose-response curve and measuring a downstream marker of PAK4 activity.
-
Use a cellular target engagement assay: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm that PF-3758309 is binding to PAK4 within the cell at the concentrations used in your experiments.[3]
-
Assess cell permeability: PF-3758309 is a known substrate for efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can reduce its intracellular concentration.[2] Consider using cell lines with low expression of these transporters or co-administering a broad-spectrum efflux pump inhibitor as a control experiment.
-
Issue 2: Observed phenotype is inconsistent with known PAK4 function.
-
Possible Cause: This is a strong indicator of an off-target effect. The observed cellular response may be due to the inhibition of one or more other kinases.[11]
-
Troubleshooting Steps:
-
Validate with a structurally distinct PAK4 inhibitor: Use a different PAK4 inhibitor with a distinct chemical scaffold to see if it recapitulates the same phenotype. An allosteric inhibitor like KPT-9274 could be considered as a more selective alternative.[2]
-
Perform a genetic knockdown or knockout of PAK4: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PAK4 expression. If the phenotype persists after treatment with PF-3758309 in the absence of PAK4, it is highly likely to be an off-target effect.[7]
-
Conduct a rescue experiment: If possible, overexpress a drug-resistant mutant of PAK4. If the phenotype is reversed, it provides strong evidence for an on-target effect.[11]
-
Issue 3: Difficulty interpreting in vivo xenograft study results.
-
Possible Cause: The anti-tumor activity of PF-3758309 in xenograft models could be a combination of on-target PAK4 inhibition and off-target effects.[5][6]
-
Troubleshooting Steps:
-
Analyze target modulation in the tumor: Collect tumor samples from treated animals and perform pharmacodynamic studies to confirm inhibition of PAK4 signaling (e.g., by measuring the phosphorylation of downstream substrates like GEF-H1).[5]
-
Establish a dose-response relationship: Correlate the degree of tumor growth inhibition with the extent of on-target pathway modulation at different doses of PF-3758309.
-
Utilize PAK4 knockout xenograft models: If feasible, establish xenograft models using cancer cells with PAK4 knocked out to directly assess the contribution of off-target effects to the in vivo anti-tumor activity of PF-3758309.[7]
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of PF-3758309
| Kinase | IC50 / Ki / Kd (nM) | Assay Type |
| PAK4 | 1.3 | Cellular (pGEF-H1)[5] |
| 2.7 (Kd) | Biochemical[4][5] | |
| 18.7 (Ki) | Biochemical[3][4] | |
| PAK1 | 13.7 (Ki) | Cell-free[3] |
| PAK2 | 190 | Biochemical[2] |
| PAK3 | 99 | Biochemical[2] |
| PAK5 | 18.1 (Ki) | Cell-free[3] |
| PAK6 | 17.1 (Ki) | Cell-free[3] |
Table 2: Cellular Activity of PF-3758309 in Cancer Cell Lines
| Cell Line | Assay Type | IC50 (nM) |
| HCT116 | Anchorage-independent growth | 0.24[12] |
| Panel of 20 tumor cell lines | Anchorage-independent growth | 4.7 ± 3.0 (average)[5][12] |
| A549 | Cellular proliferation | 20[5] |
| A549 | Anchorage-independent growth | 27[5] |
| Rosa26 and PAK4-KO melanoma cells | Growth Inhibition (GI50) | ~9[2][7] |
Experimental Protocols
Phospho-GEF-H1 Cellular Assay
This assay is designed to measure the specific inhibition of PAK4 kinase activity in a cellular context.[5]
-
Cell Line: HEK293 cells stably transfected with a tetracycline-inducible PAK4 kinase domain and constitutively expressing an HA-tagged GEF-H1 deletion mutant.
-
Induction: Induce the expression of the PAK4 kinase domain.
-
Inhibitor Treatment: Treat the cells with a serial dilution of PF-3758309 for a specified period.
-
Lysis and Capture: Lyse the cells and capture the HA-tagged GEF-H1 on an anti-HA antibody-coated plate.
-
Detection: Detect the level of GEF-H1 phosphorylation at Serine 810 using a specific anti-phospho-GEF-H1 (Ser810) antibody.
-
Quantification: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a suitable substrate for chemiluminescent or colorimetric detection and quantification.
Visualizations
Caption: Simplified signaling pathway of PAK4 and its inhibition by PF-3758309.
References
- 1. PF-3758309 - Wikipedia [en.wikipedia.org]
- 2. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 3. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. apexbt.com [apexbt.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 10. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
optimizing PF-3758309 hydrochloride dosage for tumor growth inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-3758309 hydrochloride to optimize tumor growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally available, and reversible ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[1] It also shows inhibitory activity against other PAK isoforms, making it a pan-PAK inhibitor.[2][3] Its mechanism involves blocking the phosphorylation of downstream substrates, such as GEF-H1, which disrupts key cellular processes including cytoskeletal remodeling, cell proliferation, and survival, ultimately leading to an anti-tumor effect.[1][4]
Q2: In which cancer types has PF-3758309 shown preclinical efficacy?
A2: Preclinical studies have demonstrated the efficacy of PF-3758309 in a variety of cancer models, including lung, pancreatic, breast, colon, and melanoma.[2][5] It has shown significant tumor growth inhibition in xenograft models of HCT116 (colon), A549 (lung), M24met (melanoma), Colo205 (colon), and MDA-MB231 (breast) cancer.[5][6]
Q3: What were the outcomes of the clinical trials for PF-3758309?
A3: A Phase I clinical trial for PF-3758309 in patients with advanced solid tumors was initiated but subsequently terminated.[2][7] The termination was due to poor oral bioavailability in humans (approximately 1%), which was significantly lower than observed in preclinical animal models.[2] This low bioavailability meant that therapeutic concentrations were not achieved in patients, and consequently, no objective tumor responses were observed.[2]
Q4: What are the known downstream signaling pathways affected by PF-3758309?
A4: PF-3758309, through the inhibition of PAK4, has been shown to modulate several downstream signaling pathways implicated in cancer progression. These include the LIM domain kinase 1 (LIMK1)-Cofilin pathway, which is involved in cytoskeletal dynamics, and the PI3K/AKT pathway, which regulates cell survival and proliferation.[2][8] Additionally, it has been linked to the regulation of p53 signaling.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected tumor growth inhibition in our xenograft model.
-
Possible Cause 1: Suboptimal Dosage. The effective dose of PF-3758309 can vary significantly between tumor models.
-
Recommendation: Refer to the in vivo dosage summary table below. Start with a dose that has been shown to be effective in a similar tumor type. Consider performing a dose-response study to determine the optimal dose for your specific model.
-
-
Possible Cause 2: Administration Route and Schedule. The timing and method of administration are critical for maintaining therapeutic drug levels.
-
Possible Cause 3: Tumor Model Resistance. The specific genetic background of your tumor model may confer resistance to PAK4 inhibition.
-
Recommendation: Confirm PAK4 expression and dependency in your cell line of choice before initiating in vivo studies. This can be done via western blot for PAK4 protein levels or through in vitro sensitivity assays.
-
Issue 2: High variability in our in vitro cell viability assay results.
-
Possible Cause 1: Inconsistent Drug Concentration. Serial dilutions must be accurate to ensure reproducible results.
-
Recommendation: Prepare fresh dilutions of PF-3758309 for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause 2: Cell Seeding Density. The initial number of cells plated can influence the apparent IC50 value.
-
Recommendation: Optimize and standardize your cell seeding density to ensure cells are in the exponential growth phase during the drug treatment period.
-
-
Possible Cause 3: Assay Incubation Time. The duration of drug exposure can impact the observed effect.
-
Recommendation: A 72-hour incubation period is commonly used for cell viability assays with this compound.[9] Ensure this is consistent across all experiments.
-
Quantitative Data Summary
In Vitro Efficacy of PF-3758309
| Cell Line | Cancer Type | Assay | IC50 (nM) | Citation |
| HCT116 | Colon Carcinoma | Anchorage-Independent Growth | 0.24 ± 0.09 | [4] |
| Panel of 20 Tumor Cell Lines | Various | Anchorage-Independent Growth | 4.7 ± 3.0 (average) | [4] |
| A549 | Lung Carcinoma | Cellular Proliferation | 20 | [4][7] |
| A549 | Lung Carcinoma | Anchorage-Independent Growth | 27 | [4][7] |
In Vivo Efficacy of PF-3758309
| Tumor Model | Cancer Type | Dosage | Administration | Tumor Growth Inhibition (TGI) | Citation |
| HCT-116 | Colon | 7.5 mg/kg | Oral | 64% | [2] |
| HCT-116 | Colon | 15 mg/kg | Oral | 79% | [2] |
| HCT-116 | Colon | 20 mg/kg | Oral | 97% | [2] |
| ATL Xenograft | Adult T-cell Leukemia | 12 mg/kg (daily) | Oral | 87% | [2] |
| HCT116 & A549 | Colon & Lung | 7.5–30 mg/kg (BID) | Oral | >70% | [4] |
Experimental Protocols
Cell Viability Assay (Anchorage-Independent Growth)
-
Cell Preparation: Culture tumor cells to 70-80% confluency. Harvest and resuspend cells in a complete growth medium.
-
Base Agar (B569324) Layer: Prepare a 0.6% agar solution in a complete growth medium and dispense it into 6-well plates. Allow to solidify.
-
Cell-Agar Layer: Mix cells with a 0.3% agar solution in a complete growth medium.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete growth medium. Add the drug-containing cell-agar suspension on top of the base layer.
-
Incubation: Incubate plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days, or until colonies are visible.
-
Staining and Quantification: Stain colonies with crystal violet. Count the number of colonies and calculate the IC50 value.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., HCT116, A549) into the flank of immunocompromised mice (e.g., nu/nu mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Prepare this compound in an appropriate vehicle and administer orally, typically twice daily (BID).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for the specified duration (e.g., 9-18 days). At the endpoint, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67 and cleaved caspase-3).[4][5]
-
Data Analysis: Calculate the percent tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Visualizations
Caption: PAK4 Signaling Pathway and Inhibition by PF-3758309.
Caption: Experimental Workflow for Optimizing PF-3758309 Dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 3. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
PF-3758309 hydrochloride degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of PF-3758309 hydrochloride. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C.[1][2][3] The compound is stable for at least four years when stored under these conditions.[3] It should be kept in a dry and dark environment.[2]
Q2: How should I store this compound for short-term use?
A2: For short-term storage (days to weeks), the compound can be kept at 0-4°C in a dry and dark place.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound should be aliquoted and frozen at -20°C or -70°C. When dissolved in fresh DMSO, stock solutions are stable for up to 6 months at -70°C. For shorter periods (days to weeks), stock solutions can be stored at 0-4°C.[2]
Q4: I received this compound at room temperature. Is it still viable?
A4: Yes, the compound is considered stable enough for a few weeks during ordinary shipping and time spent in customs when shipped at ambient temperature as a non-hazardous chemical.[2][3]
Q5: What solvents can I use to dissolve this compound?
A5: this compound is soluble in water and DMSO up to 100 mM.[1] It is also soluble in DMF (10 mg/ml), a 1:1 solution of DMF:PBS (pH 7.2) (0.5 mg/ml), and ethanol (B145695) (5 mg/ml).[3] For cellular assays, it is often dissolved in DMSO.[4]
Q6: Is there any information available on the degradation pathways or products of this compound?
A6: Currently, detailed information on the specific chemical degradation pathways and degradation products of this compound is limited in publicly available resources. To minimize potential degradation, it is crucial to adhere to the recommended storage and handling conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Compound degradation due to improper storage. | Ensure the compound has been stored at -20°C for long-term storage and protected from light and moisture.[1][2][3] For stock solutions, verify they have been stored at -20°C or -70°C and are within the recommended stability period.[2] |
| Inaccurate concentration of the stock solution. | Recalculate the required volume of solvent based on the batch-specific molecular weight provided on the Certificate of Analysis, as the degree of hydration can vary. Use a precise balance and calibrated pipettes for preparation. | |
| Precipitation observed in stock solution | Improper solvent or exceeded solubility limit. | Ensure you are using a recommended solvent such as DMSO or water within the specified concentration limits (e.g., up to 100 mM).[1] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5] |
| Use of old or moisture-absorbed DMSO. | Use fresh, high-quality DMSO for reconstitution, as moisture can reduce solubility.[4] | |
| Reduced potency of the inhibitor in cell-based assays | Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Instability in aqueous media. | When preparing working solutions for in vivo or in vitro experiments, it is recommended to prepare them freshly and use them on the same day.[5] |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Condition | Duration | Stability | Reference |
| Powder | -20°C | Long-term (months to years) | ≥ 4 years | [2][3] |
| Powder | 0 - 4°C | Short-term (days to weeks) | Stable | [2] |
| Powder | Ambient Temperature | Shipping (weeks) | Stable | [2] |
| Stock Solution (in DMSO) | -70°C | Up to 6 months | Stable | |
| Stock Solution | -20°C | Long-term (months) | Stable | [2] |
| Stock Solution | 0 - 4°C | Short-term (days to weeks) | Stable | [2] |
Solubility
| Solvent | Concentration | Reference |
| Water | 100 mM (56.35 mg/mL) | [1] |
| DMSO | 100 mM (56.35 mg/mL) | [1] |
| DMSO | 98 mg/mL (~199.74 mM) | [4] |
| DMF | 10 mg/mL | [3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3] |
| Ethanol | 5 mg/mL | [3] |
Experimental Protocols & Workflows
Preparation and Storage of Stock Solutions
This workflow outlines the best practices for preparing and storing stock solutions of this compound to ensure stability and reproducibility.
Caption: Workflow for preparing and storing this compound stock solutions.
Troubleshooting Experimental Failures
This decision tree provides a logical workflow for troubleshooting unexpected experimental results that may be related to the integrity of this compound.
Caption: Decision tree for troubleshooting experimental issues with this compound.
References
interpreting unexpected results with PF-3758309 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with PF-3758309 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
PF-3758309 is a potent, ATP-competitive, pyrrolopyrazole inhibitor of p21-activated kinase 4 (PAK4).[1][2] It binds to the ATP-binding pocket of the PAK4 kinase domain, preventing the phosphorylation of its downstream substrates.[1] In cellular assays, it has been shown to inhibit the phosphorylation of the PAK4 substrate GEF-H1.[1][2]
Q2: Is PF-3758309 specific to PAK4?
While PF-3758309 is a potent inhibitor of PAK4, it is not entirely specific and is considered a pan-PAK inhibitor.[3][4] It also demonstrates activity against other PAK isoforms, including PAK1, PAK2, PAK3, PAK5, and PAK6, as well as some off-target kinases like SRC family kinases in biochemical assays.[4][5] However, the in-cell relevance of SRC-family kinase inhibition by PF-3758309 has been questioned.[6]
Q3: What are some of the known unexpected effects of PF-3758309?
Unexpected findings with PF-3758309 include:
-
Off-target cytotoxicity: Studies have shown that PF-3758309 can still inhibit the growth of cancer cells even when PAK4 has been knocked out, suggesting its anti-proliferative effects may be, at least in part, due to off-target activities.[7]
-
p53 pathway activation: Global high-content cellular analysis has revealed an unexpected link between PF-3758309 treatment and the activation of the p53 signaling pathway.[1][8]
-
Poor clinical translation: Despite promising preclinical data, PF-3758309 showed poor oral bioavailability and adverse side effects in phase I clinical trials, leading to their termination.[9][10]
Troubleshooting Guides
Unexpected Result 1: No change in phosphorylation of a known PAK4 substrate despite seeing a cellular phenotype (e.g., apoptosis).
This scenario can be perplexing. Here’s a step-by-step guide to troubleshoot this issue:
Possible Cause 1: Off-target effects. The observed cellular phenotype might be independent of PAK4 inhibition. As research suggests, PF-3758309 can induce cell death through mechanisms other than its intended target.[7]
Troubleshooting Steps:
-
Validate with a structurally different PAK4 inhibitor: Use another PAK4 inhibitor with a different chemical scaffold to see if it replicates the phenotype.
-
PAK4 Knockdown/Knockout: If possible, use siRNA, shRNA, or CRISPR to reduce or eliminate PAK4 expression. If the phenotype persists in the absence of PAK4, it is likely an off-target effect of PF-3758309.
-
Broad Kinase Profiling: Consider performing a broad kinase screen to identify other potential targets of PF-3758309 in your experimental system.
Experimental Workflow for Investigating Off-Target Effects
Caption: Troubleshooting workflow for phenotypes without direct target inhibition.
Unexpected Result 2: Significant changes in the p53 signaling pathway upon treatment with PF-3758309.
This is a documented "unexpected" on-target effect of PAK4 inhibition by PF-3758309.[1]
Interpretation and Next Steps:
-
Embrace the finding: This connection between PAK4 and p53 signaling is a published observation. Your results likely confirm this pathway linkage in your specific cell model.
-
Investigate the mechanism:
-
Cell Cycle Analysis: Perform flow cytometry to analyze cell cycle distribution. PF-3758309 has been shown to cause cell cycle arrest.[1]
-
Apoptosis Assays: Measure markers of apoptosis such as cleaved caspase-3 and PARP cleavage to confirm the induction of apoptosis.[1][6]
-
p53 Target Gene Expression: Use qPCR or Western blotting to examine the expression of p53 target genes involved in cell cycle arrest and apoptosis (e.g., p21, PUMA, NOXA).
-
Signaling Pathway: PAK4 and the Unexpected p53 Connection
Caption: Simplified diagram of PF-3758309's effect on PAK4 and p53 pathways.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Substrate | Value | Reference |
| Binding Affinity (Kd) | PAK4 | 2.7 nM | [1][2] |
| Biochemical Inhibition (Ki) | PAK4 | 18.7 ± 6.6 nM | [1] |
| Cellular Inhibition (IC50) | pGEF-H1 (in engineered cells) | 1.3 ± 0.5 nM | [1] |
| Anchorage-Independent Growth (IC50) | Panel of tumor cell lines | 4.7 ± 3.0 nM | [1] |
| Anchorage-Independent Growth (IC50) | HCT116 cells | 0.24 nM | [3] |
Table 2: Kinase Selectivity Profile of PF-3758309
| Kinase | Inhibition Value | Assay Type | Reference |
| PAK4 | Ki = 18.7 nM | Biochemical | [4] |
| PAK1 | Ki = 13.7 nM | Biochemical | [4] |
| PAK2 | IC50 = 190 nM | Biochemical | [4][5] |
| PAK3 | IC50 = 99 nM | Biochemical | [4][5] |
| PAK5 | Ki = 18.1 nM | Biochemical | [4] |
| PAK6 | Ki = 17.1 nM | Biochemical | [4] |
| SRC family kinases | IC50 = 45-60 nM | Biochemical | [5] |
Experimental Protocols
Western Blot for Phospho-GEF-H1 (Ser810)
This protocol is a general guideline and may need optimization for your specific cell line and antibodies.
-
Cell Lysis:
-
Treat cells with PF-3758309 or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-GEF-H1 (Ser810) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Strip and re-probe the membrane for total GEF-H1 and a loading control (e.g., GAPDH or β-actin).
-
Anchorage-Independent Growth (Soft Agar) Assay
-
Prepare Base Agar (B569324) Layer:
-
Mix 2X complete medium with an equal volume of 1.2% noble agar solution (melted and cooled to 42°C).
-
Dispense 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare Cell-Agar Layer:
-
Trypsinize and count your cells.
-
Resuspend 5,000-10,000 cells per well in complete medium.
-
Add your desired concentrations of PF-3758309 or vehicle control.
-
Mix the cell suspension with an equal volume of 0.7% noble agar (melted and cooled to 37°C).
-
Immediately plate 1.5 mL of this cell-agar suspension on top of the base agar layer.
-
-
Incubation and Feeding:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator.
-
Feed the cells every 3-4 days by adding 200 µL of complete medium containing the appropriate concentration of PF-3758309 or vehicle.
-
-
Colony Staining and Counting:
-
After 14-21 days, stain the colonies by adding 200 µL of 0.005% crystal violet solution to each well and incubating for 1-2 hours.
-
Count the number of colonies in each well using a microscope.
-
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 6. pnas.org [pnas.org]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 10. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PF-3758309 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the p21-activated kinase (PAK) inhibitor, PF-3758309, in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is PF-3758309 and what is its primary mechanism of action?
PF-3758309 is an orally available, potent, and ATP-competitive pyrrolopyrazole inhibitor of p21-activated kinases (PAKs).[1][2] It exhibits inhibitory activity against all PAK isoforms but has the highest affinity for PAK4.[3] PAKs are critical effectors that link Rho GTPases to cytoskeleton reorganization and nuclear signaling, playing key roles in cell proliferation, survival, migration, and invasion.[3] PF-3758309 has been shown to modulate several signaling pathways, including the Raf/MEK/ERK and PI3K/Akt pathways.
Q2: My cancer cell line, which was initially sensitive to PF-3758309, is now showing reduced sensitivity. What are the potential mechanisms of resistance?
While specific resistance mechanisms to PF-3758309 are still under investigation, resistance to kinase inhibitors in cancer cells typically arises from two main phenomena:
-
Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to bypass the inhibited pathway. For PAK inhibitors, this often involves the activation of the PI3K/Akt/mTOR or MAPK/ERK pathways, which can restore pro-survival and proliferative signals.[4][5]
-
Target Alterations: Although not yet specifically documented for PF-3758309, mutations in the drug's target kinase (in this case, PAK4) can prevent the inhibitor from binding effectively. This is a common mechanism of acquired resistance to other kinase inhibitors.
Q3: How can I confirm that my cell line has developed resistance to PF-3758309?
The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of PF-3758309 in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay, such as the MTT or resazurin (B115843) assay.
Troubleshooting Guide
Issue 1: Increased IC50 of PF-3758309 in Long-Term Cultures
Possible Cause 1: Development of Acquired Resistance
-
Troubleshooting Steps:
-
Confirm Resistance Phenotype: Perform a dose-response experiment comparing the parental cell line with the suspected resistant cell line using a cell viability assay (see Experimental Protocol 1). A rightward shift in the dose-response curve and a significantly higher IC50 value confirm resistance.
-
Investigate Compensatory Pathways: Analyze the activation status of key survival pathways. Perform Western blotting (see Experimental Protocol 2) for phosphorylated (activated) forms of key proteins in the PI3K/Akt (p-Akt, p-mTOR) and MAPK/ERK (p-MEK, p-ERK) pathways. Increased phosphorylation of these proteins in the resistant cells upon PF-3758309 treatment, compared to the parental cells, suggests the activation of compensatory pathways.
-
Sequence the Target Kinase: Isolate RNA from both parental and resistant cells, reverse transcribe to cDNA, and sequence the kinase domain of PAK4 to identify potential resistance-conferring mutations.
-
Logical Relationship for Troubleshooting Issue 1
Caption: Troubleshooting workflow for an observed increase in PF-3758309 IC50.
Issue 2: High Variability or Inconsistent Results in Cell Viability Assays
Possible Cause 2: Technical Issues with the Assay
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and that the seeding density allows for sufficient growth during the assay period without reaching confluency, which can affect drug sensitivity.
-
Check Drug Stock and Dilutions: Ensure your PF-3758309 stock solution is properly stored and prepare fresh dilutions for each experiment. PF-3758309 is typically dissolved in DMSO; ensure the final DMSO concentration is consistent across all wells and is not toxic to the cells (usually <0.5%).
-
Include Proper Controls: Always include untreated cells, vehicle control (DMSO-treated) cells, and a positive control for cell death.
-
Review Assay Protocol: For MTT assays, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance. For detailed troubleshooting, refer to Experimental Protocol 1.
-
Data Presentation: Example of IC50 Determination
| Cell Line | PF-3758309 IC50 (nM) | Fold Resistance |
| Parental HCT116 | 5.2 ± 1.1 | 1.0 |
| Resistant HCT116 | 85.7 ± 9.3 | 16.5 |
Note: These are example values and will vary depending on the cell line and experimental conditions.
Issue 3: No or Weak Signal for Phosphorylated PAK4 in Western Blot
Possible Cause 3: Technical Issues with Western Blotting
-
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: When preparing cell lysates, it is crucial to include phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Optimize Antibody Dilution: Titrate the primary antibody against phosphorylated PAK4 (p-PAK4) to find the optimal concentration.
-
Use Appropriate Blocking Buffer: For phosphoproteins, BSA is generally recommended over milk for blocking, as milk contains phosphoproteins that can cause high background.[6][7][8][9]
-
Include a Positive Control: Use a cell line known to have high PAK4 activity or treat cells with a known activator of the pathway (if available) to ensure the antibody and detection system are working correctly. For detailed troubleshooting, refer to Experimental Protocol 2.
-
Experimental Protocols
Experimental Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of PF-3758309 in a 96-well plate format.[10][11][12][13][14]
Materials:
-
Parental and suspected resistant cancer cell lines
-
Complete culture medium
-
PF-3758309 stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of PF-3758309 in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PF-3758309. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50.
-
Experimental Workflow for Cell Viability Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Experimental Protocol 2: Western Blotting for Phosphorylated Proteins
This protocol is for detecting the phosphorylation status of PAK4 and downstream effectors like Akt and ERK.[6][7][8][15]
Materials:
-
Parental and resistant cell lysates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-PAK4, anti-total PAK4, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat parental and resistant cells with PF-3758309 or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
If necessary, strip the membrane and re-probe with an antibody for a total protein or a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Signaling Pathway Diagram: Potential Compensatory Pathways
Caption: Potential compensatory signaling pathways in PF-3758309 resistance.
Experimental Protocol 3: Generation of a Drug-Resistant Cell Line by Dose Escalation
This protocol describes a common method for generating a drug-resistant cell line in vitro.[1][16][17][18]
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
PF-3758309 stock solution
-
Culture flasks/dishes
Procedure:
-
Determine Initial IC50: First, determine the IC50 of PF-3758309 for the parental cell line (see Experimental Protocol 1).
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing a low concentration of PF-3758309 (e.g., the IC10 or IC20).
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cells have adapted and are growing steadily (this may take several passages), increase the concentration of PF-3758309 in the culture medium (e.g., by 1.5 to 2-fold).
-
Initially, significant cell death is expected. The surviving cells are those that are adapting to the drug.
-
Continue to culture the surviving cells until they regain a stable growth rate, then escalate the dose again.
-
-
Maintenance of Resistant Line:
-
Repeat the dose escalation step until the cells are tolerant to a significantly higher concentration of PF-3758309 (e.g., 10-20 times the initial IC50).
-
Once the desired level of resistance is achieved, continuously culture the resistant cells in a maintenance medium containing a specific concentration of PF-3758309 (e.g., the final concentration they were adapted to) to maintain the resistant phenotype.
-
-
Validation:
-
Periodically confirm the level of resistance by determining the IC50 and comparing it to the parental cell line.
-
Characterize the resistant cell line by examining changes in morphology, growth rate, and the molecular markers discussed in Issue 1.
-
Workflow for Generating a Resistant Cell Line
Caption: Workflow for the dose-escalation method to generate a drug-resistant cell line.
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. researchgate.net [researchgate.net]
- 16. Generation of drug-resistant cell lines [bio-protocol.org]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
how to minimize PF-3758309 hydrochloride cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of PF-3758309 hydrochloride in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of p21-activated kinases (PAKs).[1] It exhibits pan-isoform inhibitory activity but has the highest affinity for PAK4.[2][3] PAKs are downstream effectors of Rho family GTPases and are involved in regulating cell motility, survival, proliferation, and apoptosis.[1] PF-3758309 has been shown to down-regulate the NF-κB signaling pathway.[1][4]
Q2: Why am I observing high cytotoxicity in my normal cell lines when treated with PF-3758309?
A2: High cytotoxicity in normal cells is a known challenge with many kinase inhibitors, including PF-3758309. Several factors can contribute to this:
-
On-target effects: While PAKs are often overexpressed in cancer cells, they also play essential roles in the survival and function of normal cells. Inhibition of these kinases can disrupt normal cellular processes.
-
Off-target effects: PF-3758309 is known to inhibit multiple other kinases besides PAKs. This off-target activity is a significant contributor to its cytotoxic effects and may be the primary mechanism of action in some cancer cells.[5]
-
Cell Proliferation State: Actively dividing normal cells, such as activated CD4+ T cells, have shown high sensitivity to PF-3758309, suggesting that its cytotoxicity is more pronounced in proliferating cells.
Q3: Is there a difference in sensitivity to PF-3758309 between normal and cancer cells?
A3: Yes, there is a differential sensitivity. While many cancer cell lines are sensitive to PF-3758309 at low nanomolar concentrations, some normal cells, particularly quiescent ones, are significantly less sensitive. For example, primary hepatocytes show low sensitivity to the compound.[2] However, actively proliferating normal cells can be highly sensitive.
Troubleshooting Guides
Issue: High Cytotoxicity in Normal/Primary Cell Lines
This guide provides a step-by-step approach to troubleshoot and minimize unintended cytotoxicity in your normal cell experiments.
Step 1: Verify Drug Concentration and Cell Health
-
Action: Perform a dose-response curve to determine the IC50 value in your specific normal cell line.
-
Rationale: The sensitivity to PF-3758309 can vary significantly between cell types. Establishing a precise IC50 for your cells is crucial for selecting an appropriate working concentration. Ensure your cells are healthy and not overly confluent before treatment.
Step 2: Modulate the Cell Cycle of Normal Cells
-
Hypothesis: Cytotoxicity is higher in actively dividing normal cells.
-
Strategy: Induce a temporary and reversible cell cycle arrest in your normal cells before and during treatment with PF-3758309. This can be achieved through:
-
Serum Starvation: Culture normal cells in a low-serum (e.g., 0.1-0.5% FBS) or serum-free medium for 24-48 hours to induce G0/G1 arrest.
-
Contact Inhibition: Grow normal cells to a high confluence to arrest their proliferation.
-
-
Expected Outcome: Reduced cytotoxicity in quiescent normal cells, potentially increasing the therapeutic window between normal and cancer cells.
Step 3: Consider the Impact of Off-Target Effects
-
Hypothesis: The observed cytotoxicity is due to the inhibition of kinases other than PAKs.
-
Action:
-
Review the known off-target profile of PF-3758309 (see Table 2).
-
If your normal cells are known to be highly dependent on one of these off-target kinases for survival, this could be the source of the cytotoxicity.
-
Consider using a more specific PAK4 inhibitor if your research question is strictly focused on PAK4. However, be aware that the anti-cancer effects of PF-3758309 may also be off-target.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for PF-3758309 cytotoxicity.
Data Presentation
Table 1: Comparative IC50 Values of PF-3758309 in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Cancer Cell Lines | |||
| HCT116 | Colon Carcinoma | 0.24 | [6] |
| A549 | Lung Carcinoma | 20 | [6][7] |
| MDA-MB-436 | Melanoma | 0.79 | [8] |
| IMR-32 | Neuroblastoma | 2214 | |
| SH-SY5Y | Neuroblastoma | 5461 | |
| Normal Cells/Cell Lines | |||
| Primary Hepatocytes | Human Primary Cells | > 1000 | [2][9] |
| Activated CD4+ T Cells | Human Primary Cells | 2500 | [10] |
Table 2: Known Off-Target Kinases of PF-3758309
| Kinase Family | Specific Kinases |
| Src Family | SRC, FYN, YES, FGR |
| Other Kinases | AMPK, RSK, CHEK2, FLT3, PKC (multiple isoforms), PDK2, TRKA, AKT3, PRK1 |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is for assessing the cytotoxicity of PF-3758309 by measuring the metabolic activity of cells.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of PF-3758309 in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of PF-3758309 or vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Induction of Cell Cycle Arrest by Serum Starvation
This protocol describes a method to synchronize normal cells in the G0/G1 phase of the cell cycle to reduce their sensitivity to PF-3758309.
Materials:
-
Complete cell culture medium (with serum)
-
Serum-free or low-serum (0.1-0.5% FBS) culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture normal cells in their recommended complete medium until they reach 50-60% confluency.
-
Aspirate the complete medium and wash the cells once with sterile PBS.
-
Add serum-free or low-serum medium to the cells.
-
Incubate the cells for 24-48 hours. The optimal duration for synchronization should be determined empirically for each cell type.
-
After the starvation period, the cells are considered arrested in G0/G1 and can be treated with PF-3758309.
-
(Optional) To confirm cell cycle arrest, cells can be harvested, stained with propidium (B1200493) iodide (PI), and analyzed by flow cytometry.
Experimental Workflow for Minimizing Cytotoxicity
Caption: Workflow for comparing PF-3758309 cytotoxicity.
Signaling Pathways
PF-3758309 Mechanism of Action
Caption: Signaling pathways affected by PF-3758309.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-3758309 - Wikipedia [en.wikipedia.org]
- 4. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. promega.com [promega.com]
- 9. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Incubation Time for PF-3758309 in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PF-3758309, a potent p21-activated kinase (PAK) inhibitor, in cell culture experiments. The information is tailored to address specific issues related to optimizing incubation time to achieve desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is PF-3758309 and what is its primary mechanism of action?
A1: PF-3758309 is an orally bioavailable, ATP-competitive pyrrolopyrazole inhibitor of the p21-activated kinase (PAK) family.[1][2] While it is a pan-isoform inhibitor, it shows high potency for PAK4.[3][4] Its primary mechanism of action is to bind to PAKs, particularly PAK4, and inhibit their kinase activity.[2][5] This blockage disrupts downstream signaling pathways that are crucial for cell motility, survival, proliferation, and transcription.[1][6][7]
Q2: Which signaling pathways are affected by PF-3758309?
A2: PF-3758309 has been shown to modulate several key oncogenic signaling pathways. Notably, it down-regulates the NF-κB signaling pathway.[1][8] It also impacts the Raf/MEK/Elk1/cMyc and Akt/BAD/PKA signaling cascades.[5] By inhibiting PAK4, it can also affect the LIMK1/Cofilin pathway, which is involved in cytoskeletal dynamics.
Q3: What is a typical effective concentration range for PF-3758309 in cell culture?
A3: The effective concentration of PF-3758309 is highly dependent on the cell line. However, it has demonstrated potent anti-proliferative activity in numerous cancer cell lines with IC50 values often in the low nanomolar range.[3][5] For instance, in some colon, lung, and pancreatic cancer cell lines, IC50 values are less than 10 nM.[5][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How long should I incubate my cells with PF-3758309?
A4: The optimal incubation time is dependent on the biological question you are asking.
-
For assessing inhibition of downstream signaling: Short incubation times (e.g., 1, 2, 4, 8, 12, 24 hours) are typically sufficient to observe changes in the phosphorylation status of PAK4 substrates and downstream effectors.
-
For evaluating effects on cell viability, proliferation, or apoptosis: Longer incubation times (e.g., 24, 48, 72 hours) are generally required to observe significant changes in these endpoints.[10]
-
For anchorage-independent growth assays: These experiments often require several days to weeks of treatment.
A time-course experiment is essential to determine the optimal incubation period for your specific assay and cell line.
Troubleshooting Guide: Optimizing Incubation Time
This guide addresses common issues encountered when determining the optimal incubation time for PF-3758309.
Problem 1: No observable effect of PF-3758309 at any incubation time.
| Possible Cause | Suggested Solution |
| Inactive Compound | Ensure the compound has been stored correctly (typically at -20°C or -80°C in a desiccated environment) and that the stock solution is not expired. Prepare fresh dilutions for each experiment. |
| Low Cell Permeability | While PF-3758309 is orally bioavailable, cell permeability can vary between cell lines.[11] Consider using a higher concentration or a different cell line known to be sensitive. |
| Drug Efflux | Some cancer cell lines overexpress efflux pumps like P-glycoprotein (P-gp) which can reduce the intracellular concentration of the inhibitor.[11] Test for the expression of common drug efflux pumps in your cell line. |
| Target Pathway Inactivity | The PAK4 signaling pathway may not be a critical driver of proliferation or survival in your chosen cell line. Confirm the expression and activation of PAK4 and its downstream targets in your untreated cells via Western blot. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive enough to detect the effects of PAK4 inhibition. Consider using a more direct and sensitive assay, such as assessing the phosphorylation of a known PAK4 substrate. |
Problem 2: High cytotoxicity observed even at short incubation times.
| Possible Cause | Suggested Solution |
| Concentration is too high | Perform a dose-response experiment with a wider range of concentrations, including lower nanomolar concentrations, to identify a non-toxic effective dose. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess solvent effects. |
| Off-target effects | At high concentrations, kinase inhibitors can have off-target effects.[11] Use the lowest effective concentration determined from your dose-response experiments to minimize these effects. |
| Cell Line Sensitivity | The cell line may be exceptionally sensitive to the inhibition of PAK signaling. Consider using a cell line with known resistance or lower PAK4 dependency as a control. |
Problem 3: Effect of PF-3758309 diminishes over a longer incubation period.
| Possible Cause | Suggested Solution |
| Compound Instability | PF-3758309 may degrade in the cell culture medium over time. For long-term experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours. |
| Metabolism of the Compound | Cells may metabolize the inhibitor, reducing its effective concentration. Replenishing the medium with fresh inhibitor can help mitigate this. |
| Development of Cellular Resistance | Cells can develop resistance to kinase inhibitors through various mechanisms. If conducting very long-term studies, be aware of this possibility and consider using intermittent dosing schedules. |
Data Presentation
Table 1: IC50 Values of PF-3758309 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Anchorage-Independent Growth, nM) | IC50 (Proliferation, nM) |
| HCT116 | Colon | 0.24 | - |
| A549 | Lung | 27 | 20 |
| Panc-1 | Pancreatic | < 10 | - |
| MiaPaCa-2 | Pancreatic | < 10 | - |
| Capan-2 | Pancreatic | < 10 | - |
| HupT3 | Pancreatic | < 10 | - |
| Hs766T | Pancreatic | < 10 | - |
| BxPC3 | Pancreatic | < 10 | - |
Data compiled from Murray et al., 2010.[5][12]
Experimental Protocols
Protocol 1: Time-Course Analysis of Downstream Signaling by Western Blot
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Treatment: Treat cells with a predetermined effective concentration of PF-3758309 (e.g., 10x the IC50 for proliferation) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate cells for various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phosphorylated and total forms of PAK4 and downstream targets (e.g., p-GEF-H1, p-BAD, p-Cofilin) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 2: Time-Course Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of PF-3758309 concentrations and a vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72 hours).
-
MTT Addition: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each concentration and time point.
Mandatory Visualizations
Caption: Simplified PAK4 signaling pathway and its inhibition by PF-3758309.
Caption: Workflow for optimizing PF-3758309 incubation time.
References
- 1. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAK4–6 in cancer and neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 12. pnas.org [pnas.org]
Navigating PF-3758309 Precipitation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered with PF-3758309 stock solutions. Following the detailed protocols and recommendations will help ensure the accurate and effective use of this potent PAK4 inhibitor in your experiments.
Troubleshooting Guide: Resolving PF-3758309 Precipitation
Precipitation of PF-3758309 in stock solutions can be a frustrating issue. This guide provides a step-by-step approach to diagnose and resolve this problem.
dot
Caption: Troubleshooting workflow for PF-3758309 precipitation.
Frequently Asked Questions (FAQs)
Q1: My PF-3758309 precipitated out of my DMSO stock solution. What should I do?
A1: Precipitation from a DMSO stock solution can occur due to several factors, including the quality of the DMSO, the concentration of the stock, and storage conditions. First, try to redissolve the compound by gently warming the vial to 37°C for 10-15 minutes and/or sonicating it in a water bath for 10-20 minutes.[1] If the precipitate does not dissolve, the DMSO may have absorbed moisture, which can reduce the solubility of PF-3758309. In this case, it is best to prepare a fresh stock solution using anhydrous, high-purity DMSO.[2]
Q2: What is the recommended solvent and concentration for PF-3758309 stock solutions?
A2: The recommended solvent for preparing high-concentration stock solutions of PF-3758309 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] While the solubility in DMSO is reported to be high (see table below), it is advisable to start with a concentration of 10 mg/mL to ensure complete dissolution and stability. For some applications, ethanol can also be used, but solubility may be lower.[3]
Q3: How should I store my PF-3758309 stock solution to prevent precipitation?
A3: Stock solutions of PF-3758309 should be stored at -20°C.[1][3][4] To minimize the risk of precipitation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[4] This practice also helps to prevent moisture from entering the main stock vial.
Q4: I observed precipitation when I diluted my DMSO stock into an aqueous buffer for my cell-based assay. Why did this happen and how can I prevent it?
A4: This is a common issue known as "crashing out" and occurs because PF-3758309 is poorly soluble in aqueous solutions.[1] When the DMSO stock is diluted into an aqueous buffer, the solvent environment changes drastically, leading to precipitation. To prevent this, ensure the final concentration of DMSO in your aqueous working solution is kept as low as possible (typically below 1%, and ideally <0.5%).[5] It is also recommended to perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous medium.
Q5: Can I use solvents other than DMSO to prepare my stock solution?
A5: While DMSO is the most common and recommended solvent, ethanol can also be used.[1][3] However, the solubility in ethanol may be lower than in DMSO. Some suppliers also report solubility in DMF.[3] It is crucial to verify the solubility at your desired concentration in any alternative solvent before preparing a large stock. The compound is insoluble in water.[1]
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Solubility | > 24.5 mg/mL | DMSO | [1] |
| 98 mg/mL (199.74 mM) | DMSO | [2] | |
| 10 mg/mL | DMSO | [3] | |
| ≥101.4 mg/mL | Ethanol (with warming) | [1] | |
| 5 mg/mL | Ethanol | [3] | |
| 10 mg/mL | DMF | [3] | |
| Insoluble | Water | [1] | |
| Storage | -20°C | Stock Solution | [1][3][4] |
| ≥ 4 years | Solid | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM PF-3758309 Stock Solution in DMSO
-
Materials:
-
PF-3758309 solid powder (MW: 490.62 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath
-
-
Procedure:
-
Calculate the required mass of PF-3758309 for your desired volume of 10 mM stock solution. For 1 mL of a 10 mM stock, you will need 4.906 mg of PF-3758309.
-
Carefully weigh the calculated amount of PF-3758309 powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the solid is not completely dissolved, place the vial in a sonicator water bath for 10-20 minutes. Gentle warming to 37°C for 10-15 minutes can also aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Signaling Pathway
PF-3758309 is a potent, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[4][6] PAK4 is a key signaling node that regulates various cellular processes, including cell proliferation, survival, and cytoskeletal organization. Inhibition of PAK4 by PF-3758309 disrupts these downstream signaling pathways, leading to anti-tumor effects.[6][7]
dot
Caption: PF-3758309 inhibits the PAK4 signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
ensuring consistent results with PF-3758309 hydrochloride batches
This technical support center provides guidance for researchers, scientists, and drug development professionals using PF-3758309 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally available small-molecule inhibitor that is ATP-competitive.[1][2] It primarily targets p21-activated kinase 4 (PAK4).[3] By binding to PAK4, it disrupts key oncogenic signaling pathways, such as PI3K/AKT and MAPK, which are often upregulated in cancer.[3] This inhibition leads to reduced tumor cell migration, invasion, and growth.[3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro studies, this compound is soluble in DMSO and water.[4] It is recommended to prepare a high-concentration stock solution in 100% DMSO. To maintain stability and prevent degradation from repeated freeze-thaw cycles, it is best to store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.[5] The powder form can be stored at -20°C for up to three years.[6] When preparing working solutions, ensure the final DMSO concentration is kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[7]
Q3: I am observing variability in my results between different batches of this compound. What could be the cause?
A3: Inconsistent results between different batches of a small molecule inhibitor can stem from several factors. While there is no specific public data on batch-to-batch variability for this compound, common causes for such issues with small molecule inhibitors include:
-
Purity and Impurities: The purity of the compound can vary between batches. Even small amounts of impurities can have biological effects, leading to inconsistent results.
-
Solubility: The solubility of the compound may differ slightly between batches, affecting the actual concentration in your experiments.
-
Compound Stability: The stability of the compound can be affected by storage conditions and handling. Degradation of the compound over time can lead to reduced activity.[8]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can also contribute to inconsistent cellular responses.[8]
To mitigate these issues, it is recommended to qualify each new batch by performing a dose-response experiment and comparing the results to previous batches.
Q4: What are the known off-target effects of PF-3758309?
A4: While PF-3758309 is a potent inhibitor of PAK4, it also shows activity against other PAK isoforms. It has similar enzymatic potency against PAK5 and PAK6, and also inhibits PAK1. It is less active against PAK2 and PAK3.[2] Like many kinase inhibitors, it may have other off-target effects that are not fully characterized. To confirm that the observed phenotype in your experiment is due to PAK4 inhibition, consider using structurally different PAK4 inhibitors as controls or employing genetic approaches like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of PAK4.
Troubleshooting Guide
Issue 1: Lower than expected potency or inconsistent results in cellular assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Degradation | Prepare fresh serial dilutions from a new aliquot of a concentrated DMSO stock for each experiment. Avoid repeated freeze-thaw cycles.[5] | Consistent inhibitor potency across experiments. |
| Poor Solubility in Media | Ensure the inhibitor is fully dissolved in the stock solution. When diluting in culture medium, vortex thoroughly. The final DMSO concentration should be kept below 0.5%.[7] | The inhibitor remains in solution, providing a consistent effective concentration. |
| Suboptimal Assay Conditions | Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and treatment duration for your specific cell line and assay. | Identification of the optimal experimental window for observing the desired effect. |
| Cell Line Variability | Ensure consistent cell passage number and seeding density. Regularly test for mycoplasma contamination. | Reduced variability in cellular response to the inhibitor. |
Issue 2: Difficulty in correlating in vitro kinase inhibition with cellular activity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cellular Permeability | While PF-3758309 is orally available, its permeability can vary between cell lines. If direct inhibition of a downstream target is not observed, consider using a cell permeability assay. | Confirmation that the inhibitor is reaching its intracellular target. |
| Presence of Cellular Efflux Pumps | Some cell lines express efflux pumps that can reduce the intracellular concentration of small molecules. Co-treatment with an efflux pump inhibitor could be considered, though this may have off-target effects. | Increased intracellular concentration of the inhibitor and a more pronounced cellular effect. |
| Redundant Signaling Pathways | Cells may activate compensatory signaling pathways upon inhibition of PAK4. | A western blot analysis of related signaling pathways may reveal activation of alternative survival signals. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of PF-3758309
| Target | Assay Type | Value | Reference |
| PAK4 | Kd | 2.7 nM | [1][2] |
| PAK4 | Ki | 18.7 nM | [1][2] |
| GEF-H1 Phosphorylation | IC50 | 1.3 nM | [2] |
| PAK1 | Ki | 13.7 nM | [2] |
| PAK5 | Ki | 18.1 nM | [2] |
| PAK6 | Ki | 17.1 nM | [2] |
| PAK2 | IC50 | 190 nM | [2] |
| PAK3 | IC50 | 99 nM | [2] |
Table 2: Cellular Activity of PF-3758309
| Cell Line | Assay | IC50 | Reference |
| Panel of Tumor Cell Lines | Anchorage-Independent Growth | 4.7 nM | [2] |
| A549 | Cellular Proliferation | 20 nM | [2] |
| A549 | Anchorage-Independent Growth | 27 nM | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of working solutions at various concentrations by diluting in cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and add the prepared inhibitor dilutions and a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Quantification: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target of PAK4 (e.g., phospho-GEF-H1) or other relevant pathway proteins.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for the total form of the protein of interest and a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: Simplified PAK4 signaling pathway and the point of intervention by this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
mitigating poor oral availability of PF-3758309 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the p21-activated kinase (PAK) inhibitor, PF-3758309.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable efficacy of orally administered PF-3758309 in our animal studies. What could be the reason for this?
A1: Poor and variable oral bioavailability is a known issue with PF-3758309.[1][2] In preclinical studies, the oral bioavailability was moderate in rats (20%) and dogs (39-76%), but this did not translate to humans, where the bioavailability was approximately 1%.[1][2] The primary reasons for this poor oral availability are:
-
Efflux Transporter Activity: PF-3758309 is a strong substrate for the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters.[3] These transporters are present in the gastrointestinal tract and actively pump the compound out of cells and back into the intestinal lumen, thereby reducing its absorption into the systemic circulation.
-
Poor Aqueous Solubility: PF-3758309 is insoluble in water, which can limit its dissolution in the gastrointestinal fluids and subsequent absorption.[4][5]
Q2: What are the recommended solvents and storage conditions for PF-3758309?
A2: PF-3758309 is insoluble in water.[4][5] Recommended solvents include DMSO (≥24.53 mg/mL) and ethanol (B145695) (≥101.4 mg/mL with gentle warming and sonication).[4] For long-term storage, it is recommended to store the solid compound at -20°C.[4] Stock solutions in DMSO can be stored at -20°C for several months; however, for optimal results, it is advised to use freshly prepared solutions.[4]
Q3: What is the mechanism of action of PF-3758309?
A3: PF-3758309 is a potent, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[5][6] It also shows activity against other PAK isoforms, including PAK1, PAK5, and PAK6.[7][8] By inhibiting PAK4, PF-3758309 disrupts key cellular processes involved in cancer progression, including cell proliferation, survival, cytoskeletal remodeling, and anchorage-independent growth.[6] One of the known downstream substrates of PAK4 that is inhibited by PF-3758309 is GEF-H1.[5][7]
Troubleshooting Guides
Issue: Inconsistent tumor growth inhibition with oral administration of PF-3758309.
| Potential Cause | Troubleshooting Steps |
| Poor and variable oral absorption due to efflux transporter activity (P-gp, BCRP). | 1. Consider co-administration with a P-gp inhibitor: While not specifically documented for PF-3758309 in the provided literature, this is a common strategy to enhance the bioavailability of P-gp substrates. A pilot study with a well-characterized P-gp inhibitor could be designed. 2. Alternative route of administration: For preclinical studies where oral bioavailability is a confounding factor, consider intraperitoneal (IP) or subcutaneous (SC) administration to bypass first-pass metabolism and intestinal efflux. A formulation in 2% carboxymethyl cellulose (B213188) has been used for IP administration.[9] |
| Incomplete dissolution in the GI tract due to poor aqueous solubility. | 1. Optimize the formulation: For oral gavage, consider formulating PF-3758309 in a vehicle that can improve its solubility and absorption. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween80, and saline. A suggested starting formulation could be 5% DMSO, 40% PEG300, 5% Tween80, and 50% saline.[5] Always ensure the final concentration of DMSO is well-tolerated by the animals. 2. Use of the dihydrochloride (B599025) salt: The dihydrochloride salt of PF-3758309 is available and is soluble in water (56.35 mg/mL), which could significantly improve its dissolution.[10] |
| High tumor P-gp expression leading to drug resistance. | 1. Assess P-gp expression in your tumor model: If you are using a cell line with known high P-gp expression, the efficacy of PF-3758309 may be compromised.[3] 2. Consider a different tumor model: If P-gp expression is a likely cause of resistance, switching to a tumor model with lower P-gp expression may be beneficial for initial efficacy studies. |
Quantitative Data Summary
Table 1: In Vitro Potency of PF-3758309
| Parameter | Value | Reference |
| PAK4 Kd | 2.7 nM | [5][6] |
| PAK4 Ki | 18.7 nM | [6][7] |
| GEF-H1 Phosphorylation IC50 (in cells) | 1.3 nM | [5][7] |
| Anchorage-Independent Growth IC50 (HCT116) | 0.24 nM | [11] |
| Anchorage-Independent Growth IC50 (Panel Average) | 4.7 nM | [5][7] |
Table 2: Oral Bioavailability of PF-3758309 in Different Species
| Species | Oral Bioavailability (%) | Reference |
| Rat | 20% | [1][2] |
| Dog | 39-76% | [1][2] |
| Human | ~1% | [1][2] |
Table 3: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models
| Tumor Model | Dose (mg/kg, p.o., BID) | TGI (%) | Reference |
| HCT116 | 7.5 | 64 | [1][2] |
| HCT116 | 15 | 79 | [1][2] |
| HCT116 | 20 | 97 | [1][2] |
| A549 | 7.5-30 | >70 | [11] |
Experimental Protocols
Key Experiment: In Vivo Antitumor Efficacy in a Human Tumor Xenograft Model (HCT116)
1. Cell Culture:
-
HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C and 5% CO₂.
-
Cells are passaged upon reaching 80-90% confluency.
2. Animal Model:
-
Female athymic nude mice (6-8 weeks old) are used.
-
All animal procedures should be performed in accordance with institutional guidelines.
3. Tumor Implantation:
-
HCT116 cells are harvested during the logarithmic growth phase and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 2.5 x 10⁷ cells/mL.[12]
-
A volume of 0.1 mL of the cell suspension (containing 2.5 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by caliper measurements twice a week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach a mean volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.
5. Drug Formulation and Administration:
-
PF-3758309 Formulation (for oral gavage):
-
For the water-insoluble form, a suspension can be prepared in a vehicle such as 2% carboxymethyl cellulose.[9]
-
Alternatively, a solution using the dihydrochloride salt in water can be prepared.[10]
-
A formulation in 5% DMSO, 40% PEG300, 5% Tween80, and 50% saline is another option for poorly soluble compounds.[5]
-
-
Dosing: PF-3758309 is administered orally (p.o.) twice daily (BID) at doses ranging from 7.5 to 30 mg/kg.[11]
-
Control Group: The control group receives the vehicle only.
-
Treatment Duration: Treatment is continued for a period of 9 to 18 days.[11]
6. Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Visualizations
Caption: Simplified signaling pathway of PAK4 and the inhibitory action of PF-3758309.
Caption: Experimental workflow for an in vivo xenograft study with PF-3758309.
Caption: Troubleshooting logic for mitigating poor oral availability of PF-3758309.
References
- 1. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 3. Tumor P-Glycoprotein Correlates with Efficacy of PF-3758309 in in vitro and in vivo Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PF 3758309 dihydrochloride | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 11. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in PF-3758309 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p21-activated kinase (PAK) inhibitor, PF-3758309. Inconsistencies in experimental outcomes can arise from the compound's complex pharmacological profile. This guide aims to address specific issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-3758309?
A1: PF-3758309 is a potent, orally available, and reversible ATP-competitive inhibitor of p21-activated kinases (PAKs).[1][2][3] It exhibits the highest affinity for PAK4, with a dissociation constant (Kd) of 2.7 nM.[1][3][4] In cellular assays, it inhibits the phosphorylation of the PAK4 substrate GEF-H1 with an IC50 of 1.3 nM.[1][4] Its mechanism of action involves blocking oncogenic signaling pathways related to cell proliferation, survival, apoptosis, and cytoskeletal remodeling.[1][3]
Q2: Is PF-3758309 specific to PAK4?
A2: No, PF-3758309 is considered a pan-PAK inhibitor, meaning it inhibits multiple PAK isoforms, not just PAK4.[2][5] It also demonstrates activity against other kinases, which can be a source of off-target effects.[6] Therefore, careful interpretation of experimental data is crucial, considering the expression levels of different PAK isoforms and potential off-target kinases in the model system being used.
Q3: Why was the clinical development of PF-3758309 terminated?
A3: The Phase I clinical trials for PF-3758309 were terminated due to its poor selectivity for PAK4, adverse events observed in patients, and unfavorable pharmacokinetic properties.[7]
Troubleshooting Guide
Issue 1: Variable IC50 values for cell proliferation or anchorage-independent growth.
-
Possible Cause 1: Cell Line-Dependent Expression of PAK Isoforms. Different cancer cell lines express varying levels of PAK isoforms (PAK1-6). Since PF-3758309 has a different potency for each isoform, the observed IC50 will depend on the specific PAK expression profile of the cell line used.
-
Troubleshooting Tip: Perform quantitative PCR or Western blot analysis to determine the relative expression levels of PAK1, PAK2, and PAK4 in your cell lines of interest. This will help in correlating the inhibitor's potency with the abundance of its primary targets.
-
Possible Cause 2: Off-Target Effects. The anti-proliferative effects of PF-3758309 may not be solely due to PAK4 inhibition. Studies have shown that the compound can kill cancer cells in which PAK4 has been knocked out, suggesting that off-target effects contribute significantly to its activity.[8]
-
Troubleshooting Tip: To dissect on-target from off-target effects, consider using complementary approaches such as siRNA-mediated knockdown of individual PAK isoforms or using a structurally different PAK4 inhibitor with a distinct off-target profile.
-
Possible Cause 3: P-glycoprotein (P-gp) Mediated Efflux. PF-3758309 is a substrate for the P-gp and BCRP efflux transporters.[6] High expression of these transporters in a cell line can lead to increased resistance and consequently, a higher IC50 value.[6]
-
Troubleshooting Tip: Check the expression level of P-gp (ABCB1) in your cell lines. If high expression is detected, consider co-incubation with a P-gp inhibitor to assess if it sensitizes the cells to PF-3758309.
Issue 2: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: High Cellular ATP Concentration. PF-3758309 is an ATP-competitive inhibitor.[1][2][3] The high concentration of ATP within cells (millimolar range) can compete with the inhibitor for binding to the kinase, leading to a lower apparent potency in cellular assays compared to biochemical assays where ATP concentrations are typically at or below the Km.
-
Troubleshooting Tip: This is an inherent characteristic of ATP-competitive inhibitors. It is important to report the potency in the context of the assay used (e.g., cellular IC50 vs. biochemical Ki).
Issue 3: Inconsistent effects on downstream signaling pathways.
-
Possible Cause: Crosstalk and Compensatory Signaling. Inhibition of PAKs can lead to the activation of compensatory signaling pathways. For example, while PF-3758309 has been shown to down-regulate the NF-κB signaling pathway, the overall cellular response can be complex and context-dependent.[2][5]
-
Troubleshooting Tip: Perform a phospho-protein array or targeted Western blots for key signaling nodes to get a broader picture of the signaling changes induced by PF-3758309 in your specific experimental system. This can help identify unexpected pathway modulation.[2]
Data Presentation
Table 1: Inhibitory Activity of PF-3758309 Against PAK Isoforms (Cell-Free Assays)
| PAK Isoform | IC50 (nM) |
| PAK1 | 13.7 |
| PAK2 | 190 |
| PAK3 | 99 |
| PAK4 | 18.7 |
| PAK5 | 18.1 |
| PAK6 | 17.1 |
Data extracted from literature.[2]
Table 2: Cellular Activity of PF-3758309 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | Anchorage-Independent Growth | 0.24 |
| A549 | Lung Carcinoma | Cellular Proliferation | 20 |
| A549 | Lung Carcinoma | Anchorage-Independent Growth | 27 |
| Panel Avg. | Multiple Types | Anchorage-Independent Growth | 4.7 ± 3.0 |
Data extracted from literature.[1]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Plating: Seed cells in a 384-well plate at a density optimized for logarithmic growth over the assay period.
-
Compound Addition: The following day, add PF-3758309 at various concentrations to the cell culture. Include a DMSO vehicle control.
-
Incubation: Incubate the cells with the compound for 72 hours.
-
Lysis and Luminescence Reading: Aspirate the media and add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.
-
Data Analysis: Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Protocol 2: Western Blot for Phospho-GEF-H1
-
Cell Treatment: Treat cells with PF-3758309 at the desired concentrations and time points.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phospho-GEF-H1 (Ser810). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total GEF-H1 or a loading control (e.g., GAPDH, β-actin) to normalize the phospho-protein signal.
Mandatory Visualizations
Caption: Mechanism of action of PF-3758309 on the PAK4 signaling pathway.
Caption: Troubleshooting workflow for inconsistent PF-3758309 results.
References
- 1. pnas.org [pnas.org]
- 2. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
how to account for PF-3758309 pan-PAK inhibitory effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing the pan-PAK inhibitor, PF-3758309. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and accurate experimentation.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with PF-3758309, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or weaker than expected inhibition of cell viability/proliferation.
-
Question: My IC50 value for PF-3758309 in my cell line is significantly higher than published values, or I'm seeing variable results between experiments. What could be the cause?
-
Answer: Discrepancies in cellular potency can arise from several factors:
-
Compound Solubility and Stability: PF-3758309 is soluble in DMSO.[1][2] Ensure your stock solution is fully dissolved and stored correctly (aliquoted at -20°C or -80°C to avoid repeated freeze-thaw cycles).[2] The compound may be unstable in aqueous media over long incubation times at 37°C. Consider preparing fresh dilutions for each experiment.
-
Cell Culture Conditions:
-
Cell Line Identity and Integrity: Authenticate your cell line to rule out misidentification or cross-contamination. Regularly test for mycoplasma, as it can alter cellular responses to inhibitors.
-
Passage Number: Use cells with a low passage number to minimize genetic drift, which can alter kinase expression and signaling pathways.[3]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[4] If possible, test the inhibitor's effect in low-serum conditions or serum-free media for a short duration.
-
-
Assay Conditions:
-
Cell Seeding Density: Inconsistent cell numbers can lead to variable results. Optimize and standardize your seeding density for each cell line.[5]
-
ATP Concentration: As an ATP-competitive inhibitor, the high intracellular ATP concentrations in your cell line can compete with PF-3758309, leading to a higher IC50 compared to biochemical assays.[6]
-
-
Issue 2: Lack of downstream signaling inhibition despite apparent cell phenotype.
-
Question: I observe a phenotype (e.g., apoptosis, cell cycle arrest), but Western blot analysis does not show a corresponding decrease in the phosphorylation of a known PAK substrate like GEF-H1. Why is this?
-
Answer: This could indicate several possibilities:
-
Off-Target Effects: While PF-3758309 is a potent PAK inhibitor, it can affect other kinases.[7] The observed phenotype might be due to the inhibition of an off-target protein. Consider performing a kinome-wide selectivity screen to identify other potential targets at the concentration you are using.[6]
-
Transient or Weak On-Target Inhibition: The inhibition of the specific downstream marker may be transient or below the detection limit of your assay. Perform a time-course experiment to assess phosphorylation at multiple time points.
-
Alternative Signaling Pathways: The observed phenotype may be a result of inhibiting a less-characterized PAK-dependent pathway or a combination of inhibiting multiple PAK isoforms that converge on that phenotype through different signaling arms.
-
Technical Issues with Western Blotting: Detection of phosphorylated proteins requires specific precautions. Ensure you are using phosphatase inhibitors during cell lysis and a blocking buffer like BSA instead of milk, as milk contains phosphoproteins that can increase background.[8][9]
-
Issue 3: Unexpected cellular responses, such as increased proliferation or pathway activation.
-
Question: I treated my cells with PF-3758309 and unexpectedly observed an increase in a signaling pathway's activity or even enhanced cell survival. What could explain this?
-
Answer: This phenomenon, known as paradoxical pathway activation, can occur with kinase inhibitors.[10]
-
Feedback Loop Disruption: Inhibition of a kinase can sometimes disrupt a negative feedback loop, leading to the hyperactivation of an upstream or parallel signaling pathway.[10]
-
Off-Target Activation: While rare, an inhibitor might allosterically activate another kinase.
-
Cellular Compensation: Cells may adapt to the inhibition of one pathway by upregulating a compensatory survival pathway.
-
Below is a troubleshooting workflow to address unexpected results:
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Validating On-Target Activity of PF-3758309
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the on-target activity of PF-3758309, a p21-activated kinase (PAK) inhibitor, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is PF-3758309 and what is its primary target?
A1: PF-3758309 is an orally available, potent, and ATP-competitive pyrrolopyrazole inhibitor of p21-activated kinases (PAKs).[1][2] While it was developed as a PAK4 inhibitor, it is considered a pan-isoform inhibitor, showing activity against all six PAK isoforms.[1][3] Its mechanism of action involves binding to the ATP-binding site of the kinase, preventing phosphorylation of downstream substrates.[2][4]
Q2: Before I start my experiment, how can I confirm my new cell line is a suitable model?
A2: The first step is to confirm the expression of the target protein, PAK4, in your cell line of interest. This is crucial as a lack of target expression will likely result in no observable effect from the inhibitor. You can determine PAK4 expression levels via Western blot. A specific band for PAK4 is expected at approximately 66-72 kDa.[5]
Q3: What is a good starting concentration for PF-3758309 in my experiments?
A3: The effective concentration of PF-3758309 is highly potent and cell-line dependent. For cellular assays, a starting point in the low nanomolar range is recommended.
-
Inhibition of PAK4 substrate phosphorylation (pGEF-H1): IC50 = 1.3 nM.[2][6]
-
Inhibition of anchorage-independent growth: Average IC50 = 4.7 ± 3.0 nM across a panel of 20 tumor cell lines.[2][6]
-
Inhibition of cell proliferation: IC50 values are often below 10 nM in sensitive cancer cell lines.[3]
It is always best practice to perform a dose-response curve (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.
Q4: How do I directly assess the on-target activity of PF-3758309 in my cells?
A4: The most direct way to measure on-target activity is to assess the phosphorylation status of a known, direct downstream substrate of PAK4. A well-characterized substrate is GEF-H1, which PAK4 phosphorylates at Serine 810.[2][7] You can treat your cells with PF-3758309 and perform a Western blot to detect a decrease in phosphorylated GEF-H1 (pGEF-H1).
Q5: What are other known downstream signaling pathways affected by PAK4 inhibition that I can measure?
A5: PAK4 is a central signaling molecule involved in multiple cancer-promoting pathways. Inhibition with PF-3758309 can be expected to modulate these pathways. Key downstream markers to investigate include:
-
Cytoskeletal Regulation: A decrease in the phosphorylation of LIMK1 and cofilin.[2]
-
Cell Proliferation & Survival: A decrease in signaling through the PI3K/AKT and MEK/ERK pathways.[8]
-
Apoptosis: An increase in apoptotic markers such as cleaved PARP and activated caspase 3.[2]
-
Wnt Signaling: A decrease in the phosphorylation of β-catenin at Ser675.[8][9]
-
NF-κB Signaling: Down-regulation of the NF-κB pathway.[1][10]
Q6: My cells are not responding to PF-3758309 treatment. What are the possible reasons?
A6: Lack of response can be attributed to several factors. Please refer to the troubleshooting workflow below. Key reasons include:
-
Low or absent PAK4 expression: Verify target expression via Western blot.
-
Cell line resistance: The cellular phenotype you are measuring may not be dependent on PAK4 signaling in your specific cell line.
-
Compound inactivity: Ensure the compound has been stored correctly and is active.
-
Experimental conditions: Optimize inhibitor concentration and treatment duration.
Q7: I am observing unexpected or inconsistent results. Could this be due to off-target effects?
A7: Yes. While PF-3758309 is a potent PAK inhibitor, like many kinase inhibitors, it can have off-target activities.[2][11] Its clinical development was halted in part due to poor selectivity.[3][12]
-
Known off-targets identified in some studies include MAPK1, PKA, and AMPK.[1][4]
-
Recent research has also shown that PF-3758309 can induce the degradation of RNA polymerase II subunits in a PAK4-independent manner.[4] To confirm that the observed biological effects are due to PAK4 inhibition, it is recommended to use a structurally different PAK4 inhibitor as a control or validate findings using genetic approaches like siRNA or CRISPR-mediated knockdown of PAK4.[2][13]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of PF-3758309 Against PAK Isoforms
| Kinase | Assay Type | IC50 / Ki (nM) | Reference(s) |
| PAK1 | Ki | 13.7 ± 1.8 | [1][3] |
| PAK2 | IC50 | 190 | [1] |
| PAK3 | IC50 | 99 | [1] |
| PAK4 | Ki | 18.7 ± 6.6 | [1][3] |
| PAK4 | Kd | 2.7 ± 0.3 | [2][14] |
| PAK5 | Ki | 18.1 ± 5.1 | [4] |
| PAK6 | Ki | 17.1 ± 5.3 | [4] |
Table 2: Cellular Activity of PF-3758309 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference(s) |
| HCT116 | Colon | Anchorage-Independent Growth | 0.24 ± 0.09 | [2][3] |
| A549 | Lung | Anchorage-Independent Growth | 27 | [2] |
| Panel Avg. (15 lines) | Various | Anchorage-Independent Growth | < 10 | [2] |
| HCT116 | Colon | pGEF-H1 Inhibition | ~1.3 | [2] |
Experimental Protocols
Protocol 1: Western Blot for PAK4 and Downstream Targets
This protocol describes the detection of total PAK4 and the phosphorylation status of a downstream target (e.g., GEF-H1).
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat cells with various concentrations of PF-3758309 (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer to your protein sample (to a final concentration of 1x) and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel until adequate separation is achieved.[16][17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against your target (e.g., anti-PAK4, anti-pGEF-H1, anti-GEF-H1, anti-GAPDH) overnight at 4°C with gentle agitation. Dilute the antibody according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 5 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16]
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol measures the effect of PF-3758309 on cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of PF-3758309. Remove the old media and add 100 µL of fresh media containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Reagent Addition: Add 20 µL of MTS solution (or 10 µL of MTT solution) to each well.[18]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. If using MTT, you will need to add a solubilization solution (e.g., 100 µL of DMSO or acidic isopropanol) and mix to dissolve the formazan (B1609692) crystals.[18]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with media only). Normalize the data to the vehicle control wells (which represent 100% viability) and plot the results to determine the IC50 value.
Visualizations
Caption: Simplified PAK4 signaling pathway and its inhibition by PF-3758309.
Caption: Experimental workflow for validating PF-3758309 on-target activity.
Caption: Troubleshooting decision tree for non-responsive cell lines.
References
- 1. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAK4 - Wikipedia [en.wikipedia.org]
- 8. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of the p21-Activated Kinase Family in Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAK4-relevant proliferation reduced by cell autophagy via p53/mTOR/p-AKT signaling - Li - Translational Cancer Research [tcr.amegroups.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. bio-rad.com [bio-rad.com]
- 16. benchchem.com [benchchem.com]
- 17. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PF-3758309 Hydrochloride and Other PAK Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of PF-3758309 hydrochloride with other prominent p21-activated kinase (PAK) inhibitors, supported by experimental data to inform the selection process.
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[1][2] Dysregulation of PAK signaling is implicated in various pathologies, most notably cancer, making PAKs attractive therapeutic targets.[3][4] The PAK family is divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6).[4] This guide will compare the pan-PAK inhibitor PF-3758309 with a selection of other widely used PAK inhibitors, highlighting their distinct mechanisms of action, potency, and selectivity.
Mechanism of Action: A Tale of Two Strategies
PAK inhibitors can be broadly classified based on their mechanism of action: ATP-competitive and allosteric inhibitors.
This compound is a potent, orally available, and reversible ATP-competitive inhibitor.[5][6] It targets the highly conserved ATP-binding pocket of the kinase domain, leading to a broad inhibition of all PAK isoforms.[7] This pan-inhibitory profile makes it a valuable tool for studying the overall effects of PAK signaling blockade.
In contrast, allosteric inhibitors bind to sites on the kinase distinct from the ATP-binding pocket, often leading to higher selectivity. IPA-3 is a classic example, acting as a non-ATP-competitive inhibitor that covalently binds to the autoregulatory domain of Group I PAKs, preventing their activation by upstream effectors like Cdc42 and Rac.[8][9] This mechanism rencers it inactive against already activated PAKs and Group II PAKs.[10] NVS-PAK1-1 is another allosteric inhibitor with high selectivity for PAK1.[11]
Other inhibitors like FRAX597 and G-5555 are also ATP-competitive but exhibit selectivity for Group I PAKs.[12][13] KPT-9274 is a unique dual inhibitor, targeting both PAK4 and nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[14][15] GNE-2861 is a selective inhibitor of Group II PAKs.[16]
Biochemical Potency: A Quantitative Comparison
The potency of these inhibitors against different PAK isoforms is a crucial factor for experimental design. The following table summarizes their reported biochemical activity.
| Inhibitor | Type | Target(s) | PAK1 | PAK2 | PAK3 | PAK4 | PAK5 | PAK6 |
| PF-3758309 | ATP-competitive | Pan-PAK | Ki: 13.7 nM | IC50: 190 nM | IC50: 99 nM | Kd: 2.7 nM, Ki: 18.7 nM | Ki: 18.1 nM | Ki: 17.1 nM |
| FRAX597 | ATP-competitive | Group I | IC50: 8 nM | IC50: 13 nM | IC50: 19 nM | IC50: >10,000 nM | - | - |
| IPA-3 | Allosteric | Group I | IC50: 2.5 µM | - | - | No inhibition | No inhibition | No inhibition |
| KPT-9274 | Dual Inhibitor | PAK4/NAMPT | - | - | - | IC50: ~120 nM (NAMPT) | - | - |
| NVS-PAK1-1 | Allosteric | PAK1 | IC50: 5 nM, Kd: 7 nM | Kd: 400 nM | - | - | - | - |
| G-5555 | ATP-competitive | Group I | Ki: 3.7 nM | Ki: 11 nM | >70% inhibition @ 0.1 µM | - | - | - |
| GNE-2861 | ATP-competitive | Group II | - | - | - | IC50: 7.5 nM | IC50: 126 nM | IC50: 36 nM |
Data compiled from multiple sources.[5][6][7][10][11][12][13][16][17][18][19][20] Note that assay conditions can vary between studies, affecting absolute values. Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity, while IC50 is the concentration required for 50% inhibition.
Cellular Activity and In Vivo Efficacy
The ultimate utility of an inhibitor lies in its ability to modulate cellular pathways and exert a biological effect in vivo.
PF-3758309 has demonstrated broad anti-proliferative activity across a wide range of cancer cell lines, with IC50 values often in the low nanomolar range.[6][20] It effectively inhibits anchorage-independent growth and induces apoptosis.[5] In xenograft models of various cancers, including colon, lung, and pancreatic cancer, PF-3758309 has shown significant tumor growth inhibition.[6][7] However, its clinical development was halted due to undesirable pharmacokinetic properties.[14]
FRAX597 also shows potent inhibition of proliferation in cancer cells, particularly those dependent on Group I PAK signaling.[13] It has demonstrated in vivo efficacy in models of neurofibromatosis type 2 (NF2)-associated schwannomas.[21]
IPA-3 , due to its lower potency and covalent, irreversible binding mechanism, has been primarily used as a tool compound in cell-based assays to probe the role of Group I PAK activation.[22][23] It has been shown to inhibit the growth of liver and prostate cancer cells.[22][23]
KPT-9274 is currently in Phase I clinical trials for advanced solid tumors and non-Hodgkin's lymphoma.[24][25][26] Its dual-targeting mechanism is being explored as a novel anti-cancer strategy.[15]
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Biochemical Kinase Assay (ADP-Glo™ Protocol)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[27][28][29][30][31]
Materials:
-
Purified PAK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., a generic peptide substrate like PAKtide)
-
ATP at a concentration near the Km for the specific PAK isoform
-
Test inhibitors (e.g., PF-3758309) serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well white assay plates
Procedure:
-
Plate Setup: Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of a solution containing the purified PAK enzyme to each well.
-
Reaction Initiation: Add 2 µL of a solution containing the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value of the inhibitor can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (MTT Protocol)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[32][33][34][35]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test inhibitors (e.g., PF-3758309) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Inhibitor Treatment: The next day, treat the cells with various concentrations of the inhibitor (e.g., PF-3758309) or DMSO (vehicle control). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the inhibitor concentration.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: Simplified PAK signaling pathway and points of inhibition.
References
- 1. PAK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. e-century.us [e-century.us]
- 8. benchchem.com [benchchem.com]
- 9. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 15. karyopharm.com [karyopharm.com]
- 16. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. caymanchem.com [caymanchem.com]
- 19. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 20. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. IPA-3 Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 23. PAK1 inhibitor IPA-3 mitigates metastatic prostate cancer-induced bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Facebook [cancer.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 28. promega.com [promega.com]
- 29. promega.com [promega.com]
- 30. promega.com [promega.com]
- 31. ulab360.com [ulab360.com]
- 32. MTT assay protocol | Abcam [abcam.com]
- 33. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. researchhub.com [researchhub.com]
A Head-to-Head Comparison of PF-3758309 and IPA-3 for PAK1 Inhibition: A Guide for Researchers
For researchers in oncology, neurobiology, and inflammation, the p21-activated kinases (PAKs) represent a critical signaling node. Specifically, PAK1 is a well-validated therapeutic target. Choosing the right inhibitor is crucial for experimental success. This guide provides a detailed, data-driven comparison of two widely used PAK1 inhibitors, PF-3758309 and IPA-3, to aid in the selection of the most appropriate tool for your research needs.
This comprehensive analysis delves into their mechanisms of action, potency, and selectivity. We present supporting experimental data in a clear, comparative format, alongside detailed protocols for key assays and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between PF-3758309 and IPA-3 lies in their mechanism of inhibition. PF-3758309 is a potent, ATP-competitive inhibitor, meaning it binds to the highly conserved ATP-binding pocket of the kinase domain.[1][2] In contrast, IPA-3 is a non-ATP-competitive, allosteric inhibitor.[1] It covalently binds to the autoregulatory domain of inactive PAK1, a unique mechanism that prevents the conformational changes required for activation by upstream GTPases such as Cdc42 and Rac.[1][3] A key feature of IPA-3 is its inability to inhibit pre-activated PAK1.[1]
Potency and Selectivity: A Trade-off Between Breadth and Specificity
The differing mechanisms of action directly impact the potency and selectivity of these inhibitors. PF-3758309 is a pan-PAK inhibitor, demonstrating activity against all six PAK isoforms.[1] It exhibits high potency, with IC50 values in the nanomolar range for most PAK isoforms.[1] Conversely, IPA-3 is a selective inhibitor of Group I PAKs (PAK1, PAK2, and PAK3) and does not show significant inhibition of Group II PAKs (PAK4-6).[1] Its potency is in the micromolar range.[1]
| Inhibitor | Target(s) | Mechanism of Action | IC50 (PAK1) | Other PAK Isoforms Inhibited |
| PF-3758309 | Pan-PAK (PAK1-6) | ATP-Competitive | 13.7 nM[1] | PAK2 (190 nM), PAK3 (99 nM), PAK4 (18.7 nM), PAK5 (18.1 nM), PAK6 (17.1 nM)[1] |
| IPA-3 | Group I PAKs (PAK1, PAK2, PAK3) | Allosteric (non-ATP-competitive) | 2.5 µM[1] | Group I PAKs |
PAK1 Signaling Pathway and Points of Inhibition
To understand the impact of these inhibitors, it is essential to visualize their place within the PAK1 signaling cascade. PAK1 is a key downstream effector of the Rho family small GTPases, Rac1 and Cdc42. Upon activation, PAK1 phosphorylates a wide array of downstream substrates, influencing critical cellular processes like cytoskeletal dynamics, cell motility, survival, and proliferation.
Figure 1: Simplified PAK1 signaling pathway showing points of inhibition for IPA-3 and PF-3758309.
Experimental Protocols
To aid in the direct comparison of these inhibitors, we provide standardized protocols for two key assays: an in vitro kinase assay to determine biochemical potency and a cell-based proliferation assay to assess cellular efficacy.
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 values of PF-3758309 and IPA-3 against PAK1. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human PAK1 enzyme
-
PAKtide (KKRNRRLSVA) or other suitable substrate
-
PF-3758309 and IPA-3
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of PF-3758309 and IPA-3 in DMSO. Further dilute in Kinase Assay Buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of diluted inhibitor or DMSO vehicle.
-
Enzyme Addition: Add 2.5 µL of PAK1 enzyme solution to each well.
-
Reaction Initiation: Add 5 µL of a 2x substrate/ATP solution to initiate the reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of the inhibitors on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., SW620, Colo 205)
-
Complete cell culture medium
-
PF-3758309 and IPA-3
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of PF-3758309 or IPA-3. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Experimental Workflow for Inhibitor Comparison
A systematic approach is crucial when comparing the efficacy of kinase inhibitors. The following workflow provides a logical progression from initial biochemical characterization to cellular and potentially in vivo studies.
Figure 2: A typical experimental workflow for comparing PAK1 inhibitors.
Conclusion and Recommendations
Both PF-3758309 and IPA-3 are valuable research tools for investigating the role of PAK1. The choice between them will largely depend on the specific experimental question.
-
PF-3758309 is the inhibitor of choice when high potency and broad inhibition of the PAK family are desired. Its nanomolar efficacy makes it suitable for a wide range of cellular and in vivo studies where complete PAK inhibition is the goal. However, its pan-PAK activity means that observed effects cannot be solely attributed to PAK1 inhibition without further validation.
-
IPA-3 is ideal for studies aiming to specifically dissect the role of Group I PAK activation . Its unique allosteric mechanism provides a tool to investigate the consequences of preventing PAK1 activation by upstream GTPases. Its lower potency and selectivity for Group I PAKs make it a more targeted tool, but its efficacy in cellular models may be less pronounced than that of PF-3758309.
Recent studies have also explored the synergistic effects of combining IPA-3 and PF-3758309, suggesting that dual targeting of different PAK inhibition mechanisms could be a promising therapeutic strategy.[4] Ultimately, a thorough understanding of the distinct properties of each inhibitor, as outlined in this guide, will empower researchers to make informed decisions and generate robust, reproducible data.
References
A Comparative Guide to the Efficacy of PF-3758309 Hydrochloride and FRAX597
For researchers and drug development professionals navigating the landscape of p21-activated kinase (PAK) inhibitors, this guide provides a detailed comparison of two prominent compounds: PF-3758309 hydrochloride and FRAX597. This analysis is based on available experimental data to objectively assess their performance and utility in research.
Mechanism of Action and Target Specificity
Both PF-3758309 and FRAX597 are ATP-competitive inhibitors of p21-activated kinases, a family of serine/threonine kinases that are key regulators of cell motility, survival, and proliferation. However, they exhibit different selectivity profiles across the two groups of PAKs.
This compound is considered a pan-PAK inhibitor, demonstrating activity against both Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6) isoforms.[1] It is an orally available, potent, pyrrolopyrazole-based compound.[1]
FRAX597 , a small-molecule pyridopyrimidinone, is a potent inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[2][3] It shows minimal inhibitory activity against the Group II PAKs.[2] Crystallographic studies reveal that FRAX597 binds to the ATP-binding site of PAK1, with a phenyl ring traversing the gatekeeper residue and positioning a thiazole (B1198619) group into a back cavity, a site not commonly targeted by kinase inhibitors.[2][3]
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the inhibitory concentrations (IC50) of each compound against various PAK isoforms and in cellular assays, providing a direct comparison of their potency.
Table 1: Biochemical IC50/Ki Values for PAK Isoforms
| Kinase | This compound | FRAX597 |
| PAK1 | Ki = 13.7 nM[1][4][5][6] | IC50 = 8 nM[2][7] |
| PAK2 | IC50 = 190 nM[1][4][5][6] | IC50 = 13 nM[2][7] |
| PAK3 | IC50 = 99 nM[1][4][5][6] | IC50 = 19 nM[2][7] |
| PAK4 | Ki = 18.7 nM, Kd = 2.7 nM[1][4][5][6] | IC50 > 10 µM[2] |
| PAK5 | Ki = 18.1 nM[1][4][5][6] | Not Reported |
| PAK6 | Ki = 17.1 nM[1][4][5][6] | Minimal inhibitory activity[2] |
Table 2: Cellular IC50 Values for Inhibition of Cell Proliferation/Growth
| Cell Line | Cancer Type | This compound | FRAX597 |
| SC4 (Nf2-null Schwann cells) | Schwannoma | Similar inhibition to FRAX597 (1 µM)[2] | Cellular IC50 ≈ 70 nM (for PAK1 autophosphorylation)[2] |
| HCT116 | Colon Carcinoma | IC50 = 0.24 nM (anchorage-independent growth)[4] | Not Reported |
| A549 | Lung Carcinoma | IC50 = 20 nM (proliferation), 27 nM (anchorage-independent growth)[4] | Not Reported |
| BxPC-3 | Pancreatic Cancer | Not Reported | IC50 = 5 nM[7] |
| Pan02 | Pancreatic Cancer | Not Reported | IC50 = 80 nM[7] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Simplified PAK signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating PAK inhibitors.
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in various human tumor xenograft models.[4] For example, twice-daily oral administration resulted in statistically significant tumor growth inhibition in HCT116 and A549 models.[4][6] In a PANC-02 orthotopic cancer model, treatment with PF-3758309 led to an increase in CD3+ and CD8+ T cells in the tumor tissue, suggesting an immune-modulatory effect.[8] However, a Phase I clinical trial with PF-3758309 was prematurely terminated due to undesirable pharmacokinetic properties and a lack of an observed dose-response relationship.[9][10]
FRAX597 has also shown potent anti-tumor activity in vivo.[2] In an orthotopic model of Neurofibromatosis Type 2 (NF2), FRAX597 impaired schwannoma development.[2][3] In pancreatic cancer models, FRAX597 was found to synergistically inhibit tumor growth when combined with gemcitabine (B846).[7][11]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay for FRAX597)
This protocol is adapted for measuring the ATP-competitive activity of an inhibitor like FRAX597 against a purified kinase.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Solution: Prepare a solution of the purified PAK enzyme in Assay Buffer.
-
Substrate/ATP Mix: Prepare a solution of the appropriate peptide substrate and ATP in Assay Buffer.
-
Inhibitor Dilutions: Perform a serial dilution of the test compound (e.g., FRAX597) in DMSO, followed by a final dilution in Assay Buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution (or DMSO for control).
-
Add 5 µL of the Kinase Solution to each well.
-
Pre-incubate the plate for 10-20 minutes at room temperature to allow inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP Mix.
-
Incubate for 60 minutes at room temperature.
-
-
Development and Detection:
-
Stop the reaction by adding 5 µL of the Z'-LYTE™ Development Reagent.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a fluorescence plate reader.
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of PAK inhibitors on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.[12]
-
Cell Seeding:
-
Trypsinize and count cells (e.g., human cancer cells).
-
Seed the cells into a 96-well plate at a density of ~5,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired inhibitor concentrations (or vehicle control).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Conclusion
Both this compound and FRAX597 are valuable tools for studying the role of PAKs in various cellular processes and disease models. PF-3758309 offers broad-spectrum PAK inhibition, making it suitable for studies where targeting multiple PAK isoforms is desired. However, its clinical development was halted due to pharmacokinetic issues.[9][10] FRAX597 provides more selective inhibition of Group I PAKs and has demonstrated preclinical efficacy, particularly in the context of NF2 and in combination with chemotherapy for pancreatic cancer.[2][3][7][11] The choice between these inhibitors will depend on the specific research question, the PAK isoforms of interest, and the experimental system being used. The off-target effects of both compounds should also be considered when interpreting results.[2]
References
- 1. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FRAX597, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FRAX597, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. FRAX597, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine [escholarship.org]
- 12. benchchem.com [benchchem.com]
Validating PF-3758309 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the cellular target engagement of PF-3758309, a potent pyrrolopyrazole inhibitor of p21-activated kinases (PAKs). We will compare its performance with alternative compounds and provide detailed experimental protocols and supporting data to aid in the design and interpretation of studies utilizing this inhibitor.
Introduction to PF-3758309
PF-3758309 is an orally available, ATP-competitive inhibitor of the p21-activated kinase (PAK) family.[1][2] It was initially developed as an experimental anti-cancer drug with high affinity for PAK4, a serine/threonine kinase that acts as a downstream effector of the small GTPases Cdc42 and Rac.[3][4][5] Aberrant PAK signaling is associated with numerous human diseases, including cancer, by promoting cell motility, survival, and proliferation.[1][5]
While PF-3758309 is particularly potent against PAK4, it is considered a pan-isoform PAK inhibitor, demonstrating inhibitory activity across the six members of the PAK family.[1][6] Its development for clinical use was halted due to poor selectivity and pharmacokinetic issues.[7] Despite this, it remains a valuable tool for preclinical research to probe the function of PAKs. Validating its engagement with its intended targets in a cellular context is critical for accurately interpreting experimental results.
Core Methods for Validating Target Engagement
Several robust methods can be employed to confirm that PF-3758309 is interacting with its target kinases within the cell. These range from direct biophysical measurements of binding to functional readouts of downstream pathway modulation.
-
Cellular Thermal Shift Assay (CETSA®): This biophysical method directly assesses target engagement in a native cellular environment.[8] The principle is that when a ligand like PF-3758309 binds to its target protein (e.g., PAK4), the resulting complex is more resistant to thermal denaturation.[8][9] A shift in the protein's melting curve to a higher temperature upon drug treatment provides strong evidence of direct binding.[8] Studies have successfully used CETSA combined with mass spectrometry to confirm PF-3758309 binding to PAKs and identify potential off-targets.[1]
-
Inhibition of Downstream Substrate Phosphorylation: A key method to confirm functional target engagement is to measure the phosphorylation status of a known downstream substrate. For PAK4, a well-characterized substrate is the Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[4] Treatment with PF-3758309 has been shown to potently inhibit the phosphorylation of GEF-H1 in cells.[10] This can be quantified using Western blotting with phospho-specific antibodies.
Comparison with Alternative PAK Inhibitors
PF-3758309 is one of several small molecules developed to target the PAK family. Understanding its activity in the context of these alternatives is crucial for selecting the appropriate tool compound.
| Inhibitor | Target(s) | Mechanism of Action | Key Features |
| PF-3758309 | Pan-PAK inhibitor, high affinity for PAK4[1][3] | ATP-competitive[1][2] | Orally available; potent in biochemical and cellular assays; known off-targets (e.g., NAMPT, SRC)[12][13] |
| KPT-9274 (ATG-019) | PAK4, NAMPT[12][14] | Non-competitive (allosteric) for PAK4[7][14] | Dual inhibitor; may offer a different pharmacological profile than ATP-competitive inhibitors. |
| FRAX486 | Group I PAKs (PAK1, PAK2, PAK3) > PAK4[12][14] | ATP-competitive | More selective for Group I PAKs, making it a useful tool to dissect the roles of different PAK subgroups.[14] |
| LCH-7749944 | PAK4[14] | ATP-competitive | Reported as a novel and potent PAK4 inhibitor.[14] |
| GNE-2861 | Group II PAKs (PAK4, PAK5, PAK6)[11][15] | ATP-competitive | Selective for Group II PAKs.[15] |
| IPA-3 | Group I PAKs (PAK1, PAK2, PAK3)[12] | Non-ATP-competitive | Covalently modifies the regulatory domain of Group I PAKs, preventing their activation.[12] |
Quantitative Performance Data
The following tables summarize the reported potency of PF-3758309 in various assays.
Table 1: Biochemical Inhibitory Activity of PF-3758309 against PAK Isoforms
| Target | Assay Type | Potency Value | Reference(s) |
| PAK1 | IC50 | 13.7 nM | [1] |
| PAK2 | IC50 | 190 nM | [1] |
| PAK3 | IC50 | 99 nM | [1] |
| PAK4 | Kd | 2.7 nM | [2][4] |
| PAK4 | Ki | 18.7 nM | [1][10] |
| PAK5 | IC50 | 18.1 nM | [1] |
| PAK6 | IC50 | 17.1 nM | [1] |
Table 2: Cellular Activity of PF-3758309
| Assay | Cell Line | Potency Value (IC50) | Reference(s) |
| pGEF-H1 Inhibition | Engineered Cells | 1.3 nM | [4] |
| Anchorage-Independent Growth | HCT116 (Colon) | 0.24 nM | [5][16] |
| Anchorage-Independent Growth | Average of 15 lines | 4.7 nM | |
| Cell Proliferation | A549 (Lung) | 20 nM | |
| Cell Proliferation | KELLY (Neuroblastoma) | 1.85 µM | [11] |
| Cell Proliferation | IMR-32 (Neuroblastoma) | 2.21 µM | [11] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the "melt curve" approach to verify target engagement.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HCT116) to ~80-90% confluency.
-
Treat cells with either PF-3758309 at a desired concentration (e.g., 1 µM) or vehicle control (e.g., DMSO) for 2 hours at 37°C.[8]
-
-
Cell Harvesting and Lysis:
-
Wash cells with PBS and harvest by scraping.
-
Resuspend the cell pellet in PBS supplemented with protease inhibitors.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cell debris.[9] Collect the supernatant.
-
-
Heat Challenge:
-
Aliquot the supernatant from both vehicle- and PF-3758309-treated samples into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 3°C intervals) for 3 minutes using a thermal cycler, followed by incubation at room temperature for 3 minutes.[1][9] Leave one aliquot from each condition at room temperature as a non-heated control.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[9]
-
-
Sample Preparation and Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction) from each tube.
-
Determine the protein concentration of each sample.
-
Normalize all samples to the same protein concentration.
-
Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein (e.g., anti-PAK4).
-
Incubate with an appropriate secondary antibody and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Normalize the intensities to the non-heated control for each treatment condition.
-
Plot the normalized soluble protein fraction against temperature for both vehicle- and PF-3758309-treated samples. A rightward shift in the curve for the PF-3758309-treated sample indicates thermal stabilization and target engagement.
-
Protocol 2: Western Blot for Phospho-GEF-H1
This protocol measures the functional inhibition of PAK4 kinase activity in cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116) and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours if necessary to reduce basal signaling.
-
Treat cells with a dose-response of PF-3758309 (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-GEF-H1 (Ser810).
-
Wash and incubate with a secondary antibody.
-
Visualize and quantify the bands.
-
To ensure equal protein loading, strip the membrane and re-probe for total GEF-H1 and a loading control like GAPDH or β-actin.
-
-
Data Analysis:
-
Normalize the phospho-GEF-H1 signal to the total GEF-H1 signal for each sample.
-
Plot the normalized signal against the concentration of PF-3758309 to determine the IC50 value.
-
Visualizations
Caption: Simplified PAK4 signaling pathway and point of inhibition by PF-3758309.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship between different methods for validating target engagement.
References
- 1. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-3758309 - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profile of PF-3758309 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of PF-3758309 hydrochloride, a potent ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), with other alternative PAK inhibitors. The information presented herein is supported by experimental data from publicly available literature to assist researchers in making informed decisions for their specific applications.
Introduction to PF-3758309 and PAK Inhibition
PF-3758309 is a small molecule inhibitor that was initially developed as a potent inhibitor of PAK4, a serine/threonine kinase implicated in various oncogenic signaling pathways. The p21-activated kinases (PAKs) are a family of six isoforms (PAK1-6) that are key effectors of Rho GTPases, playing crucial roles in cytoskeletal dynamics, cell motility, survival, and proliferation. The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). While PF-3758309 was designed to target PAK4, its cross-reactivity profile across the entire kinome is a critical factor for its utility as a research tool and its potential therapeutic applications. Understanding its selectivity is paramount for interpreting experimental results and anticipating potential off-target effects.
In Vitro Kinase Inhibition Profile of this compound
PF-3758309 exhibits potent inhibition of PAK4 with a dissociation constant (Kd) of 2.7 nM and a Ki of 18.7 nM.[1][2][3][4] However, it also demonstrates significant activity against other PAK isoforms and a range of other kinases. This broad-spectrum activity classifies it as a pan-PAK inhibitor with additional off-target activities.[1][5]
Table 1: Inhibition of PAK Isoforms by PF-3758309
| Kinase | Inhibition (IC50 or Ki in nM) | Reference |
| PAK1 | 13.7 (Ki) | [1][6] |
| PAK2 | 190 (IC50) | [1][6][7] |
| PAK3 | 99 (IC50) | [1][6][7] |
| PAK4 | 18.7 (Ki), 2.7 (Kd) | [1][2][3][4] |
| PAK5 | 18.1 (Ki) | [1][6] |
| PAK6 | 17.1 (Ki) | [1][6] |
Table 2: Off-Target Kinase Inhibition by PF-3758309
PF-3758309 has been screened against a panel of numerous kinases, revealing inhibitory activity against several non-PAK kinases. A selection of these off-target kinases is presented below.
| Kinase Family | Kinase | Inhibition (IC50 < 60 nM) |
| Src Family | Src, Yes, Fyn | Yes |
| Other | AMPK, RSK1/2/3, CHK2, FLT3, PKC isoforms, PDK2, TRKA, AKT3, PRK1, FGR | Yes |
Note: The exact IC50 values for all off-target kinases are not consistently reported across all sources. The table indicates kinases that are significantly inhibited by PF-3758309.
Comparison with Alternative PAK Inhibitors
To provide a comprehensive overview, the selectivity profile of PF-3758309 is compared with other commonly used PAK inhibitors with different selectivity profiles.
Table 3: Comparative Kinase Inhibition Profile of PAK Inhibitors
| Inhibitor | Target(s) | Mechanism | PAK1 (IC50/Ki, nM) | PAK2 (IC50, nM) | PAK3 (IC50, nM) | PAK4 (IC50, nM) |
| PF-3758309 | Pan-PAK | ATP-competitive | 13.7 (Ki) | 190 | 99 | Potent (Kd = 2.7) |
| FRAX597 | Group I PAKs | ATP-competitive | 8 | 13 | 19 | >10,000 |
| IPA-3 | Group I PAKs | Allosteric (non-ATP competitive) | 2,500 | - | - | No inhibition |
| KPT-9274 | PAK4, NAMPT | Dual Inhibitor | - | - | - | Potent |
Signaling Pathways and Experimental Workflows
To visualize the context of PF-3758309's activity and the methods used for its characterization, the following diagrams are provided.
Caption: Simplified p21-activated kinase (PAK) signaling pathway and inhibitor targets.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 8. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karyopharm.com [karyopharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 12. Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inhibition of GEF-H1 Phosphorylation: A Comparative Analysis of PF-3758309
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PF-3758309 and its alternatives in the inhibition of GEF-H1 phosphorylation, supported by experimental data and detailed protocols.
PF-3758309 is a potent, orally available, and ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[1][2] Its inhibitory effect on GEF-H1 phosphorylation is a key downstream consequence of its primary mechanism of action. GEF-H1, a substrate of PAK4, is a guanine (B1146940) nucleotide exchange factor for RhoA, playing a crucial role in cytoskeleton organization and cell signaling.[3][4] By inhibiting PAK4, PF-3758309 effectively blocks the phosphorylation of GEF-H1, thereby impacting these cellular processes. This guide delves into the specifics of this inhibition, compares PF-3758309 with an alternative, and provides the necessary experimental framework for its study.
Comparative Efficacy of PAK4 Inhibitors on GEF-H1 Phosphorylation
The following table summarizes the quantitative data for PF-3758309 and a notable alternative, KPT-9274, in the context of PAK4 inhibition and its downstream effect on GEF-H1.
| Inhibitor | Target(s) | Mechanism of Action | Kd (PAK4) | Ki (PAK4) | IC50 (pGEF-H1) |
| PF-3758309 | PAK4, PAK1, PAK5, PAK6 | ATP-competitive | 2.7 nM[1][2][5] | 18.7 nM[1] | 1.3 nM[1][2][5] |
| KPT-9274 | PAK4, NAMPT | Allosteric | Not Reported | Not Reported | Not Reported |
Signaling Pathway of GEF-H1 Phosphorylation and its Inhibition
The following diagram illustrates the signaling cascade leading to GEF-H1 phosphorylation and the point of intervention for PF-3758309.
Caption: Inhibition of PAK4 by PF-3758309 blocks GEF-H1 phosphorylation.
Experimental Protocols
A key experiment to confirm the inhibition of GEF-H1 phosphorylation by PF-3758309 is the phospho-GEF-H1 cellular assay.
Phospho-GEF-H1 Cellular Assay
Objective: To quantify the inhibitory effect of compounds on the phosphorylation of GEF-H1 in a cellular context.
Cell Line: TR-293-KDG cells. These are HEK293 cells engineered to stably express a tetracycline-inducible PAK4 kinase domain and a constitutively expressed HA-tagged GEF-H1 deletion mutant (amino acids 210-921).[1]
Materials:
-
TR-293-KDG cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PF-3758309 or other test compounds
-
Anti-HA antibody-coated plates
-
Anti-phospho-S810-GEF-H1 antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Plate reader
Procedure:
-
Cell Seeding: Seed TR-293-KDG cells in 96-well plates and allow them to adhere overnight.
-
Induction of PAK4 Expression: Induce the expression of the PAK4 kinase domain by adding tetracycline to the cell culture medium.
-
Compound Treatment: Treat the cells with a serial dilution of PF-3758309 or other test compounds for a specified incubation period (e.g., 3 hours).[1]
-
Cell Lysis: Lyse the cells to release the cellular proteins.
-
Capture of HA-GEF-H1: Transfer the cell lysates to anti-HA antibody-coated plates to capture the HA-tagged GEF-H1.
-
Detection of Phosphorylated GEF-H1:
-
Wash the plates to remove unbound proteins.
-
Add the anti-phospho-S810-GEF-H1 antibody to detect the phosphorylated form of GEF-H1.
-
Wash the plates again.
-
Add the HRP-conjugated secondary antibody.
-
-
Quantification:
-
Wash the plates.
-
Add the HRP substrate and allow the color to develop.
-
Stop the reaction and measure the absorbance using a plate reader.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of GEF-H1.
Caption: Workflow for the phospho-GEF-H1 cellular assay.
Conclusion
PF-3758309 demonstrates potent and specific inhibition of PAK4, leading to a significant reduction in the phosphorylation of its substrate, GEF-H1. The low nanomolar IC50 value in cellular assays underscores its efficacy. While alternatives like KPT-9274 exist and target the same kinase, their different mechanisms of action and broader target profiles necessitate distinct experimental considerations. The provided experimental protocol offers a robust framework for quantifying the cellular activity of inhibitors targeting the PAK4-GEF-H1 signaling axis, enabling researchers to make informed decisions in their drug discovery and development endeavors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GEF-H1 Transduces FcεRI Signaling in Mast Cells to Activate RhoA and Focal Adhesion Formation during Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karyopharm.com [karyopharm.com]
Validating PF-3758309 On-Target Effects: A Comparison of PAK4 Knockout Cell Lines and Alternative Approaches
For researchers, scientists, and drug development professionals, definitively demonstrating that a small molecule inhibitor's cellular effects are mediated through its intended target is a critical step in preclinical development. This guide provides a comparative analysis of using knockout (KO) cell lines to validate the on-target effects of PF-3758309, a potent p21-activated kinase (PAK) inhibitor with high affinity for PAK4. We present supporting experimental data, detailed protocols, and a discussion of alternative validation methods.
PF-3758309 is an ATP-competitive inhibitor of PAKs, demonstrating significant potency against PAK4.[1][2][3] Its on-target effects are anticipated to mirror the known functions of PAK4 in cellular processes such as proliferation, apoptosis, and cytoskeletal dynamics.[4] However, the polyspecific nature of many kinase inhibitors necessitates rigorous validation to distinguish on-target from off-target activities. The use of isogenic knockout cell lines, where the target gene is selectively deleted, provides a powerful system for this purpose.
Comparative Analysis: PF-3758309 in Wild-Type vs. PAK4 Knockout Cells
A key strategy to validate the on-target effects of an inhibitor is to compare its activity in parental (wild-type) cells with that in cells lacking the target protein. A truly on-target inhibitor is expected to have a significantly reduced or abolished effect in knockout cells.
Evidence of Off-Target Effects in Specific Contexts
Recent studies have highlighted that the cytotoxic effects of PF-3758309 may not be solely dependent on PAK4 inhibition in certain cancer cell lines. In a pivotal study, CRISPR/Cas9-mediated knockout of PAK4 in A375 melanoma and HCT116 colon cancer cells did not confer resistance to PF-3758309. The inhibitor demonstrated nearly identical growth inhibition in both wild-type and PAK4-KO cells, suggesting that its anti-proliferative activity in these models is driven by off-target effects.[1]
| Cell Line | Genotype | PF-3758309 GI50 (nM) | Interpretation |
| A375 | Wild-Type | ~9 | Potent growth inhibition |
| A375 | PAK4-KO | ~9 | No change in sensitivity, suggesting off-target effects |
| HCT116 | Wild-Type | Not explicitly stated, but sensitive | Potent growth inhibition |
| HCT116 | PAK4-KO | Not explicitly stated, but sensitive | No change in sensitivity, suggesting off-target effects |
Table 1: Comparative growth inhibitory effects of PF-3758309 on wild-type and PAK4-KO cancer cell lines. Data summarized from Lin, A., et al. (2019).[1]
Evidence of On-Target Effects in Neuroblastoma
Conversely, in a study on neuroblastoma cell lines, the cellular effects of PF-3758309 closely mirrored the phenotype observed in PAK4 knockout cells. Treatment with PF-3758309 and CRISPR/Cas9-mediated knockout of PAK4 in SH-SY5Y neuroblastoma cells both resulted in apoptotic morphology and cleavage of PARP, a hallmark of apoptosis.[4][5] This suggests that in the context of neuroblastoma, the pro-apoptotic effects of PF-3758309 are indeed mediated through the inhibition of PAK4.
| Cell Line | Treatment/Modification | Key Phenotype | Interpretation |
| SH-SY5Y | PF-3758309 | Apoptotic morphology, PARP cleavage | Drug induces apoptosis |
| SH-SY5Y | PAK4 Knockout | Apoptotic morphology, PARP cleavage | Genetic ablation of the target phenocopies drug effect, suggesting on-target mechanism |
Table 2: Comparison of PF-3758309 treatment and PAK4 knockout in SH-SY5Y neuroblastoma cells. Data summarized from Chen, L., et al. (2017).[4][5]
Kinase Selectivity Profile of PF-3758309
The on- and off-target effects of PF-3758309 can be further understood by examining its kinase selectivity profile. While it has high affinity for PAK4, it also inhibits other PAK family members and a range of other kinases, which could contribute to its biological activity.
| Kinase | Ki (nM) | IC50 (nM) |
| PAK1 | 13.7 ± 1.8 | - |
| PAK2 | - | 190 |
| PAK3 | - | 99 |
| PAK4 | 18.7 ± 6.6 | 3 |
| PAK5 | 18.1 ± 5.1 | - |
| PAK6 | 17.1 ± 5.3 | - |
Table 3: In vitro inhibitory activity of PF-3758309 against PAK family kinases. Data from Murray, B.W., et al. (2010).[2][3]
A broader screening against a panel of 146 kinases revealed that PF-3758309 inhibits 13 kinases with IC50 values between 1 and 60 nM, including three SRC family kinases.[6] This underscores the importance of using knockout cell lines to dissect which of these inhibitions are responsible for the observed cellular phenotypes.
Experimental Protocols
Generation of PAK4 Knockout Cell Lines via CRISPR/Cas9
This protocol provides a general framework for generating PAK4 knockout cell lines.
1. sgRNA Design and Cloning:
-
Design two to four single-guide RNAs (sgRNAs) targeting early exons of the PAK4 gene using online tools (e.g., Benchling, CRISPOR).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
2. Cell Transfection:
-
Culture the chosen cancer cell line (e.g., A375, HCT116, SH-SY5Y) to 70-80% confluency.
-
Transfect the cells with the Cas9-sgRNA plasmids using a suitable transfection reagent (e.g., Lipofectamine).
3. Selection and Clonal Isolation:
-
After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Once a stable population of resistant cells is established, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
4. Knockout Validation:
-
Expand the single-cell clones.
-
Isolate genomic DNA and perform PCR amplification of the targeted region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Perform Western blot analysis on lysates from validated clones to confirm the complete absence of PAK4 protein expression.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
1. Cell Seeding:
-
Seed wild-type and PAK4-KO cells in 96-well plates at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a serial dilution of PF-3758309.
-
Treat the cells with a range of concentrations of the inhibitor and a vehicle control (e.g., DMSO).
3. Incubation:
-
Incubate the plates for a predetermined period (e.g., 72 hours).
4. Viability Measurement:
-
For MTT assay, add MTT reagent and incubate, then solubilize the formazan (B1609692) crystals and measure absorbance.
-
For CellTiter-Glo, add the reagent and measure luminescence.
5. Data Analysis:
-
Normalize the data to the vehicle-treated control and plot the dose-response curves.
-
Calculate the GI50 or IC50 values for both wild-type and knockout cell lines.
PAK4 Signaling Pathway
Understanding the signaling network in which PAK4 operates is crucial for interpreting the effects of its inhibition or knockout. PAK4 is a key effector of the Rho GTPase Cdc42 and influences multiple downstream pathways involved in cell proliferation, survival, and migration.
Alternative Methods for On-Target Validation
While knockout cell lines are a gold standard, other methods can complement or provide alternative means of target validation.
| Method | Description | Advantages | Disadvantages |
| RNA interference (RNAi) | Transiently reduces target protein expression using siRNA or shRNA. | Quicker to implement than knockout. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects. |
| Chemical Proteomics | Uses chemical probes to identify the direct binding targets of a compound in a complex proteome. | Unbiased, identifies direct targets. | Technically complex, may not capture all relevant interactions. |
| Rescue Experiments | Re-expression of the wild-type target protein in knockout cells should restore sensitivity to the inhibitor. | Confirms that the observed phenotype is due to the loss of the target. | Requires additional genetic manipulation. |
| Mutation Analysis | Introduction of a drug-resistant mutant of the target kinase should confer resistance to the inhibitor. | Provides strong evidence for direct target engagement. | Requires knowledge of the drug-binding site and can be technically challenging. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding across the proteome. | Can be performed in intact cells, providing physiological context. | Indirect measure of binding, may not detect all interactions. |
Table 4: Alternative methods for validating on-target effects of kinase inhibitors.
Conclusion
The validation of on-target effects is a cornerstone of drug discovery. The use of knockout cell lines provides a robust framework for dissecting the mechanism of action of kinase inhibitors like PF-3758309. The available data presents a nuanced picture: while PF-3758309 can act on-target to induce apoptosis in neuroblastoma cells, its anti-proliferative effects in other cancer types may be mediated by off-target activities. This highlights the importance of context-dependent validation and the use of multiple complementary approaches. For researchers investigating PF-3758309 or other kinase inhibitors, a multi-faceted validation strategy, including the use of knockout cell lines, is essential for building a conclusive case for the intended mechanism of action and for guiding further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
A Comparative Guide to the Anti-proliferative Effects of PF-3758309 Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative efficacy of PF-3758309, a potent p21-activated kinase (PAK) inhibitor, across a spectrum of cancer cell lines. The data presented herein is supported by experimental findings from various studies, offering a comprehensive overview for researchers in oncology and drug discovery.
Introduction to PF-3758309
PF-3758309 is an experimental, orally bioavailable small-molecule inhibitor that demonstrates high affinity for p21-activated kinase 4 (PAK4).[1][2] As a member of the PAK family of serine/threonine kinases, PAK4 is a critical node in signaling pathways that govern cell motility, survival, proliferation, and angiogenesis.[2] Upregulation of PAK4 is a common feature in numerous cancers, making it a compelling target for therapeutic intervention.[2] PF-3758309 acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of PAK4 and subsequently hindering cancer cell growth.[3][4]
Comparative Analysis of Anti-proliferative Activity
The anti-proliferative effects of PF-3758309 have been evaluated across a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in numerous studies. The table below summarizes the IC50 values of PF-3758309 in comparison to other notable PAK inhibitors, FRAX597 and NVS-PAK1-1, in various cancer cell lines. This comparative data highlights the relative potency and cellular context of PF-3758309's activity.
| Cell Line | Cancer Type | PF-3758309 IC50 (nM) | FRAX597 IC50 (nM) | NVS-PAK1-1 IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.24[3][5] | - | - |
| A549 | Non-Small Cell Lung Cancer | 20[3] | - | 0.25[6] |
| IMR-32 | Neuroblastoma | 2214[7] | - | - |
| KELLY | Neuroblastoma | 1846[7] | - | - |
| NBL-S | Neuroblastoma | 14020[7] | - | - |
| SH-SY5Y | Neuroblastoma | 5461[7] | - | - |
| MS02 | Schwannoma | - | 162 | 4.7[3] |
| HEI-193 | Schwannoma | - | 1600 | 6.2[3] |
| SU86.86 | Pancreatic Ductal Carcinoma | - | - | 2[8] |
| MCF7 | Breast Cancer | - | - | 11.8[5] |
| OVCAR3 | Ovarian Cancer | - | - | 8.9[5] |
Signaling Pathway of PF-3758309
PF-3758309 primarily exerts its anti-proliferative effects by inhibiting the PAK4 signaling pathway. This inhibition leads to downstream modulation of several key cellular processes. The diagram below illustrates the signaling cascade affected by PF-3758309.
Caption: Signaling pathway inhibited by PF-3758309.
Experimental Protocols
To ensure the reproducibility of the findings cited, detailed methodologies for key anti-proliferative assays are provided below. The following diagram outlines a general workflow for assessing the anti-proliferative effects of a compound like PF-3758309.
Caption: General workflow for anti-proliferative assays.
Sulforhodamine B (SRB) Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
PF-3758309 or other test compounds
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of PF-3758309. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with water and allow them to air dry completely.
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Crystal Violet Assay
This assay is another method to quantify the number of viable cells by staining the DNA and proteins of adherent cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
PF-3758309 or other test compounds
-
Crystal Violet solution, 0.5% in 25% methanol
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 18-24 hours to allow for cell adhesion.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired duration.
-
Cell Fixation: Remove the culture medium and fix the cells by adding methanol to each well and incubating for 10 minutes at room temperature.
-
Staining: Remove the methanol and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Wash the plate four times with tap water to remove excess stain.
-
Drying: Allow the plate to air-dry completely.
-
Solubilization: Add a solubilization solution (e.g., 30% acetic acid) to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cell viability relative to the control and calculate the IC50 value.
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of cells to grow in a semisolid medium, a hallmark of cellular transformation and tumorigenicity.
Materials:
-
6-well plates
-
Agar
-
2X complete culture medium
-
Cancer cell lines of interest
-
PF-3758309 or other test compounds
-
Phosphate-buffered saline (PBS)
Protocol:
-
Bottom Agar Layer: Prepare a 0.6% agar solution in complete medium and pour it into the bottom of 6-well plates. Allow it to solidify at room temperature.
-
Cell Suspension: Harvest cells and resuspend them in a 0.3% agar solution in complete medium containing the desired concentrations of the test compound.
-
Top Agar Layer: Carefully layer the cell-agar suspension on top of the solidified bottom agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with the test compound to the top of the agar every few days to prevent drying.
-
Colony Staining and Counting: After the incubation period, stain the colonies with a solution like 0.005% crystal violet.
-
Data Analysis: Count the number of colonies in each well. The inhibition of colony formation is a measure of the anti-proliferative effect on anchorage-independent growth. Calculate the percentage of inhibition and determine the IC50 value.[6]
Conclusion
PF-3758309 demonstrates potent anti-proliferative effects across a diverse range of cancer cell lines, often in the nanomolar range. Its efficacy is particularly notable in colon and lung cancer cell lines. The comparative data suggests that while other PAK inhibitors like FRAX597 and NVS-PAK1-1 are also effective, PF-3758309 exhibits a distinct profile of activity. The provided experimental protocols offer a foundation for researchers to further investigate the anti-cancer properties of PF-3758309 and other PAK inhibitors in their own laboratory settings. Further research is warranted to continue elucidating the full therapeutic potential of targeting the PAK4 signaling pathway in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FRAX597, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
Synergistic Potential of PF-3758309 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the p21-activated kinase (PAK) inhibitor, PF-3758309, with various chemotherapy agents. The information presented is collated from preclinical studies and aims to provide an objective overview of the performance and underlying mechanisms of these combination therapies, supported by experimental data.
Introduction to PF-3758309
PF-3758309 is a potent, orally available small-molecule inhibitor of p21-activated kinases (PAKs), with high affinity for PAK4.[1][2] PAKs are a family of serine/threonine kinases that are key effectors of Rho GTPases and play a crucial role in various cellular processes, including cell proliferation, survival, and motility.[3][4] Dysregulation of PAK signaling is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[5][6] PF-3758309 has demonstrated anti-tumor activity in a range of cancer models, and its combination with traditional chemotherapy agents is an area of active investigation to enhance therapeutic efficacy and overcome drug resistance.[1][7]
Synergistic Effects with Chemotherapy Agents: Quantitative Data
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of PF-3758309 in combination with various chemotherapy agents. The data highlights the enhanced anti-proliferative effects of the combination therapies compared to single-agent treatments.
Table 1: Synergistic Effects of PF-3758309 with Gemcitabine in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | PF-3758309 IC50 (nM) | Gemcitabine IC50 (nM) | Combination Effect | Reference |
| MIA PaCa-2 | Not explicitly stated | Not explicitly stated | Synergistic | [7] |
| PSN-1 | Not explicitly stated | Not explicitly stated | Synergistic | [7] |
| KP4 | Not explicitly stated | Not explicitly stated | Synergistic | [7] |
Note: While the referenced study confirmed a synergistic cell growth inhibition with the combination of PF-3758309 and gemcitabine, specific IC50 and combination index values were not provided in the abstract.
Table 2: Synergistic Effects of PF-3758309 with 5-Fluorouracil (5-FU) in Colorectal Cancer (CRC) Cell Lines
| Cell Line | PF-3758309 IC50 (nM) | 5-FU IC50 (µM) | Combination Index (CI) | Reference |
| HCT116 | ~5 | Not explicitly stated | < 1 (Synergistic) | [8][9] |
| HT29 | Not explicitly stated | Not explicitly stated | Additive to Synergistic | [8] |
| SW480 | Not explicitly stated | Not explicitly stated | Synergistic | [9] |
Note: The combination of PF-3758309 and 5-FU has been shown to have a synergistic effect, with Combination Index (CI) values below 1 indicating synergy. Specific IC50 values for the combination are not always reported.
Table 3: Synergistic Effects of PF-3758309 with Cisplatin (B142131) in Gastric Cancer Cell Lines
| Cell Line | PF-3758309 Concentration (nM) | Cisplatin IC50 (µg/ml) | Effect of Combination | Reference |
| AGS/CDDP (Cisplatin-Resistant) | 1.3 | ~1 (insensitive) | Increased Cisplatin Efficacy | [10][11] |
| MKN-45/CDDP (Cisplatin-Resistant) | 1.3 | Not explicitly stated | Increased Cisplatin Efficacy | [10] |
Note: In cisplatin-resistant gastric cancer cells, the addition of PF-3758309 was shown to sensitize the cells to cisplatin, indicating a synergistic interaction in overcoming drug resistance.
Table 4: Synergistic Effects of PAK Inhibitors with Paclitaxel (B517696) in Breast Cancer
| Cell Line | PAK Inhibitor | Paclitaxel IC50 (nM) | Combination Effect | Reference |
| BT549 (TNBC) | NVS-PAK1 | Not explicitly stated | Synergistic | [12] |
| MDA-MB-231 (TNBC) | NVS-PAK1 | ~64 | Synergistic | [12][13] |
| 4T1 (Murine) | NVS-PAK1 | Not explicitly stated | Synergistic | [12] |
Note: While direct studies on the synergy of PF-3758309 with paclitaxel are limited in the provided results, studies with other PAK1 inhibitors like NVS-PAK1 in triple-negative breast cancer (TNBC) demonstrate a strong synergistic effect with paclitaxel. This suggests a potential class effect for PAK inhibitors.
Signaling Pathways and Mechanism of Synergy
The synergistic effect of PF-3758309 with chemotherapy agents is primarily attributed to its inhibition of PAKs, which are central nodes in multiple oncogenic signaling pathways. By blocking PAK activity, PF-3758309 can disrupt key survival and proliferation signals, thereby rendering cancer cells more susceptible to the cytotoxic effects of chemotherapy.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P21 activated kinase signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 5-Fluorouracil Combined with Rutaecarpine Synergistically Suppresses the Growth of Colon Cancer Cells by Inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAK4 confers cisplatin resistance in gastric cancer cells via PI3K/Akt- and MEK/ERK-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAK4 confers cisplatin resistance in gastric cancer cells via PI3K/Akt- and MEK/ERK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Riluzole synergizes with paclitaxel to inhibit cell growth and induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of PF-3758309 for PAK4 over other kinases
A Comparative Guide to the Kinase Selectivity of PF-3758309
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of PF-3758309, a potent ATP-competitive inhibitor, for its primary target, p21-activated kinase 4 (PAK4), over other kinases. The information presented herein is supported by experimental data to aid researchers in interpreting the results of studies using this compound.
Kinase Selectivity Profile of PF-3758309
PF-3758309 was initially developed as a specific inhibitor of PAK4. However, comprehensive kinase profiling has revealed a broader range of activity. The compound demonstrates high potency against several members of the PAK family, leading to its classification as a pan-PAK inhibitor.[1] Furthermore, screening against a wider panel of kinases has identified several off-target kinases that are inhibited with significant potency.
Quantitative Kinase Inhibition Data
The following tables summarize the inhibitory activity of PF-3758309 against PAK family kinases and a selection of off-target kinases. This data is crucial for assessing the compound's selectivity and potential for polypharmacology.
Table 1: Inhibition of PAK Family Kinases by PF-3758309
| Kinase | Inhibition Constant (Kᵢ) / IC₅₀ (nM) | Assay Type |
| PAK4 | Kᵢ: 18.7 ± 6.6 nM [2][3] | Biochemical |
| K🇦: 2.7 nM [2][4] | Isothermal Titration Calorimetry | |
| K🇦: 4.5 nM [1] | Surface Plasmon Resonance | |
| PAK1 | Kᵢ: 13.7 ± 1.8 nM[2][3][5] | Biochemical |
| PAK2 | IC₅₀: 190 nM[2][5] | Biochemical |
| PAK3 | IC₅₀: 99 nM[2][5] | Biochemical |
| PAK5 | Kᵢ: 18.1 ± 5.1 nM[2] | Biochemical |
| PAK6 | Kᵢ: 17.1 ± 5.3 nM[2] | Biochemical |
As indicated by the data, PF-3758309 exhibits similar high potency against PAK1, PAK5, and PAK6 as it does for PAK4, and is only moderately selective over PAK2 and PAK3.[2][5]
Table 2: Notable Off-Target Kinase Inhibition by PF-3758309
| Kinase Family | Kinase | IC₅₀ (nM) |
| Src Family | Src | 45 - 60[5] |
| Yes | 45 - 60[5] | |
| Fyn | 45 - 60[5] | |
| Other | AMPK | < 60[1][5] |
| RSK1/2/3 | < 60[5] | |
| CHK2 | < 60[5] | |
| FLT3 | < 60[5] | |
| PKC isoforms | < 60[5] | |
| PDK2 | < 60[5] | |
| TRKα | < 60[5] | |
| AKT3 | < 60[5] | |
| PRK1 | < 60[5] | |
| FGR | < 60[5] |
In a screen against 146 kinases, 13 were inhibited with an IC₅₀ between 1 and 60 nM, highlighting the compound's off-target activities.[5]
Experimental Methodologies
Understanding the protocols used to generate the selectivity data is essential for accurate interpretation.
Biochemical Kinase Assays
The inhibitory activity of PF-3758309 was primarily determined using in vitro biochemical assays.[2]
Objective: To measure the direct inhibition of kinase catalytic activity by the compound.
General Protocol:
-
Compound Preparation: A serial dilution of PF-3758309 is prepared, typically in DMSO.
-
Assay Plate Preparation: The compound dilutions are added to the wells of a microtiter plate (e.g., 384-well format).
-
Kinase Reaction:
-
Recombinant kinase enzyme is added to the wells containing the compound.
-
The reaction is initiated by adding a solution containing the kinase-specific substrate and ATP. The ATP concentration is often kept near the Michaelis constant (Kₘ) to allow for competitive inhibition to be observed.[2]
-
-
Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate or consumed ATP is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, providing a luminescent readout that is proportional to kinase activity.[6]
-
Data Analysis: The kinase activity in the presence of the inhibitor is compared to a control (DMSO vehicle). The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 6. worldwide.promega.com [worldwide.promega.com]
comparative analysis of PF-3758309 in different cancer types
For Researchers, Scientists, and Drug Development Professionals
PF-3758309, a potent, ATP-competitive pyrrolopyrazole inhibitor of p21-activated kinases (PAKs), has demonstrated significant preclinical anti-tumor activity across a range of cancer types. This guide provides a comparative analysis of its efficacy, mechanism of action, and experimental protocols in various cancer models, alongside a comparison with the alternative PAK4 inhibitor, KPT-9274. While showing initial promise, the clinical development of PF-3758309 was halted due to poor pharmacokinetic properties and adverse events in Phase I trials.
Mechanism of Action
PF-3758309 functions as a pan-PAK inhibitor, exhibiting high affinity for several PAK isoforms, particularly PAK4.[1][2] PAKs are critical signaling nodes downstream of Rho GTPases and are implicated in various oncogenic processes, including cell proliferation, survival, and motility.[3] By inhibiting PAK4, PF-3758309 disrupts these pathways, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] Crystallographic studies of PF-3758309 in complex with PAK4 have elucidated the determinants of its potency and kinase selectivity.[4][6]
Data Presentation
In Vitro Efficacy of PF-3758309 in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Colon Cancer | HCT116 | 0.24 | [7][8] |
| Lung Cancer | A549 | <10 | [7][8] |
| Pancreatic Cancer | PANC-02 | <10 | [7][8] |
| Breast Cancer | MDA-MB-231 | <10 | [7][8] |
| Adult T-cell Leukemia | Multiple | Not specified | [7] |
In Vivo Efficacy of PF-3758309 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Colon Cancer | HCT-116 | 7.5 mg/kg, orally | 64% | [7][8] |
| Colon Cancer | HCT-116 | 15 mg/kg, orally | 79% | [7][8] |
| Colon Cancer | HCT-116 | 20 mg/kg, orally | 97% | [7][8] |
| Adult T-cell Leukemia | ATL xenograft | 12 mg/kg daily, orally | 87% | [7][8] |
| Pancreatic Cancer | PANC-02 orthotopic | Not specified | Increased CD3+ and CD8+ T cells | [7] |
| Multiple Human Tumors | Multiple models | 7.5–30 mg/kg BID, orally | >70% in 5 models | [5] |
Comparison with KPT-9274
| Feature | PF-3758309 | KPT-9274 | Reference |
| Mechanism | ATP-competitive pan-PAK inhibitor | Allosteric PAK4 and NAMPT dual inhibitor | [7] |
| Selectivity | Poor for PAK4 | High for PAK4 | [7] |
| Clinical Status | Terminated in Phase I | In Phase I clinical trials | [7][9] |
Experimental Protocols
Cell Viability Assay
To determine the half-maximal inhibitory concentration (IC50) of PF-3758309, a resazurin-based viability assay is commonly employed. Cancer cells are seeded in 96-well plates and exposed to a serial dilution of the compound for 48 hours.[10] Cell viability is then assessed by adding resazurin, and the fluorescence is measured to determine the extent of cell death.
Western Blotting
Western blotting is used to analyze the expression and phosphorylation status of proteins within the PAK signaling pathway. Following treatment with PF-3758309, cells are lysed, and protein extracts are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific antibodies against total and phosphorylated forms of PAK4 and its downstream targets like GEF-H1.[4]
In Vivo Xenograft Studies
Human tumor cells are subcutaneously injected into immunocompromised mice.[11] Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. PF-3758309 is typically administered orally at various doses.[7][8] Tumor volume is measured regularly to assess the anti-tumor efficacy. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.[4][6]
Mini Patient-Derived Xenograft (mi-PDX) Assay
Patient-derived tumor cells are encapsulated and implanted subcutaneously in mice. The animals are then treated with the compound of interest. This method allows for the in vivo evaluation of drug efficacy on primary tumor cells.[9]
Visualizations
Caption: Simplified PAK4 signaling pathway and the inhibitory action of PF-3758309.
Caption: General workflow for assessing the in vivo efficacy of PF-3758309 in xenograft models.
References
- 1. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pnas.org [pnas.org]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 8. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. e-century.us [e-century.us]
A Comparative Guide to NF-κB Pathway Inhibitors: Validating the Downstream Effects of PF-3758309
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PF-3758309 and other widely used inhibitors of the NF-κB pathway, namely BAY 11-7082 and SC75741. The objective is to offer a clear, data-driven comparison to aid in the selection of appropriate tools for studying the downstream effects of NF-κB pathway modulation.
Introduction to NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of diseases, including cancer and autoimmune disorders. This has led to the development of numerous small molecule inhibitors targeting different nodes of this pathway. PF-3758309, primarily known as a p21-activated kinase (PAK) inhibitor, has been shown to suppress the NF-κB signaling pathway, presenting an alternative mechanism for pathway modulation compared to direct NF-κB inhibitors.[1][2]
Comparative Analysis of Inhibitor Potency
The following table summarizes the reported potency of PF-3758309, BAY 11-7082, and SC75741 in inhibiting the NF-κB pathway. It is important to note that these values are derived from different studies and experimental systems, which may influence direct comparability.
| Inhibitor | Target | Assay | Potency (IC50/EC50) |
| PF-3758309 | PAK4 (primary), NF-κB signaling (downstream) | NF-κB Luciferase Reporter Assay | 24.2 ± 14.8 nM[3] |
| BAY 11-7082 | IκBα phosphorylation | Inhibition of TNFα-induced IκBα phosphorylation | 10 µM[4][5] |
| SC75741 | NF-κB p65 DNA binding | NF-κB dependent gene expression | 200 nM[6] |
Mechanism of Action
The three inhibitors modulate the NF-κB pathway through distinct mechanisms, offering different strategic advantages for experimental design.
PF-3758309 acts primarily as an ATP-competitive inhibitor of p21-activated kinases (PAKs), particularly PAK4.[3][7] Its effect on the NF-κB pathway is a downstream consequence of PAK inhibition. A phospho-protein array analysis has revealed that PF-3758309 down-regulates the NF-κB signaling pathway.[1][2] This is further supported by observations of decreased phosphorylation of IKKα/β and the NF-κB p65 subunit.[8]
BAY 11-7082 is a well-characterized inhibitor that selectively and irreversibly inhibits the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][5][9] By preventing IκBα phosphorylation and subsequent degradation, BAY 11-7082 effectively blocks the nuclear translocation of the active NF-κB complex.[10][11][12]
SC75741 exerts its inhibitory effect by directly impairing the DNA binding of the NF-κB subunit p65.[13] This mechanism of action prevents the transcription of NF-κB target genes, even if the upstream signaling cascade leading to p65 nuclear translocation is active.
digraph "NF_kappa_B_Signaling_Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="NF-κB Signaling Pathway and Points of Inhibition", splines=ortho, rankdir=TB];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [arrowhead=vee, color="#5F6368"];
// Nodes
Stimuli [label="Stimuli (e.g., TNFα, IL-1)", fillcolor="#F1F3F4", fontcolor="#202124"];
Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"];
IKK_complex [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"];
p_IKK_complex [label="p-IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"];
IkB_NFkB [label="IκB-NF-κB Complex", fillcolor="#F1F3F4", fontcolor="#202124"];
p_IkB [label="p-IκB", fillcolor="#FBBC05", fontcolor="#202124"];
NFkB [label="NF-κB (p65/p50)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
NFkB_nuc [label="NF-κB (p65/p50)\n(in Nucleus)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
DNA [label="DNA", fillcolor="#F1F3F4", fontcolor="#202124"];
Gene_exp [label="Target Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"];
PAK4 [label="PAK4", fillcolor="#F1F3F4", fontcolor="#202124"];
PF3758309 [label="PF-3758309", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
BAY117082 [label="BAY 11-7082", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
SC75741 [label="SC75741", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Stimuli -> Receptor;
Receptor -> IKK_complex;
IKK_complex -> p_IKK_complex;
p_IKK_complex -> IkB_NFkB [label="Phosphorylation"];
IkB_NFkB -> p_IkB;
p_IkB -> NFkB [label="Degradation of IκB"];
NFkB -> NFkB_nuc [label="Nuclear\nTranslocation"];
NFkB_nuc -> DNA [label="DNA Binding"];
DNA -> Gene_exp;
PAK4 -> IKK_complex [style=dashed, label="Indirect Activation"];
PF3758309 -> PAK4 [arrowhead=tee, label="Inhibition"];
BAY117082 -> p_IKK_complex [arrowhead=tee, label="Inhibition of\nIκBα phosphorylation"];
SC75741 -> DNA [arrowhead=tee, label="Inhibition of\nDNA Binding"];
}
Figure 3. Decision-making for inhibitor selection.
Conclusion
PF-3758309 offers a unique tool to probe the link between PAK signaling and the NF-κB pathway. Its high potency in inhibiting NF-κB signaling, as demonstrated in reporter assays, makes it a valuable compound for researchers investigating the crosstalk between these two crucial cellular pathways. In contrast, BAY 11-7082 and SC75741 provide more direct and well-established methods for inhibiting the NF-κB pathway at different points, making them suitable for studies focused solely on the consequences of NF-κB blockade. The choice of inhibitor should be guided by the specific experimental goals and the desired point of intervention in the NF-κB signaling cascade. The experimental protocols provided in this guide offer a starting point for the validation and comparison of these inhibitors in various cellular contexts.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 10. BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleck.co.jp [selleck.co.jp]
- 13. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of PF-3758309
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of PF-3758309, a potent, orally available, and ATP-competitive inhibitor of p21-activated kinase 4 (PAK4). The information herein is supported by experimental data to aid in the evaluation of this compound for cancer research and development.
Executive Summary
PF-3758309 demonstrates low nanomolar potency in inhibiting PAK4 and other PAK isoforms, leading to significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines in vitro. These effects translate to substantial tumor growth inhibition in various human tumor xenograft models in vivo. This guide summarizes the key quantitative data, details the experimental methodologies used to generate this data, and provides visual representations of the signaling pathways and experimental workflows.
Data Presentation
In Vitro Efficacy of PF-3758309
| Parameter | Value | Cell Line/Assay Condition | Reference |
| PAK4 Inhibition (Kd) | 2.7 nM | Isothermal Calorimetry | [1][2] |
| PAK4 Inhibition (Ki) | 18.7 ± 6.6 nM | Kinase Domain Biochemical Assay | [1] |
| PAK1 Inhibition (Ki) | 13.7 ± 1.8 nM | Kinase Domain Biochemical Assay | [1] |
| PAK2 Inhibition (IC50) | 190 nM | Kinase Domain Biochemical Assay | [1] |
| PAK3 Inhibition (IC50) | 99 nM | Kinase Domain Biochemical Assay | [1] |
| PAK5 Inhibition (Ki) | 18.1 ± 5.1 nM | Kinase Domain Biochemical Assay | [1] |
| PAK6 Inhibition (Ki) | 17.1 ± 5.3 nM | Kinase Domain Biochemical Assay | [1] |
| GEF-H1 Phosphorylation Inhibition (IC50) | 1.3 ± 0.5 nM | Cellular Assay (Inducible PAK4 expression) | [1] |
| Anchorage-Independent Growth Inhibition (IC50) | 4.7 ± 3 nM | Panel of Tumor Cell Lines | [2] |
| Cell Proliferation Inhibition (IC50) | < 10 nM | 46% of 92 tumor cell lines (colorectal, lung, pancreatic, breast) | [3] |
| Cell Proliferation Inhibition (IC50) | 0.24 nM | HCT116 (Colon Cancer) | [3] |
| Apoptosis Induction | Observed | HCT116 and other sensitive cell lines | [1] |
In Vivo Efficacy of PF-3758309
| Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| HCT116 Xenograft | 7.5 mg/kg, BID, oral | 64% | Significant tumor growth suppression. | [3] |
| HCT116 Xenograft | 15 mg/kg, BID, oral | 79% | Dose-dependent inhibition of tumor growth. | [3] |
| HCT116 Xenograft | 20 mg/kg, BID, oral | 97% | Near-complete tumor growth inhibition. | [3] |
| A549 Xenograft | 7.5-30 mg/kg, BID, oral | >70% | Statistically significant tumor growth inhibition. | [1] |
| Multiple Human Tumor Xenografts | 7.5-30 mg/kg, BID, oral (9-18 days) | Statistically Significant | Effective in five different xenograft models. | [1] |
| Patient-Derived Colorectal Cancer Xenografts (PDTX) | 25 mg/kg, BID, oral | Variable | Efficacy correlated with low tumor expression of ABCB1 (P-glycoprotein). | [4] |
Experimental Protocols
In Vitro Assays
1. Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol is adapted for determining the ATP-competitive inhibition of PAK4 by PF-3758309.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. A terbium-labeled anti-tag antibody binds to a GST-tagged PAK4. A fluorescein-labeled substrate peptide is phosphorylated by PAK4 in the presence of ATP. Phosphorylation is detected by a terbium-labeled antibody specific to the phosphorylated substrate. Inhibition of PAK4 by PF-3758309 reduces phosphorylation, leading to a decrease in the FRET signal.
-
Materials: Recombinant GST-tagged PAK4, fluorescein-labeled substrate peptide (e.g., PAKtide), ATP, terbium-labeled anti-GST antibody, terbium-labeled phospho-specific antibody, kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), PF-3758309, and 384-well plates.
-
Procedure:
-
A dilution series of PF-3758309 is prepared in the kinase assay buffer.
-
Recombinant PAK4 enzyme is added to the wells of the 384-well plate.
-
The PF-3758309 dilutions are added to the wells and incubated with the enzyme for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
A mixture of the substrate peptide and ATP (at a concentration close to the Km for ATP) is added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of a detection solution containing EDTA and the terbium-labeled phospho-specific antibody.
-
The plate is incubated for 60 minutes at room temperature to allow for antibody binding.
-
The TR-FRET signal is read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.
-
The ratio of the emission at 520 nm to 495 nm is calculated, and IC₅₀ values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cell Proliferation Assay (Sulforhodamine B - SRB)
-
Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
-
Materials: Cancer cell lines (e.g., HCT116), culture medium, 96-well plates, trichloroacetic acid (TCA), sulforhodamine B (SRB) solution, and Tris base.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The cells are treated with a serial dilution of PF-3758309 for 72 hours.
-
After incubation, the cells are fixed by adding cold 10% (w/v) TCA and incubating for 60 minutes at 4°C.
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
The plates are air-dried, and the bound dye is solubilized with 10 mM Tris base.
-
The absorbance is read at 510 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC₅₀ values are determined.
-
3. Anchorage-Independent Growth Assay (Soft Agar)
-
Principle: This assay measures the ability of cells to grow in a semisolid medium, a hallmark of cellular transformation and tumorigenicity.
-
Materials: Agar (B569324), cell culture medium, 6-well plates, and the cancer cell line of interest.
-
Procedure:
-
A base layer of 0.6% agar in culture medium is prepared and allowed to solidify in 6-well plates.
-
A top layer of 0.3% agar in culture medium containing a suspension of cells (e.g., 8,000 cells/well) and various concentrations of PF-3758309 is overlaid on the base layer.
-
The plates are incubated at 37°C in a humidified incubator for 14-21 days, with the addition of culture medium to prevent drying.
-
Colonies are stained with a solution of crystal violet and counted using a microscope.
-
The number and size of colonies in treated wells are compared to untreated controls to determine the effect of PF-3758309 on anchorage-independent growth.
-
4. Apoptosis Assay (Caspase-Glo® 3/7)
-
Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Materials: Cancer cell lines, white-walled 96-well plates, Caspase-Glo® 3/7 Reagent.
-
Procedure:
-
Cells are seeded in white-walled 96-well plates and treated with PF-3758309 for 24, 48, or 72 hours.
-
The Caspase-Glo® 3/7 Reagent is added to each well.
-
The plate is incubated at room temperature for 1-2 hours.
-
The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
-
An increase in luminescence in treated cells compared to untreated cells indicates the induction of apoptosis.
-
5. Western Blotting
-
Principle: This technique is used to detect specific proteins in a cell lysate to assess the effect of PF-3758309 on signaling pathways.
-
Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (e.g., against p-GEF-H1, total GEF-H1, p-PAK4, total PAK4, cleaved PARP, β-actin), and HRP-conjugated secondary antibodies.
-
Procedure:
-
Cells are treated with PF-3758309 for a specified time, and cell lysates are prepared.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against the protein of interest.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified to determine the change in protein expression or phosphorylation status.
-
In Vivo Studies
1. Human Tumor Xenograft Models
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors, which are then treated with the test compound to evaluate its anti-tumor efficacy.
-
Animal Model: Athymic nude or NOD/SCID mice.
-
Procedure:
-
Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
-
PF-3758309 is administered orally (e.g., by gavage) at various doses and schedules (e.g., 7.5-30 mg/kg, twice daily).
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, the tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
2. Patient-Derived Tumor Xenograft (PDTX) Models
-
Principle: Fragments of a patient's tumor are directly implanted into immunocompromised mice, providing a more clinically relevant model.
-
Procedure:
-
Fresh tumor tissue from a patient is surgically implanted subcutaneously into immunocompromised mice.
-
Once the tumors are established and have grown to a suitable size, they can be passaged to other mice for expansion.
-
For efficacy studies, mice bearing the PDTX tumors are treated with PF-3758309 as described for the cell line-derived xenograft models.
-
Tumor response is monitored, and at the end of the study, tumors are collected for further analysis, such as biomarker assessment.
-
Mandatory Visualization
Caption: PF-3758309 inhibits PAK4, affecting downstream signaling pathways.
Caption: Workflow for key in vitro efficacy assays of PF-3758309.
Caption: Workflow for in vivo efficacy testing using xenograft models.
References
Orthogonal Methods to Validate PF-3758309 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Biochemical and Biophysical Validation of Target Engagement
Biochemical and biophysical assays provide direct evidence of a compound's interaction with its purified target protein, offering quantitative measures of binding affinity and kinetics. These methods are fundamental for confirming on-target activity and determining potency.
Comparison of Biochemical and Biophysical Data for PAK Inhibitors
| Method | PF-3758309 | KPT-9274 | FRAX486 | Principle |
| In Vitro Kinase Assay (IC50/Ki) | PAK4 Kd = 2.7 nM; PAK4 Ki = 18.7 nM; PAK1 Ki = 13.7 nM; PAK2 IC50 = 190 nM; PAK3 IC50 = 99 nM; PAK5 Ki = 18.1 nM; PAK6 Ki = 17.1 nM[1] | Dual PAK4/NAMPT inhibitor. NAMPT IC50 = 120 nM. Allosteric modulator of PAK4. | PAK1 IC50 = 14 nM; PAK2 IC50 = 33 nM; PAK3 IC50 = 39 nM; PAK4 IC50 = 575 nM[3] | Measures the concentration of inhibitor required to reduce the enzymatic activity of the purified kinase by 50%. |
| Isothermal Titration Calorimetry (ITC) | PAK4 Kd = 2.7 nM | Data not readily available | Data not readily available | Measures the heat change upon binding of an inhibitor to the target protein to determine the dissociation constant (Kd). |
| Surface Plasmon Resonance (SPR) | PAK4 Kd = 4.5 nM | Data not readily available | Data not readily available | Measures the change in refractive index upon inhibitor binding to an immobilized target protein to determine binding kinetics and affinity. |
| Cellular Thermal Shift Assay (CETSA) | Binds to MAPK1 and PKA in cells.[1] | Data not readily available | Data not readily available | Measures the thermal stabilization of a target protein in cells upon ligand binding.[4][5][6][7][8] |
Experimental Protocols
In Vitro Kinase Assay (Example: ADP-Glo™ Kinase Assay)
-
Reaction Setup: Prepare a reaction mixture containing the purified PAK4 enzyme, a suitable substrate peptide (e.g., a generic serine/threonine kinase substrate), and kinase assay buffer in a 384-well plate.
-
Compound Addition: Add serial dilutions of PF-3758309 or control compounds (e.g., KPT-9274, FRAX486) to the reaction wells. Include a DMSO control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP at a concentration close to the Km for PAK4.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Validation of Target Engagement and Cellular Activity
Cell-based assays are critical for confirming that a compound can access its target in a physiological context and exert the expected biological effects. These methods provide insights into cellular permeability, on-target engagement, and downstream functional consequences.
Comparison of Cellular Assay Data for PAK Inhibitors
| Method | PF-3758309 | KPT-9274 | Principle |
| NanoBRET™ Target Engagement | Data not readily available | Data not readily available | Measures the binding of an inhibitor to a NanoLuc®-tagged kinase in live cells by detecting the displacement of a fluorescent tracer, resulting in a change in Bioluminescence Resonance Energy Transfer (BRET).[9][10][11][12][13] |
| Phosphorylation of Substrate (e.g., GEF-H1) | IC50 = 1.3 nM in cells[2] | Downregulates PAK4 and its downstream proteins. | Measures the inhibition of phosphorylation of a known downstream substrate of the target kinase in cells, typically by Western blot or ELISA. |
| Anchorage-Independent Growth | IC50 = 4.7 ± 3 nM across a panel of tumor cell lines[2] | Inhibits colony formation in pancreatic ductal adenocarcinoma (PDAC) cells.[14] | Assesses the ability of a compound to inhibit the transformation potential of cancer cells, a hallmark of oncogenic signaling. |
| Cell Proliferation/Viability | Broad anti-proliferative activity in various cancer cell lines. | Induces apoptosis and decreases cell invasion and migration in renal cell carcinoma (RCC) cell lines.[14] | Measures the effect of the compound on cell growth and survival. |
| Off-Target NAMPT Inhibition | Reduces NAMPT activity to 15.8% of control in a cell-free assay.[15] | Potent dual inhibitor of NAMPT.[16] | Assesses the inhibitory activity of the compound against Nicotinamide Phosphoribosyltransferase (NAMPT), a known off-target of some PAK4 inhibitors. |
Experimental Protocols
NanoBRET™ Target Engagement Assay
-
Cell Preparation: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with a plasmid encoding the NanoLuc®-PAK4 fusion protein and a carrier DNA. Incubate for 24 hours.
-
Compound and Tracer Addition: To the transfected cells, add the NanoBRET™ tracer and serial dilutions of the test compound (PF-3758309). Incubate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition and Signal Detection: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells. Read the plate within 10 minutes, measuring both the donor (NanoLuc®) emission at 460nm and the acceptor (tracer) emission at 618nm.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the IC50 for target engagement from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the desired concentration of PF-3758309 or vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble PAK4 at each temperature by Western blotting using a PAK4-specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Proteomics-Based Validation of Selectivity and Off-Target Effects
Proteomics approaches provide an unbiased, system-wide view of a compound's interactions, enabling the identification of both intended targets and unforeseen off-targets. This is crucial for understanding the full pharmacological profile of an inhibitor and interpreting its cellular effects.
Identified Off-Targets of PF-3758309
-
Kinases: A screen against 146 kinases identified several off-targets with potential cellular activity, including members of the Src family (Src, Yes, Fyn), AMPK, RSK, CHK2, FLT3, PKC isoforms, PDK2, TRKA, AKT3, and PRK1.[2][17][18]
-
Non-Kinases: Cellular thermal shift assays have shown that PF-3758309 can bind to Mitogen-Activated Protein Kinase 1 (MAPK1) and Protein Kinase A (PKA).[1] Additionally, PF-3758309 has been shown to inhibit Nicotinamide Phosphoribosyltransferase (NAMPT).[15]
Experimental Protocol
Affinity Chromatography Coupled with Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of PF-3758309 with a linker and an affinity tag (e.g., biotin).
-
Cell Lysate Preparation: Prepare a lysate from the cell line of interest.
-
Affinity Pulldown: Incubate the cell lysate with the immobilized PF-3758309 probe. As a control, pre-incubate a separate lysate with an excess of free PF-3758309 to competitively block specific binding.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the probe pulldown with the control pulldown to identify specific interactors of PF-3758309.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways affected by PF-3758309 and the workflows of the orthogonal validation methods can aid in understanding its mechanism of action and the experimental design.
PAK4 Signaling Pathway
Caption: Simplified PAK4 signaling pathway and the inhibitory action of PF-3758309.
Orthogonal Validation Workflow
Caption: Workflow illustrating the use of orthogonal methods to validate PF-3758309 findings.
References
- 1. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. eubopen.org [eubopen.org]
- 14. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karyopharm.com [karyopharm.com]
- 17. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of PF-3758309 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent chemical compounds like PF-3758309 hydrochloride is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to maintain a safe laboratory environment.
This compound is a potent, orally available, and reversible ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[1] As a compound with potential antineoplastic activity, it requires careful management throughout its lifecycle in the laboratory, from receipt to disposal.[2] Adherence to proper disposal protocols is critical to prevent environmental contamination and ensure personnel safety.
Immediate Safety Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling this and similar chemical compounds include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Spill Management: In case of a spill, do not touch the material. Evacuate personnel to a safe area and ensure adequate ventilation. Cover the spillage with a suitable absorbent material, collect it in an appropriate container, and hold it for proper disposal as described in the disposal procedures. Do not let the product enter drains.
Disposal Procedures for this compound
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, vials, and gloves, should be considered contaminated and disposed of as solid hazardous waste.
-
-
Waste Collection and Storage:
-
Use containers that are compatible with the chemical nature of the waste.
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash.
-
Decontamination: All glassware and equipment that have been in contact with this compound should be thoroughly decontaminated before reuse. This can typically be achieved by rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by washing with soap and water. The rinsate should be collected as hazardous liquid waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Summary of Key Disposal Information
| Waste Type | Container Type | Labeling Requirements | Disposal Method |
| Solid this compound | Sealed, compatible container | "Hazardous Waste," "this compound" | Collection by licensed chemical waste disposal company |
| Liquid this compound Solutions | Sealed, compatible container | "Hazardous Waste," "this compound" | Collection by licensed chemical waste disposal company |
| Contaminated Labware (gloves, tips, etc.) | Sealed, compatible container | "Hazardous Waste," "Contaminated with this compound" | Collection by licensed chemical waste disposal company |
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Personal protective equipment for handling PF-3758309 hydrochloride
Essential Safety and Handling Guide for PF-3758309 Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for personal safety and to maintain a secure laboratory environment. This compound is a potent, orally available, and reversible ATP-competitive inhibitor of p21-activated kinase 4 (PAK4) and other kinases, with potential antineoplastic activity.[1][2][3][4] Given its potent biological effects, it should be handled with the utmost care as a potentially hazardous compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure when handling this compound. The following table summarizes the required PPE, based on general best practices for handling potent pharmaceutical compounds and kinase inhibitors.[5][6][7]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. It is advisable to wear two pairs of chemotherapy-grade gloves, especially when handling the solid compound or concentrated solutions.[5][8] Gloves should be inspected for tears or punctures before and during use and changed frequently. |
| Eye Protection | Safety glasses or goggles | Safety glasses with side shields or chemical splash goggles are required to protect against splashes and airborne particles.[5][6][7] |
| Face Protection | Face shield | A face shield should be worn in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashes or sprays during procedures such as dissolving the powdered compound.[5][7] |
| Body Protection | Laboratory coat or gown | A disposable gown is preferred. If a reusable lab coat is used, it must be professionally laundered and not taken home. The gown should have long sleeves and a secure closure.[5][8] |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the powdered form of the compound, especially when there is a risk of aerosolization during weighing or transfer.[5] All respiratory protection must be used in accordance with a comprehensive respiratory protection program. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk.
Engineering Controls:
-
Ventilation: All handling of the powdered compound, including weighing and initial dissolution, must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust.[6]
-
Containment: Use disposable absorbent bench protectors to contain any potential spills.
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare all required equipment and reagents in advance to minimize time spent handling the compound.
-
Weighing: Use a dedicated and calibrated scale inside the fume hood. Handle the solid compound with care to avoid generating dust.
-
Dissolution: When dissolving the compound, add the solvent slowly to the powder to avoid splashing. This compound is soluble in DMSO.
-
Handling Solutions: Clearly label all solutions containing this compound. When transferring solutions, use appropriate tools such as calibrated pipettes to avoid spills.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid compound and any grossly contaminated disposable items (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not pour down the drain. |
| Contaminated Sharps | Dispose of any contaminated needles, syringes, or other sharps in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste. |
| Contaminated PPE | Dispose of all used gloves, disposable gowns, and other contaminated PPE in a designated hazardous waste stream. |
Note: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Visualizations
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pogo.ca [pogo.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
